molecular formula C33H39N5O6 B607520 Fmoc-Val-Cit-PAB CAS No. 159858-22-7

Fmoc-Val-Cit-PAB

Cat. No.: B607520
CAS No.: 159858-22-7
M. Wt: 601.7 g/mol
InChI Key: DALMAZHDNFCDRP-VMPREFPWSA-N
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Description

Fmoc-Val-Cit-PAB-OH is a useful heterobifunational linker for making Antibody-Drug-Conjugates (ADC) for targeting drug delivery. The Val-Cit will specifically be cleaved by catepsin B. As this enzyme is only present in the lysosome, the ADC payload will only be released in the cell. The azido group will react with DBCO, BCN or other Alkyne group through click chemistry. The PEG spacer increases aqueous solubility.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALMAZHDNFCDRP-VMPREFPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001109558
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide
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Molecular Weight

601.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159858-22-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159858-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001109558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Mechanism of Action of the Val-Cit-PAB Linker in Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The Val-Cit-PAB linker is a cornerstone of modern antibody-drug conjugate (ADC) design, enabling the targeted delivery and conditional release of potent cytotoxic agents to cancer cells. This guide provides an in-depth examination of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the intricate processes involved.

Introduction to Protease-Cleavable Linkers in ADCs

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. An ADC is composed of an antibody linked to a biologically active cytotoxic (anticancer) payload or drug. The antibody is engineered to bind to a specific antigen preferentially expressed on tumor cells. The linker is a critical component that connects the antibody to the cytotoxic payload, ensuring that the drug remains inactive and attached to the antibody while in circulation, only to be released upon internalization into the target cancer cell.

The Val-Cit-PAB (valine-citrulline p-aminobenzyl) linker is a leading example of a protease-cleavable linker. Its design leverages the differential expression of proteases, such as Cathepsin B, in the lysosomal compartment of tumor cells compared to healthy tissue. This targeted cleavage mechanism ensures that the cytotoxic payload is released predominantly inside the cancer cells, minimizing off-target toxicity.

The Multi-Component Architecture of the Val-Cit-PAB Linker

The functionality of the Val-Cit-PAB linker arises from the specific roles of its constituent parts:

  • Dipeptide Sequence (Val-Cit): The core of the linker's targeting mechanism is the valine-citrulline dipeptide. This specific sequence is recognized and cleaved by Cathepsin B, an enzyme that is highly active within the lysosomal environment of many tumor cells. The amide bond between citrulline and the p-aminobenzyl group is the direct substrate for the enzymatic cleavage.

  • Self-Immolative Spacer (PAB): The p-aminobenzyl (PAB) group acts as a self-immolative spacer. It connects the dipeptide to the drug. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-electronic cascade elimination. This rapid, intramolecular fragmentation is crucial for the efficient and complete release of the active drug from the linker.

  • Drug Conjugation Site: The cytotoxic payload is attached to the PAB spacer, typically through a carbamate bond. The self-immolative nature of the PAB spacer ensures that the drug is released in its unmodified, active form.

Mechanism of Action: From Systemic Circulation to Intracellular Drug Release

The journey of a Val-Cit-PAB-linked ADC from administration to payload release is a multi-step process.

The ADC remains stable in the bloodstream due to the high stability of the Val-Cit linker in plasma.[1] Once the ADC binds to the target antigen on a cancer cell, it is internalized through receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, an organelle containing a host of degradative enzymes, including Cathepsin B.[2]

Inside the lysosome, the high concentration of Cathepsin B facilitates the cleavage of the amide bond between the citrulline and the PAB spacer.[3] This enzymatic reaction is the rate-limiting step for drug release. The cleavage unmasks an aniline nitrogen on the PAB group, triggering a rapid and irreversible 1,6-elimination reaction.[4] This electronic cascade results in the fragmentation of the spacer and the concomitant release of the unmodified, active cytotoxic drug into the cytoplasm of the cancer cell.[4]

Mechanism_of_Action cluster_circulation Systemic Circulation (Stable) ADC_circ ADC with Val-Cit-PAB Linker ADC_bound ADC_bound ADC_circ->ADC_bound Targeting Endosome Endosome ADC_bound->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Cleavage Lysosome->Cleavage Self_Immolation Self_Immolation Cleavage->Self_Immolation Triggers Drug_Release Drug_Release Self_Immolation->Drug_Release

Quantitative Performance Metrics

The efficacy of the Val-Cit-PAB linker is determined by its stability in plasma and its cleavage rate in the presence of Cathepsin B. The ideal linker exhibits high stability in circulation to prevent premature drug release and rapid cleavage upon entering the target cell.

ParameterLinkerConditionValueSignificance
Cleavage Rate Val-CitCathepsin BHighServes as a benchmark for efficient payload release.
Val-AlaCathepsin B~50% of Val-CitLower hydrophobicity can reduce ADC aggregation.
Plasma Stability Val-CitMouse PlasmaSusceptible to cleavage by Ces1cA challenge in preclinical mouse models.
Glu-Val-CitMouse PlasmaIncreased stability vs. Val-CitTripeptide design can improve in vivo stability.
Val-CitHuman Plasma>100x more stable than hydrazone linkersDemonstrates excellent stability in human circulation.
In Vitro Potency (IC50) Val-Cit-PAB ADCCancer Cell LinesVaries by cell line and payloadA key measure of the ADC's therapeutic efficacy.

Experimental Protocols

Validating the performance of a Val-Cit-PAB linker involves several key experiments:

Cathepsin B Cleavage Assay

Objective: To quantify the rate of linker cleavage and drug release in the presence of Cathepsin B.

Methodology:

  • Preparation: Prepare a solution of the ADC in an appropriate assay buffer. Prepare a separate solution of Cathepsin B enzyme.

  • Reaction: In a 96-well plate, combine the ADC solution with the Cathepsin B solution to initiate the reaction.

  • Incubation: Incubate the plate at 37°C. Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: Stop the reaction at each time point by adding a quench solution.

  • Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of released payload and the remaining intact ADC.

Cathepsin_B_Assay A 1. Prepare ADC and Cathepsin B Solutions B 2. Mix in 96-well Plate A->B C 3. Incubate at 37°C (Time Course) B->C D 4. Quench Reaction at Time Points C->D E 5. Analyze by LC-MS D->E

Plasma Stability Assay

Objective: To assess the stability of the ADC and the extent of premature drug release in plasma.

Methodology:

  • Preparation: Thaw human or mouse plasma at 37°C.

  • Incubation: Spike the ADC into the plasma to a final concentration and incubate the mixture at 37°C.

  • Sampling: Collect aliquots of the mixture at various time points (e.g., 0, 6, 24, 48, 72 hours) and store them at -80°C.

  • Analysis: Analyze the samples to quantify the amount of intact ADC and any released payload. This can be done using methods such as ELISA or LC-MS. The data is then used to calculate the half-life of the ADC in plasma.

Conclusion

The Val-Cit-PAB linker system represents a highly refined and successful strategy in ADC design. Its mechanism, which relies on the specific enzymatic activity of Cathepsin B within tumor cells, combined with a rapid self-immolative drug release, provides a robust platform for targeted cancer therapy. The linker's high plasma stability ensures that the cytotoxic payload remains inert until it reaches its intended target, thereby maximizing therapeutic efficacy while minimizing systemic toxicity. The quantitative data and established experimental protocols provide a solid framework for the continued development and optimization of ADCs utilizing this powerful linker technology.

References

An In-depth Technical Guide to Fmoc-Val-Cit-PAB: Structure, Properties, and Application in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fmoc-Val-Cit-PAB linker, a critical component in the development of modern antibody-drug conjugates (ADCs). We will delve into its chemical structure, physicochemical properties, and the underlying mechanisms that enable targeted drug delivery. This document includes detailed experimental protocols for its synthesis and functional evaluation, alongside visual diagrams to elucidate key pathways and workflows.

Core Structure and Chemical Identity

This compound is a chemically defined entity composed of three key moieties: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a dipeptide sequence of Valine (Val) and Citrulline (Cit), and a self-immolative p-aminobenzyl alcohol (PAB) spacer. The Fmoc group serves as a temporary protecting group during synthesis, which is removed in the final steps of ADC construction. The Val-Cit dipeptide is the functional core of the linker's conditional cleavage mechanism, while the PAB spacer facilitates the release of the conjugated payload.

The most common variant used in ADC development is this compound-OH, where the PAB moiety terminates in a hydroxyl group, or activated derivatives like this compound-PNP for subsequent conjugation reactions.

Chemical Structure

The chemical structure of this compound-OH is systematically (9H-fluoren-9-yl)methyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate.[]

Physicochemical and Chemical Properties

A summary of the key quantitative data for this compound-OH and a common derivative, this compound-PNP, is presented in Table 1. This data is essential for experimental design, including dissolution for conjugation and cleavage assays.

PropertyThis compound-OHThis compound-PNP
CAS Number 159858-22-7[][2]863971-53-3[3]
Molecular Formula C₃₃H₃₉N₅O₆[2]C₄₀H₄₂N₆O₁₀
Molecular Weight 601.69 g/mol 766.79 g/mol
Purity Typically ≥95%Typically ≥98%
Appearance White to off-white solidSolid
Solubility Soluble in DMSO (up to 100 mg/mL), DMF. Insoluble in water and ethanol.Soluble in DMSO, DCM, DMF. Soluble in water.
Storage Conditions Long-term at -20°C (powder). Stock solutions are stable for 1 year at -80°C and 1 month at -20°C in a suitable solvent.Store at -20°C. Stock solutions are stable for 6 months at -80°C and 1 month at -20°C under nitrogen.

Mechanism of Action in Antibody-Drug Conjugates

The this compound linker is a cornerstone of cleavable linker technology in ADCs. Its design allows for stable conjugation of a cytotoxic payload to a monoclonal antibody (mAb) in systemic circulation, with selective release of the payload within target cancer cells. This targeted release mechanism is critical for maximizing therapeutic efficacy while minimizing off-target toxicity.

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosome. The acidic environment and high concentration of proteases within the lysosome provide the ideal conditions for payload release. Specifically, the Val-Cit dipeptide is a substrate for the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.

Cathepsin B cleaves the peptide bond between the citrulline and the PAB spacer. This cleavage event triggers a cascade of spontaneous electronic rearrangements within the PAB moiety, a process known as self-immolation. This self-immolative fragmentation results in the release of the unmodified, active cytotoxic payload into the cytoplasm, where it can exert its cell-killing effect. The specificity of Cathepsin B for the Val-Cit sequence ensures that the payload is primarily released inside the target cells, thereby enhancing the therapeutic window of the ADC.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Cleavage & Self-immolation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Figure 1. Signaling pathway of ADC-mediated targeted drug delivery.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound-OH, its conjugation to an antibody, and a functional assay to verify its intended cleavage.

Synthesis of this compound-OH

This protocol describes a common method for the synthesis of the this compound-OH linker.

Materials:

  • Fmoc-Cit-PABOH

  • Piperidine

  • Dimethylformamide (DMF)

  • Fmoc-Val-OSu (N-hydroxysuccinimide ester of Fmoc-Valine)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for flash column chromatography

Procedure:

  • Fmoc Deprotection of Fmoc-Cit-PABOH:

    • Prepare a 0.2 M solution of Fmoc-Cit-PABOH in DMF.

    • Add 5.0 equivalents of piperidine to the solution.

    • Stir the reaction mixture at room temperature for 5 hours.

    • Remove the DMF and excess piperidine under reduced pressure.

    • Co-evaporate the residue with DMF multiple times to ensure complete removal of piperidine.

  • Dipeptide Formation:

    • Dissolve the resulting residue in DMF to a concentration of 0.1 M.

    • Add Fmoc-Val-OSu to the solution.

    • Stir the reaction mixture at room temperature for 20 hours.

  • Purification:

    • Remove the DMF under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using a gradient of 3-12% methanol in dichloromethane to yield this compound-OH.

Conjugation of a Payload and Linker to an Antibody via Lysine Residues

This protocol outlines a general procedure for conjugating a cytotoxic payload, activated with the this compound linker, to the lysine residues of a monoclonal antibody. This process involves the deprotection of the Fmoc group, activation of a payload, and subsequent conjugation.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-Payload conjugate with a terminal carboxylic acid

  • N-Hydroxysuccinimide (NHS) or N,N'-Disuccinimidyl carbonate (DSC)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dimethyl sulfoxide (DMSO)

  • Piperidine in DMF (20% v/v)

  • Buffer exchange columns (e.g., Sephadex G-25)

Procedure:

  • Fmoc Deprotection of the Linker-Payload:

    • Dissolve the this compound-Payload in DMF.

    • Add 20% piperidine in DMF and stir at room temperature for 1-2 hours to remove the Fmoc group.

    • Purify the deprotected Val-Cit-PAB-Payload.

  • Activation of the Linker-Payload:

    • Dissolve the deprotected Val-Cit-PAB-Payload in anhydrous DMSO.

    • Add 1.5 equivalents of NHS and 1.5 equivalents of EDC (or DCC).

    • Stir the reaction at room temperature for 4-6 hours to form the NHS ester.

  • Antibody Preparation:

    • If necessary, exchange the antibody buffer to a conjugation-compatible buffer (e.g., PBS, pH 8.0-8.5) using a buffer exchange column.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction:

    • Add a 5-10 fold molar excess of the activated Linker-Payload-NHS ester solution in DMSO to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.

  • Purification of the ADC:

    • Remove the unreacted linker-payload and other small molecules by buffer exchange into a formulation buffer (e.g., PBS, pH 7.4) using a desalting column or tangential flow filtration.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

Conjugation_Workflow start Start deprotection 1. Fmoc Deprotection of Linker-Payload start->deprotection ab_prep 3. Antibody Buffer Exchange & Concentration start->ab_prep activation 2. Activation of Linker-Payload (NHS ester) deprotection->activation conjugation 4. Conjugation Reaction activation->conjugation ab_prep->conjugation purification 5. ADC Purification conjugation->purification characterization 6. ADC Characterization (e.g., DAR) purification->characterization end End characterization->end

Figure 2. Experimental workflow for ADC synthesis via lysine conjugation.

Cathepsin B Cleavage Assay

This fluorometric assay is used to determine the susceptibility of the Val-Cit linker to cleavage by Cathepsin B.

Materials:

  • ADC with Val-Cit linker

  • Recombinant human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)

  • Activation Buffer (Assay Buffer containing 2 mM DTT)

  • Fluorogenic substrate (as a positive control, e.g., Z-Arg-Arg-AMC)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the ADC in a suitable solvent (e.g., DMSO or PBS).

    • Prepare a stock solution of Cathepsin B in Assay Buffer.

    • Activate Cathepsin B by diluting it in Activation Buffer and incubating for 15 minutes at 37°C.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the activated Cathepsin B solution to the appropriate wells.

    • Add 50 µL of the ADC solution (diluted in Assay Buffer) to the wells containing the enzyme. Final concentrations should be optimized based on the specific ADC and enzyme activity.

    • Include control wells:

      • ADC only (no enzyme) to measure background fluorescence.

      • Enzyme only (no ADC) to measure enzyme auto-fluorescence.

      • Positive control (enzyme + fluorogenic substrate).

  • Incubation and Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at appropriate time points (e.g., 0, 30, 60, 120 minutes) using an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm (these may vary depending on the payload's fluorescence).

  • Data Analysis:

    • Subtract the background fluorescence from the experimental wells.

    • Plot the fluorescence intensity versus time to determine the rate of cleavage. The rate of payload release is proportional to the increase in fluorescence.

Conclusion

The this compound linker represents a sophisticated and highly effective tool in the field of targeted cancer therapy. Its well-defined, Cathepsin B-mediated cleavage mechanism, coupled with the self-immolative PAB spacer, ensures efficient and specific release of potent payloads within target tumor cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to harness the full potential of this advanced linker chemistry in the creation of next-generation ADCs with improved therapeutic indices.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the field of solid-phase peptide synthesis (SPPS).[1] Introduced in 1972 by Louis A. Carpino and Grace Y. Han, the Fmoc group revolutionized the synthesis of peptides by providing a base-labile protecting group strategy, orthogonal to the traditional acid-labile approaches.[1] This key characteristic allows for the selective removal of the Nα-amino protecting group under mild basic conditions, leaving acid-labile side-chain protecting groups intact.[1][2] This technical guide provides a comprehensive overview of the role of the Fmoc group in peptide synthesis, including its mechanism of action, detailed experimental protocols, and strategies to mitigate common side reactions.

Chemical Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-based SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3] The synthesis cycle consists of two main steps: deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

The Fmoc Protecting Group: Structure and Mechanism of Action

The Fmoc group is attached to the α-amino group of an amino acid, preventing it from forming unwanted peptide bonds during the coupling step. Its key feature is its stability to acidic conditions and its rapid cleavage under mild basic conditions, typically with a secondary amine like piperidine.

The deprotection mechanism is a base-catalyzed β-elimination. A base, such as piperidine, abstracts the acidic proton on the fluorenyl ring system. This is followed by β-elimination, which releases the free amine of the peptide, carbon dioxide, and dibenzofulvene. The dibenzofulvene byproduct is subsequently trapped by the amine used for deprotection, forming a stable adduct.

A significant advantage of the Fmoc group is that the dibenzofulvene-piperidine adduct exhibits strong UV absorbance, allowing for real-time spectrophotometric monitoring of the deprotection reaction.

Fmoc_Deprotection_Mechanism reactant reactant intermediate intermediate product product reagent reagent Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction + Piperidine Carbanion Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination Free_Amine H2N-Peptide-Resin Beta_Elimination->Free_Amine DBF Dibenzofulvene Beta_Elimination->DBF Piperidine_Adduct Dibenzofulvene-Piperidine Adduct DBF->Piperidine_Adduct Piperidine + Piperidine

Caption: Base-catalyzed β-elimination mechanism for Fmoc deprotection.

Orthogonality in Peptide Synthesis

The success of Fmoc chemistry lies in its orthogonal protection scheme. The Nα-Fmoc group is base-labile, while the protecting groups for reactive amino acid side chains are acid-labile (e.g., tert-butyl (tBu), tert-butyloxycarbonyl (Boc), trityl (Trt)). This allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the side-chain protection. The side-chain protecting groups are then removed simultaneously at the end of the synthesis during the cleavage of the peptide from the resin with a strong acid, such as trifluoroacetic acid (TFA).

Experimental Protocols in Fmoc SPPS

The following sections provide detailed methodologies for the key steps in manual Fmoc-based solid-phase peptide synthesis.

Resin Selection and Preparation

The choice of resin is critical and depends on the desired C-terminus of the peptide.

  • Wang resin: Used for peptides with a C-terminal carboxylic acid.

  • Rink amide resin: Used for peptides with a C-terminal amide.

  • 2-Chlorotrityl chloride (2-CTC) resin: Suitable for producing C-terminal carboxylic acids and protected peptide fragments due to the mild cleavage conditions.

Protocol for Resin Swelling:

  • Weigh the desired amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis) and place it in a suitable reaction vessel.

  • Add a solvent such as N,N-dimethylformamide (DMF) or dichloromethane (CH2Cl2) to the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature.

  • Drain the solvent using a flow of nitrogen gas.

The SPPS Cycle: Deprotection and Coupling

The synthesis of the peptide chain proceeds through repetitive cycles of deprotection and coupling.

SPPS_Cycle step step wash wash start_end start_end start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for next amino acid wash2->repeat end Final Peptide-Resin wash2->end After final coupling repeat->deprotection

Caption: A typical cycle in Fmoc solid-phase peptide synthesis.

Protocol for Fmoc Deprotection:

  • To the swelled resin-bound peptide, add a solution of 20% piperidine in DMF.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes to ensure complete deprotection.

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol for Amino Acid Coupling:

  • In a separate vessel, pre-activate the Fmoc-protected amino acid. Dissolve the Fmoc-amino acid (e.g., 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU, HCTU) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (e.g., 2 equivalents relative to the amino acid), to the activation mixture.

  • Allow the pre-activation to proceed for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected resin-bound peptide.

  • Agitate the reaction mixture for 1-2 hours at room temperature. Longer coupling times may be necessary for longer peptides or sterically hindered amino acids.

  • After the coupling is complete, drain the reaction mixture and wash the resin with DMF.

  • The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.

Cleavage and Final Deprotection

The final step is to cleave the synthesized peptide from the resin support and remove the side-chain protecting groups.

Protocol for Cleavage:

  • Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive cationic species generated during deprotection.

  • Add the cleavage cocktail to the resin-bound peptide.

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data and Reagent Comparison

The efficiency of Fmoc SPPS is dependent on the choice of reagents for deprotection and coupling.

Deprotection Reagents

While piperidine is the most common deprotection reagent, alternatives have been explored to minimize side reactions.

ReagentConcentrationTypical Deprotection TimeNotes
Piperidine20-50% in DMF5-20 minutesThe standard and most widely used reagent.
Piperazine10% w/v in 9:1 DMF/ethanolVariableCan reduce base-induced side reactions like aspartimide formation.
4-Methylpiperidine (4MP)20% v/v in DMFSimilar to piperidineAn alternative to piperidine, which is a controlled substance.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Low concentrationVery fastA stronger base, used for difficult deprotections but can increase side reactions.
Coupling Reagents

The choice of coupling reagent is crucial for achieving high coupling efficiency and minimizing racemization. Uronium/aminium salt-based reagents are highly effective.

ReagentFull NameKey Features
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateWidely used and cost-effective.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient, especially for sterically hindered couplings.
HCTU O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateA highly reactive and efficient coupling reagent.
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateHigh efficiency comparable to HATU, with non-explosive and more water-soluble byproducts.
DIC/HOBt N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleA classic combination that is effective at suppressing racemization.

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during Fmoc SPPS, potentially compromising the purity and yield of the final peptide.

Side_Reactions problem problem cause cause solution solution Aspartimide Aspartimide Formation Asp_Cause1 Asp-Xxx sequences Aspartimide->Asp_Cause1 Caused by Asp_Cause2 Prolonged base exposure Aspartimide->Asp_Cause2 Caused by Asp_Sol1 Use sterically hindered Asp protecting groups Asp_Cause1->Asp_Sol1 Mitigated by Asp_Sol2 Add HOBt to deprotection solution Asp_Cause2->Asp_Sol2 Mitigated by Asp_Sol3 Optimize deprotection time Asp_Cause2->Asp_Sol3 Mitigated by Racemization Racemization Rac_Cause1 Over-activation of amino acid Racemization->Rac_Cause1 Caused by Rac_Sol1 Use racemization suppressants (e.g., HOBt) Rac_Cause1->Rac_Sol1 Mitigated by Rac_Sol2 Choose appropriate coupling reagents Rac_Cause1->Rac_Sol2 Mitigated by Diketopiperazine Diketopiperazine Formation Dike_Cause1 At dipeptide stage (esp. with Proline) Diketopiperazine->Dike_Cause1 Caused by Dike_Sol1 Use 2-chlorotrityl chloride resin Dike_Cause1->Dike_Sol1 Mitigated by Dike_Sol2 Couple first two amino acids as a pre-formed dipeptide Dike_Cause1->Dike_Sol2 Mitigated by

Caption: Common side reactions in Fmoc SPPS and their mitigation strategies.

Aspartimide Formation

This is a significant side reaction, particularly for sequences containing aspartic acid. It is induced by the basic conditions of Fmoc deprotection and can lead to a mixture of α- and β-linked peptides or piperidide adducts.

  • Mitigation Strategies:

    • Use sterically hindered side-chain protecting groups for Asp.

    • Add 0.1 M HOBt to the piperidine deprotection solution.

    • Minimize the deprotection time.

    • Use a weaker base like piperazine for deprotection.

Racemization

Racemization can occur during the activation step, especially for amino acids like histidine and cysteine.

  • Mitigation Strategies:

    • Use less reactive coupling reagents or add racemization suppressants like HOBt or OxymaPure.

    • Avoid excess base during coupling.

Diketopiperazine Formation

This side reaction occurs at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. It is particularly prevalent when proline is one of the first two N-terminal amino acids.

  • Mitigation Strategies:

    • Use 2-chlorotrityl chloride resin, as its steric bulk hinders the cyclization.

    • Couple the first two amino acids as a pre-formed dipeptide.

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide synthesis, enabling the efficient and high-purity production of complex peptides for research and therapeutic applications. Its base lability provides an orthogonal strategy that is compatible with a wide range of acid-labile side-chain protecting groups. A thorough understanding of the underlying chemical principles, optimization of experimental protocols, and awareness of potential side reactions are paramount for researchers, scientists, and drug development professionals to successfully leverage the power of Fmoc chemistry. By carefully selecting resins, coupling reagents, and deprotection conditions, the challenges associated with peptide synthesis can be effectively managed, leading to the successful creation of target peptide sequences.

References

The Self-Immolative Spacer Function of p-Aminobenzyl Alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted drug delivery systems is a cornerstone of modern therapeutics, aiming to maximize efficacy while minimizing off-target toxicity. A critical component in many of these systems, particularly in antibody-drug conjugates (ADCs), is the linker that connects the targeting moiety to the therapeutic payload. Self-immolative linkers are a sophisticated class of chemical tethers designed to release the payload in its native, unmodified form upon a specific triggering event. Among these, linkers based on p-aminobenzyl alcohol (PABA) have emerged as a versatile and widely utilized platform.

This technical guide provides a comprehensive overview of the self-immolative function of PABA-based spacers. We will delve into the core mechanism of action, present quantitative data on linker stability and cleavage, provide detailed experimental protocols for their evaluation, and visualize key processes to facilitate a deeper understanding for researchers in drug development.

Core Mechanism: 1,6-Elimination of p-Aminobenzyl Alcohol Spacers

The functionality of PABA as a self-immolative spacer is predicated on a cascade of electronic rearrangements, culminating in the liberation of the attached drug molecule. This process is most commonly triggered by the enzymatic cleavage of a masking group, which then initiates an irreversible 1,6-elimination reaction.

In a typical construct, such as those used in ADCs, the amine of the PABA moiety is connected to a trigger, often a dipeptide like valine-citrulline (Val-Cit) that is a substrate for lysosomal proteases like Cathepsin B.[][2] The benzylic alcohol of PABA is, in turn, connected to the drug payload via a carbamate linkage.

The process unfolds as follows:

  • Triggering Event: Upon internalization of the ADC into a target cell, it is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the dipeptide linker by Cathepsin B.[3]

  • Initiation of Self-Immolation: The enzymatic cleavage exposes the free aniline of the PABA spacer. This newly freed amine is a strong electron-donating group.

  • 1,6-Elimination Cascade: The presence of the electron-donating amine initiates a spontaneous 1,6-elimination reaction. The lone pair of electrons on the nitrogen pushes into the aromatic ring, leading to the cleavage of the carbamate bond at the benzylic position and the formation of a transient aza-quinone methide intermediate.

  • Payload Release: The cleavage of the benzylic carbamate bond releases the unmodified drug payload. The aza-quinone methide intermediate is subsequently quenched by water.

This elegant mechanism ensures that the drug is released only at the target site, and in its fully active form.

self_immolation_mechanism ADC Antibody-Drug Conjugate (in Lysosome) Cleavage Cathepsin B Cleavage ADC->Cleavage Val-Cit Cleavage Intermediate PABA-Drug Intermediate with free Aniline Cleavage->Intermediate Elimination 1,6-Elimination Intermediate->Elimination Released_Drug Free Drug (Active Payload) Elimination->Released_Drug Byproduct Aza-quinone Methide Intermediate Elimination->Byproduct Quenched_Byproduct Quenched Spacer Byproduct->Quenched_Byproduct Hydration experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_evaluation Evaluation cluster_analysis Analysis PABA_Linker Synthesize PABA-Linker Conjugation Conjugate to Antibody & Drug PABA_Linker->Conjugation Purification Purify ADC Conjugation->Purification Stability_Assay Plasma Stability Assay Purification->Stability_Assay Cleavage_Assay Enzymatic Cleavage Assay (Cathepsin B) Purification->Cleavage_Assay HPLC_MS RP-HPLC / LC-MS Analysis Stability_Assay->HPLC_MS Cleavage_Assay->HPLC_MS Data_Analysis Quantify Drug Release (DAR, Half-life) HPLC_MS->Data_Analysis

References

The Lynchpin of Precision Oncology: A Technical Guide to Fmoc-Val-Cit-PAB in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Fmoc-Val-Cit-PAB linker system, a critical component in the design and development of modern antibody-drug conjugates (ADCs) for targeted cancer therapy. We will delve into its core mechanism of action, provide detailed experimental protocols for its synthesis and evaluation, and present a curated summary of its performance data, offering a comprehensive resource for professionals in the field of oncology drug development.

Introduction: The Role of Cleavable Linkers in Antibody-Drug Conjugates

Antibody-drug conjugates represent a powerful class of therapeutics that merge the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic agents.[1] The success of an ADC hinges on the properties of its linker, the chemical bridge connecting the antibody to the payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet be efficiently cleaved to liberate the cytotoxic payload within the target cancer cell.[]

The this compound linker is a premier example of an enzymatically cleavable linker system, designed to be selectively processed by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[3] This targeted release mechanism is central to the therapeutic window and overall efficacy of ADCs utilizing this technology.

The this compound Linker: A Modular System for Controlled Drug Release

The this compound linker is a multi-component system, with each part playing a distinct and crucial role:

  • Fmoc (9-fluorenylmethyloxycarbonyl): This is a base-labile protecting group for the N-terminus of the valine amino acid. Its removal is a key step during the synthesis of the drug-linker conjugate, allowing for subsequent conjugation steps.[4]

  • Val-Cit (Valine-Citrulline): This dipeptide sequence is the lynchpin of the targeted release mechanism. It is specifically recognized and cleaved by cathepsin B, a protease highly active within the acidic environment of cellular lysosomes.[] The Val-Cit linker has demonstrated high stability in human plasma, a critical feature for clinical translation.

  • PAB (p-aminobenzyl alcohol): This moiety serves as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction. This electronic cascade results in the traceless release of the unmodified, fully active cytotoxic payload.

The sequential action of enzymatic cleavage followed by self-immolation ensures that the potent cytotoxic drug is released specifically at the site of action, thereby maximizing its anti-tumor effect while minimizing systemic exposure.

G ADC Antibody-Drug Conjugate (ADC) in Circulation TumorCell Target Tumor Cell (Antigen-Positive) ADC->TumorCell Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Cleavage Cathepsin B cleaves Val-Cit Linker Lysosome->Cleavage 4. Enzymatic Environment SelfImmolation PAB Spacer Self-Immolation Cleavage->SelfImmolation 5. Triggers Cascade Payload Active Cytotoxic Payload (e.g., MMAE) SelfImmolation->Payload 6. Drug Release Apoptosis Cell Cycle Arrest & Apoptosis Payload->Apoptosis 7. Cytotoxic Effect

Mechanism of Action of a Val-Cit-PAB based ADC.

Quantitative Performance Data

The efficacy of ADCs utilizing the Val-Cit-PAB linker system has been extensively documented in preclinical studies. The following tables summarize key quantitative data, providing a comparative overview of their performance.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of an ADC's potency against cancer cell lines. Lower IC50 values indicate higher potency.

Antibody TargetPayloadCell LineCancer TypeIC50 (pM)Reference(s)
CD30MMAEKarpas-299Anaplastic Large Cell Lymphoma<13.9 (as ng/mL)
CD30MMAEL428Hodgkin's Lymphoma<13.9 (as ng/mL)
HER2MMAESK-BR-3Breast Cancer (HER2+)14.3
HER2MMAEBT474Breast Cancer (HER2+)20 - 100
HER2MMAEN87Gastric Cancer (HER2+)500 - 800
HER2MMAESK-BR-3Breast Cancer (HER2+)30 ± 10

Note: IC50 values can vary based on experimental conditions, including drug-to-antibody ratio (DAR) and exposure time. Original units (e.g., ng/mL) are converted to pM where possible for comparison, assuming an average ADC molecular weight of ~150 kDa.

In Vivo Efficacy in Xenograft Models

The antitumor activity of Val-Cit-PAB-based ADCs has been demonstrated in various cell line-derived xenograft (CDX) models.

Antibody TargetPayloadXenograft ModelCancer TypeDosing RegimenOutcomeReference(s)
CD30MMAEKarpas-299Anaplastic Large Cell Lymphoma1 mg/kgTumor regression
CD30MMAEL428Hodgkin's Lymphoma1 mg/kgTumor regression
HER2MMAEKPL-4Breast Cancer3 mg/kgComplete Regression
HER2MMAFKPL-4Breast Cancer1 mg/kg~40% Tumor Growth Inhibition

Downstream Signaling: The Mechanism of Action of MMAE

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent and one of the most common payloads conjugated via the Val-Cit-PAB linker. Once released inside the cancer cell, MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization.

By binding to tubulin, MMAE disrupts the formation of the microtubule network, which is essential for mitotic spindle formation. This leads to a G2/M phase cell cycle arrest, preventing the cell from completing mitosis. Ultimately, this prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

MMAE_Pathway cluster_inhibition MMAE Released MMAE (from ADC) Tubulin α/β-Tubulin Dimers MMAE->Tubulin Binds to tubulin Microtubules Microtubule Polymerization MMAE->Microtubules Inhibits Tubulin->Microtubules Disruption Disruption of Microtubule Dynamics Spindle Mitotic Spindle Formation Failure Disruption->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Signaling Pathway of MMAE-induced Apoptosis.

Key Experimental Protocols

Reproducible and robust experimental methodologies are essential for the development and evaluation of ADCs. This section provides detailed protocols for the synthesis of the drug-linker and for key in vitro assays.

Synthesis of this compound-Payload

This protocol outlines a representative synthesis of a drug-linker construct, using MMAE as the payload.

Step 1: Synthesis of this compound-OH

  • Dissolve Fmoc-Val-Cit-OH and p-aminobenzyl alcohol (PABOH) in a mixture of Dichloromethane (DCM) and Methanol (MeOH).

  • Add N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) to the solution.

  • Stir the reaction at room temperature for approximately 18 hours.

  • Remove volatiles under vacuum.

  • Purify the residue to obtain this compound-OH as a solid.

Step 2: Coupling of Payload (MMAE) to the Linker

  • Dissolve this compound-OH, MMAE, and a coupling agent like 1-Hydroxybenzotriazole (HOBt) in anhydrous N,N-Dimethylformamide (DMF).

  • Add a base such as N,N'-Diisopropylethylamine (DIPEA) to the mixture.

  • Stir the reaction at room temperature, monitoring progress by HPLC.

  • Upon completion, purify the this compound-MMAE conjugate by preparative HPLC.

Step 3: Fmoc Deprotection

  • Dissolve the Fmoc-protected drug-linker in DMF.

  • Add piperidine (typically 20% v/v) to the solution to cleave the Fmoc group.

  • Stir at room temperature for approximately 30 minutes.

  • Concentrate the reaction mixture and precipitate the deprotected product (H2N-Val-Cit-PAB-MMAE) using cold diethyl ether.

Step 4: Addition of Maleimide Group (for cysteine conjugation)

  • Activate 6-maleimidohexanoic acid (MC-OH) with N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) to form an NHS ester.

  • Dissolve the deprotected drug-linker from Step 3 in DMF.

  • Add the activated MC-NHS ester to the solution and stir.

  • Purify the final drug-linker, MC-Val-Cit-PAB-MMAE, by preparative HPLC.

Synthesis_Workflow Start Fmoc-Val-Cit-OH + PABOH Step1 Step 1: Couple Spacer (EEDQ, DCM/MeOH) Start->Step1 Intermediate1 This compound-OH Step1->Intermediate1 Step2 Step 2: Couple Payload (HOBt, DIPEA, DMF) Intermediate1->Step2 Payload Payload (MMAE) Payload->Step2 Intermediate2 This compound-Payload Step2->Intermediate2 Step3 Step 3: Fmoc Deprotection (Piperidine, DMF) Intermediate2->Step3 Intermediate3 H2N-Val-Cit-PAB-Payload Step3->Intermediate3 Step4 Step 4: Add Conjugation Handle (DMF) Intermediate3->Step4 Maleimide Activated Maleimide (MC-NHS) Maleimide->Step4 FinalProduct MC-Val-Cit-PAB-Payload (Ready for Conjugation) Step4->FinalProduct

Workflow for the synthesis of a drug-linker construct.
In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the Val-Cit linker to enzymatic cleavage.

  • Reagent Preparation:

    • Prepare an Assay Buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0).

    • Reconstitute recombinant human Cathepsin B in the Assay Buffer to the desired concentration.

    • Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).

    • Prepare a Quench Solution (e.g., Acetonitrile with an internal standard).

  • Assay Procedure:

    • In a 96-well plate, add the ADC solution to the Assay Buffer.

    • Initiate the reaction by adding the Cathepsin B solution.

    • Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • At each time point, stop the reaction by adding the Quench Solution.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.

    • Calculate the cleavage rate and the half-life of the linker under these conditions.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in a biological matrix, simulating its time in circulation.

  • Sample Preparation:

    • Thaw human plasma at 37°C.

    • Spike the ADC into the plasma to a final concentration (e.g., 1 µg/mL).

  • Incubation:

    • Incubate the plasma-ADC mixture at 37°C for various time points (e.g., 0, 6, 24, 48, 72 hours, and up to 7 days).

    • At each time point, take an aliquot and store it at -80°C until analysis.

  • Analysis:

    • Determine the concentration of the intact ADC at each time point. This can be achieved using a sandwich ELISA that detects both the antibody and the drug, or by LC-MS/MS to measure the drug-to-antibody ratio (DAR).

    • Plot the percentage of intact ADC or the average DAR over time to determine the stability and half-life of the ADC in plasma.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the potency of the ADC in killing target cancer cells.

  • Cell Seeding:

    • Plate target (antigen-positive) and control (antigen-negative) cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow cells to adhere.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in complete cell culture medium.

    • Add 100 µL of the different concentrations to the respective wells. Include untreated cells as a control.

    • Incubate for a period of 72 to 120 hours.

  • Viability Measurement:

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).

Conclusion and Future Perspectives

The this compound linker system has proven to be a robust and versatile platform for the development of highly effective and selective antibody-drug conjugates. Its high plasma stability and specific cleavage by lysosomal enzymes provide a wide therapeutic window, which has been validated in numerous preclinical and clinical studies, leading to approved therapies like Brentuximab vedotin.

Future research in this area will likely focus on further refining linker stability, particularly in preclinical rodent models where instability can be a challenge, and exploring novel dipeptide sequences to modulate cleavage kinetics. The combination of established, reliable linkers like Val-Cit-PAB with next-generation payloads and novel antibody formats will continue to drive innovation in the field of targeted cancer therapy, offering new hope for patients with difficult-to-treat malignancies.

References

The Critical Bridge: An In-depth Technical Guide to the Discovery and Development of Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These tripartite molecules, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver chemotherapy to cancer cells, thereby minimizing systemic toxicity. The linker, the lynchpin of this sophisticated therapeutic, plays a pivotal role in the overall efficacy and safety of an ADC. Among the various linker technologies, cleavable linkers have emerged as a dominant and versatile strategy, enabling controlled payload release within the tumor microenvironment or inside cancer cells. This technical guide provides a comprehensive exploration of the discovery and development of cleavable ADC linkers, detailing their mechanisms of action, key experimental evaluations, and the evolution of this critical technology.

The Rationale and Evolution of Cleavable Linkers

The fundamental purpose of a linker in an ADC is to ensure the conjugate remains stable in systemic circulation while facilitating the efficient release of the cytotoxic payload at the target site.[1] Early ADC development grappled with the challenge of achieving this delicate balance. Non-cleavable linkers, which rely on the complete degradation of the antibody backbone within the lysosome to release the payload, offer high plasma stability but can result in residual amino acid-linker-payload complexes with potentially reduced cell permeability and bystander effect.[2][3]

Cleavable linkers were conceived to overcome these limitations by incorporating specific chemical bonds that are labile under conditions prevalent in the tumor microenvironment or within cancer cells.[1][4] This targeted release mechanism offers several advantages, including the potential for a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors. The evolution of cleavable linker technology has been driven by the need for improved stability, enhanced cleavage selectivity, and broader applicability to different payloads and tumor types.

Major Classes of Cleavable Linkers and Their Mechanisms

Cleavable linkers are broadly categorized based on their cleavage mechanism. The three primary classes are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.

Protease-Sensitive Linkers

These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsins, which are upregulated in the lysosomal compartments of cancer cells. The most widely used protease-sensitive linker is based on the dipeptide valine-citrulline (Val-Cit). Upon internalization of the ADC and trafficking to the lysosome, cathepsin B cleaves the peptide bond, initiating a self-immolative cascade that liberates the active payload.

Other peptide sequences, such as valine-alanine (Val-Ala) and phenylalanine-lysine (Phe-Lys), have also been explored. The choice of peptide sequence can significantly influence the cleavage kinetics and plasma stability of the ADC.

pH-Sensitive Linkers

Exploiting the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (~7.4), pH-sensitive linkers are designed to hydrolyze and release their payload in these acidic compartments. Hydrazone linkers are a prominent example of this class. While effective in achieving pH-dependent cleavage, early hydrazone linkers suffered from suboptimal plasma stability, leading to premature drug release. More recent developments have focused on creating more stable acid-labile linkers, such as those based on cyclic acetal motifs, which exhibit excellent plasma stability and rapid cleavage at acidic pH.

Glutathione-Sensitive (Disulfide) Linkers

This class of linkers utilizes a disulfide bond to connect the payload to the antibody. The cleavage mechanism relies on the significantly higher concentration of glutathione (GSH), a reducing agent, in the cytoplasm of cancer cells (1-10 mM) compared to the extracellular environment (~5 µM). This concentration gradient allows for selective cleavage of the disulfide bond within the target cell, releasing the payload. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond, which can reduce the rate of premature cleavage in the plasma.

Quantitative Analysis of Cleavable Linker Performance

The selection and optimization of a cleavable linker are guided by rigorous quantitative analysis of its stability and cleavage characteristics. The following tables summarize key quantitative data for different classes of cleavable linkers.

Linker TypeLinker ExampleStability (Plasma Half-life)Cleavage ConditionsReference
pH-Sensitive Hydrazone~2 days (human plasma)Acidic pH (4.5-5.0)
Silyl Ether>7 days (human plasma)Acidic pH
Protease-Sensitive Val-Cit>100 times more stable than hydrazone in human plasmaCathepsin B
Phe-LysLess stable than Val-Cit in human plasmaCathepsin B
Glutathione-Sensitive Sterically Hindered DisulfideVariable, dependent on steric hindranceHigh Glutathione Concentration
Enzyme-Sensitive β-Glucuronide-MMAF81 days (rat plasma)β-glucuronidase
Linker TypeADC ExampleIC50Target Cell LineReference
Protease-Sensitive Trastuzumab-Val-Cit-MMAE14.3 pM-
Enzyme-Sensitive Trastuzumab-β-galactosidase-MMAE8.8 pM-
pH-Sensitive Trastuzumab-Cyclic Acetal-MMAF224 pMSKBR-3 (HER2-positive)

Experimental Protocols for Linker Evaluation

A suite of in vitro assays is essential for the preclinical evaluation of ADCs with cleavable linkers. These assays are designed to assess target-specific cytotoxicity, linker stability, and the mechanism of payload release.

Plasma Stability Assay

Objective: To evaluate the stability of the ADC linker in plasma and quantify premature payload release.

Methodology:

  • Incubation: Incubate the ADC at a specific concentration (e.g., 10 µM) in human and mouse plasma at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Preparation: Process the plasma samples to precipitate proteins and extract the ADC and any released payload.

  • LC-MS/MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of intact ADC and free payload over time.

  • Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability of the linker.

In Vitro Cleavage Assay (for Protease-Sensitive Linkers)

Objective: To determine the rate and specificity of linker cleavage by a target protease.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the ADC in an appropriate assay buffer (e.g., acetate buffer, pH 5.0 for cathepsin B).

  • Enzyme Addition: Add the purified protease (e.g., human cathepsin B) to initiate the cleavage reaction.

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At various time points, stop the reaction by adding a protease inhibitor.

  • Analysis: Analyze the samples by LC-MS or a fluorescence-based assay to quantify the amount of released payload.

  • Data Analysis: Determine the kinetic parameters of cleavage, such as Km and kcat.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include untreated cells as a control.

  • Incubation: Incubate the cells for a defined period (e.g., 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing the Mechanisms and Workflows

Diagrams are crucial for understanding the complex biological pathways and experimental procedures involved in ADC development.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Linker_Synth Linker Synthesis Payload_Attach Payload Attachment to Linker Linker_Synth->Payload_Attach ADC_Conj ADC Conjugation Payload_Attach->ADC_Conj ADC_Char Characterization (e.g., DAR) ADC_Conj->ADC_Char Plasma_Stab Plasma Stability Assay ADC_Char->Plasma_Stab Cleavage_Assay Cleavage Assay (Enzymatic/pH) ADC_Char->Cleavage_Assay Cytotoxicity Cytotoxicity Assay (IC50) ADC_Char->Cytotoxicity PK_PD Pharmacokinetics/ Pharmacodynamics Plasma_Stab->PK_PD Cleavage_Assay->PK_PD Cytotoxicity->PK_PD Efficacy Efficacy Studies (Xenograft Models) PK_PD->Efficacy Toxicity Toxicity Studies PK_PD->Toxicity

References

An In-depth Technical Guide to Antibody-Drug Conjugate (ADC) Technology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a rapidly evolving class of biotherapeutics designed to merge the target specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. This innovative approach allows for the selective delivery of potent therapeutic agents to cancer cells, thereby minimizing systemic exposure and associated off-target toxicities, which are common limitations of traditional chemotherapy. The modular design of ADCs, consisting of a monoclonal antibody, a chemical linker, and a cytotoxic payload, offers a versatile platform for tailored cancer therapy.[1] As of early 2023, thirteen ADCs have received FDA approval for the treatment of various hematologic and solid tumors, underscoring the clinical significance of this technology.

Core Components of Antibody-Drug Conjugates

The efficacy and therapeutic index of an ADC are critically dependent on the careful selection and optimization of its three core components: the antibody, the linker, and the payload.

The Monoclonal Antibody (mAb)

The antibody component serves as the targeting moiety, guiding the ADC to cancer cells that overexpress a specific antigen on their surface. The ideal target antigen should be highly expressed on tumor cells with minimal or no expression on healthy tissues to ensure specificity and reduce off-target toxicity. Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell, a crucial step for the subsequent release of the cytotoxic payload. The choice of antibody isotype, typically IgG1, is also important as it can influence the ADC's half-life and effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC).

The Linker

The linker connects the cytotoxic payload to the antibody and plays a pivotal role in the stability and efficacy of the ADC. An ideal linker must be stable in systemic circulation to prevent premature release of the payload, which could lead to systemic toxicity. Once the ADC is internalized into the target cell, the linker should be efficiently cleaved to release the active payload. Linkers are broadly categorized into two types:

  • Cleavable Linkers: These linkers are designed to be cleaved by specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH in endosomes and lysosomes, or the presence of specific enzymes like cathepsins.

  • Non-cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload.

The choice of linker chemistry significantly impacts the ADC's properties, including its stability, solubility, and the mechanism of payload release.

The Cytotoxic Payload

The payload is the pharmacologically active component of the ADC responsible for inducing cell death. Payloads are typically highly potent cytotoxic agents that are too toxic for systemic administration as standalone drugs. The two most common classes of payloads used in clinically approved ADCs are:

  • Microtubule Inhibitors: These agents, such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • DNA-Damaging Agents: These payloads, including calicheamicins and duocarmycins, induce DNA damage, which triggers apoptotic cell death.

The selection of the payload depends on its potency, mechanism of action, and compatibility with the linker and antibody.

Mechanism of Action

The mechanism of action of an ADC involves a series of sequential steps, beginning with systemic administration and culminating in the targeted killing of cancer cells.

  • Circulation and Targeting: Following intravenous administration, the ADC circulates in the bloodstream and extravasates into the tumor tissue. The antibody component then specifically binds to its target antigen on the surface of cancer cells.

  • Internalization: The ADC-antigen complex is internalized into the cell, primarily through receptor-mediated endocytosis.

  • Intracellular Trafficking and Payload Release: The internalized ADC is trafficked through the endosomal-lysosomal pathway. Inside the acidic environment of the lysosome and in the presence of lysosomal proteases, the linker is cleaved (for cleavable linkers) or the antibody is degraded (for non-cleavable linkers), releasing the active cytotoxic payload into the cytoplasm.

  • Induction of Cell Death: The released payload then interacts with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and ultimately, apoptosis.

  • Bystander Effect: Some ADCs with cell-permeable payloads can exert a "bystander effect," where the released payload diffuses out of the target cell and kills neighboring antigen-negative cancer cells. This is particularly advantageous in treating heterogeneous tumors.

Quantitative Data in ADC Development

The development and optimization of ADCs rely on the precise measurement of several key parameters. The following tables summarize critical quantitative data for ADC characterization.

Table 1: Drug-to-Antibody Ratio (DAR) of Selected ADCs

ADC Name (Generic)Target AntigenPayloadAverage DARConjugation Site
Brentuximab vedotinCD30MMAE~4Cysteine
Trastuzumab emtansineHER2DM1~3.5Lysine
Trastuzumab deruxtecanHER2Deruxtecan~8Cysteine
Sacituzumab govitecanTrop-2SN-38~7.6Cysteine

This table presents approximate DAR values as they can vary between manufacturing batches.

Table 2: In Vitro Stability of Different Linker Chemistries

Linker TypeCleavage MechanismStability in Human Plasma (t½)Reference
Valine-Citrulline (vc)Cathepsin B cleavage> 200 hours
HydrazonepH-sensitive (acidic)~50-100 hours
Thioether (non-cleavable)Proteolytic degradationVery high (> 300 hours)
DisulfideGlutathione reductionVariable (20-150 hours)

Table 3: In Vitro Cytotoxicity of ADCs in Target-Positive Cancer Cell Lines

ADCCell LineTarget Antigen ExpressionIC50 (ng/mL)
Brentuximab vedotinKarpas 299CD30+~10
Trastuzumab emtansineSK-BR-3HER2+~20-50
Trastuzumab deruxtecanKPL-4HER2+~1-5

IC50 values are highly dependent on the specific cell line and assay conditions.

Key Experimental Protocols

The development of a successful ADC involves a series of well-defined experimental procedures to ensure its quality, efficacy, and safety.

Protocol 1: Antibody-Drug Conjugation (Cysteine-Directed)

This protocol describes a general method for conjugating a maleimide-containing drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Maleimide-activated drug-linker dissolved in dimethyl sulfoxide (DMSO)

  • N-acetylcysteine solution

  • Size-exclusion chromatography (SEC) column

  • PBS, pH 7.4

Procedure:

  • Antibody Reduction:

    • To the mAb solution (typically 5-10 mg/mL in PBS), add a 2-3 molar excess of TCEP.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

    • Remove excess TCEP by buffer exchange into PBS using an SEC column.

  • Conjugation Reaction:

    • Immediately after reduction, add the maleimide-activated drug-linker (typically a 5-10 fold molar excess over the antibody) to the reduced mAb solution. The final concentration of DMSO should be kept below 10% (v/v).

    • Incubate the reaction at 4°C for 1-4 hours with gentle mixing.

  • Quenching:

    • Add a 2-fold molar excess of N-acetylcysteine relative to the drug-linker to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at 4°C.

  • Purification:

    • Purify the ADC from unconjugated drug-linker and other small molecules using an SEC column equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the protein concentration using UV-Vis spectroscopy at 280 nm.

    • Determine the average DAR using methods described in Protocol 2.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR of cysteine-conjugated ADCs by separating species with different numbers of conjugated drugs.

Materials:

  • Purified ADC sample

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs in that species) / 100

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of an ADC to inhibit the proliferation of cancer cells.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.

    • Remove the medium from the wells and add 100 µL of the different ADC or antibody concentrations. Include untreated cells as a control.

    • Incubate for 72-96 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of solubilization solution to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value.

Protocol 4: Bystander Effect Co-culture Assay

This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line stably expressing a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed a mixture of Ag+ and GFP-expressing Ag- cells into a 96-well plate at a total density of 5,000-10,000 cells per well. Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 1:3, 3:1).

    • As a control, seed the GFP-Ag- cells alone.

    • Incubate overnight.

  • ADC Treatment:

    • Treat the co-cultures and the monoculture of GFP-Ag- cells with serial dilutions of the ADC.

    • Incubate for 72-120 hours.

  • Data Acquisition and Analysis:

    • Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the Ag- cell population.

    • Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells.

    • A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps involved in ADC technology is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and workflows.

Signaling Pathways

1. ADC-Induced Apoptosis via DNA Damage

Many ADC payloads are DNA-damaging agents. Upon release, these agents induce DNA double-strand breaks, which activate the ATM/ATR signaling cascade, leading to the phosphorylation and activation of the tumor suppressor p53. Activated p53 transcriptionally upregulates pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma, which permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then initiates the caspase cascade, culminating in the activation of executioner caspases (e.g., caspase-3) and apoptotic cell death.

ADC_DNA_Damage_Apoptosis ADC ADC Internalization & Payload Release Payload DNA-Damaging Payload ADC->Payload DSB DNA Double-Strand Breaks Payload->DSB ATM_ATR ATM/ATR Kinase Activation DSB->ATM_ATR p53 p53 Activation (Phosphorylation) ATM_ATR->p53 Bax_Puma Upregulation of Bax, Puma p53->Bax_Puma MOMP Mitochondrial Outer Membrane Permeabilization Bax_Puma->MOMP CytC Cytochrome c Release MOMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

ADC-induced apoptosis via DNA damage pathway.

2. ADC-Induced Apoptosis via Microtubule Inhibition

Microtubule-inhibiting payloads, such as auristatins and maytansinoids, disrupt the dynamics of microtubule polymerization and depolymerization. This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest activates the spindle assembly checkpoint, which in turn triggers the intrinsic apoptotic pathway through the regulation of Bcl-2 family proteins, leading to caspase activation and cell death.

ADC_Microtubule_Inhibition_Apoptosis ADC ADC Internalization & Payload Release Payload Microtubule Inhibitor Payload ADC->Payload Microtubule Disruption of Microtubule Dynamics Payload->Microtubule MitoticArrest G2/M Phase Mitotic Arrest Microtubule->MitoticArrest SAC Spindle Assembly Checkpoint Activation MitoticArrest->SAC Bcl2 Regulation of Bcl-2 Family Proteins SAC->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP CytC Cytochrome c Release MOMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

ADC-induced apoptosis via microtubule inhibition.
Experimental Workflows

1. General Workflow for ADC Development and Preclinical Evaluation

The development of an ADC is a multi-step process that begins with target identification and antibody selection and progresses through conjugation, in vitro characterization, and in vivo evaluation in preclinical models.

ADC_Development_Workflow Target Target Identification & Validation Antibody Antibody Selection & Engineering Target->Antibody Conjugation Antibody-Drug Conjugation Antibody->Conjugation LinkerPayload Linker-Payload Synthesis & Selection LinkerPayload->Conjugation Purification Purification & Characterization (DAR, etc.) Conjugation->Purification InVitro In Vitro Evaluation Purification->InVitro Cytotoxicity Cytotoxicity & Specificity Assays InVitro->Cytotoxicity Bystander Bystander Effect Assay InVitro->Bystander Stability Plasma Stability Assay InVitro->Stability InVivo In Vivo Evaluation InVitro->InVivo PK Pharmacokinetics & Biodistribution InVivo->PK Efficacy Tumor Xenograft Efficacy Studies InVivo->Efficacy Toxicity Toxicology Studies InVivo->Toxicity IND IND-Enabling Studies InVivo->IND

General workflow for ADC development.

2. Experimental Workflow for In Vitro Characterization of an ADC

A series of in vitro assays are essential to characterize the biological activity and properties of a newly developed ADC before proceeding to in vivo studies.

ADC_In_Vitro_Workflow Start Purified ADC Binding Antigen Binding Affinity (SPR/ELISA) Start->Binding Internalization Internalization Assay Start->Internalization Cytotoxicity Cytotoxicity Assay (Target & Non-target cells) Start->Cytotoxicity Bystander Bystander Effect Co-culture Assay Start->Bystander Stability Plasma Stability Assay Start->Stability Data Data Analysis & Candidate Selection Binding->Data Internalization->Data Cytotoxicity->Data Bystander->Data Stability->Data

References

Fmoc-Val-Cit-PAB in preclinical ADC development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Fmoc-Val-Cit-PAB in Preclinical ADC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The architecture of an ADC is tripartite, consisting of a monoclonal antibody (mAb) for target recognition, a cytotoxic payload, and a chemical linker connecting the two. The linker is a critical determinant of the ADC's therapeutic index, governing its stability in circulation and the efficiency of payload release within the target cell.

Among the most clinically validated and widely utilized linkers is the this compound system. This enzymatically cleavable linker combines a dipeptide sequence (Valine-Citrulline) recognized by lysosomal proteases with a self-immolative spacer (p-aminobenzyl carbamate or PAB) to ensure the release of an unmodified, fully active payload. The Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used during chemical synthesis. This guide provides a comprehensive technical overview of the this compound linker's mechanism, synthesis, and evaluation in the context of preclinical ADC development.

Core Mechanism of Action: From Systemic Stability to Intracellular Release

The efficacy of a Val-Cit-PAB-based ADC hinges on a sequence of well-orchestrated events, beginning with systemic circulation and culminating in targeted payload delivery. The linker is engineered to be highly stable in the bloodstream, preventing premature drug release that could lead to off-target toxicity.[1][2][]

The process unfolds as follows:

  • Binding and Internalization: The ADC circulates in the bloodstream and the mAb component binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, internalizing the entire ADC-antigen complex.

  • Lysosomal Trafficking: The internalized vesicle traffics through the endosomal pathway and fuses with a lysosome.

  • Enzymatic Cleavage: The acidic environment and high concentration of proteases within the lysosome provide the ideal conditions for linker cleavage. Cathepsin B, a cysteine protease often overexpressed in tumor cells, recognizes and cleaves the peptide bond between the Valine-Citrulline dipeptide.[1][4] While Cathepsin B is the primary enzyme, other cathepsins (L, S, F) may also be involved.

  • Self-Immolation and Payload Release: Cleavage of the dipeptide unmasks the aniline nitrogen of the PAB spacer. This initiates a rapid, spontaneous 1,6-elimination (an electronic cascade) of the PAB moiety. This self-immolative fragmentation is crucial as it releases the cytotoxic payload in its original, unmodified, and fully active form.

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation (Neutral pH) cluster_cell Target Cancer Cell cluster_lysosome Lysosome (Acidic pH) ADC_circulating Stable ADC in Circulation Receptor Tumor Antigen ADC_circulating->Receptor 1. Binding ADC_internalized Internalized ADC Cleavage Cathepsin B Cleavage of Val-Cit Linker ADC_internalized->Cleavage 3. Enzymatic Action PAB_cleaved Unmasked PAB Spacer Cleavage->PAB_cleaved Self_immolation 1,6-Elimination (Self-Immolation) PAB_cleaved->Self_immolation 4. Spontaneous Cascade Payload_released Active Payload Released Self_immolation->Payload_released Cell_death Apoptosis / Cell Death Payload_released->Cell_death 5. Cytotoxic Effect Receptor->ADC_internalized 2. Internalization & Lysosomal Trafficking

Caption: Mechanism of ADC action with a Val-Cit-PAB linker.

Synthesis and Experimental Protocols

The construction of a Val-Cit-PAB based ADC is a multi-step process involving the synthesis of the drug-linker conjugate followed by its attachment to the antibody.

Protocol 1: Synthesis of this compound

This protocol outlines a general method for synthesizing the core linker. An improved, high-yield (85%) method that avoids epimerization has been described.

  • Preparation of Fmoc-Cit-PABOH: Start with a solution of Fmoc-Cit-PABOH in dimethylformamide (DMF).

  • Fmoc Deprotection: Add an excess of piperidine to the solution and stir at room temperature for several hours to remove the Fmoc protecting group from the citrulline. Remove excess DMF and piperidine under reduced pressure.

  • Peptide Coupling: Dissolve the resulting residue in DMF. Add Fmoc-Val-OSu (N-hydroxysuccinimide ester of Fmoc-valine) and a base like Diisopropylethylamine (DIPEA) to the solution. Stir overnight at room temperature to form the dipeptide bond.

  • Purification: After the reaction is complete, remove the DMF under reduced pressure. Purify the resulting residue by flash column chromatography to yield the final product, this compound.

Protocol 2: ADC Synthesis and Conjugation Workflow

This workflow describes the conjugation of a payload (e.g., MMAE) to the linker and the subsequent attachment to an antibody.

  • Drug-Linker Synthesis:

    • The synthesized this compound is activated, often by converting the alcohol on the PAB moiety into a p-nitrophenyl (PNP) carbonate, creating this compound-PNP. This activated form readily reacts with amine groups on the payload.

    • React this compound-PNP with the cytotoxic payload (e.g., MMAE) to form the this compound-Payload conjugate.

    • Remove the Fmoc protecting group using a base like piperidine.

  • Antibody Modification (if necessary): For site-specific conjugation, the antibody may need modification. A common method is to introduce azide groups onto surface-exposed lysine residues using an NHS ester of an azide-containing molecule (e.g., Azido-PEG4-NHS ester).

  • Conjugation:

    • For cysteine-based conjugation, partially reduce the antibody's interchain disulfide bonds to expose free thiol groups. React the maleimide group of a maleimidocaproyl (MC)-Val-Cit-PAB-Payload construct with the antibody thiols.

    • For click chemistry, react a DBCO-modified linker-payload (e.g., DBCO-Val-Cit-PAB-MMAE) with the azide-modified antibody.

  • Purification and Characterization:

    • Purify the resulting ADC using methods like Size-Exclusion Chromatography (SEC) to remove unconjugated drug-linker molecules.

    • Characterize the ADC to determine the Drug-to-Antibody Ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy (measuring absorbance at 280 nm for the antibody and at the payload's specific wavelength).

ADC_Synthesis_Workflow cluster_synthesis Part 1: Drug-Linker Synthesis cluster_conjugation Part 2: Antibody Conjugation cluster_purification Part 3: Purification & Characterization Linker This compound ActivatedLinker This compound-PNP (Activated Linker) Linker->ActivatedLinker Activation DrugLinker Drug-Linker Conjugate (Fmoc-VC-PAB-MMAE) ActivatedLinker->DrugLinker Payload Cytotoxic Payload (e.g., MMAE) Payload->DrugLinker FinalADC Purified ADC DrugLinker->FinalADC Conjugation to mAb Antibody Monoclonal Antibody (mAb) Antibody->FinalADC Purify Purification (e.g., SEC) FinalADC->Purify Characterize Characterization (DAR, etc.) Purify->Characterize

Caption: General experimental workflow for ADC synthesis and conjugation.

Preclinical Evaluation Protocols

Rigorous preclinical testing is essential to determine an ADC's efficacy, stability, and safety profile before clinical consideration.

Protocol 3: In Vitro Cytotoxicity Assay (IC50 Determination)

This assay measures the potency of the ADC against cancer cell lines.

  • Cell Seeding: Plate target antigen-positive and antigen-negative cancer cells in 96-well plates (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and appropriate controls (e.g., unconjugated antibody, free drug).

  • Incubation: Incubate the cells for a period of 72-96 hours.

  • Viability Assessment: Measure cell viability using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Plot the cell viability against the ADC concentration and calculate the half-maximal inhibitory concentration (IC50) value. Lower IC50 values indicate higher potency.

Protocol 4: In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the ADC in an animal model.

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice (e.g., SCID or nude mice).

  • Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • ADC Administration: Administer the ADC, typically via intravenous (IV) injection, at various doses. Include control groups receiving a vehicle or a non-targeting ADC.

  • Monitoring: Regularly measure tumor volume and mouse body weight (as an indicator of toxicity) throughout the study.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to determine efficacy, such as tumor growth inhibition or regression.

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Synthesized & Characterized ADC Cytotoxicity Cytotoxicity Assays (IC50 on cell lines) start->Cytotoxicity Stability Plasma Stability Assays (Human, Mouse) start->Stability Internalization Internalization & Trafficking Studies start->Internalization Efficacy Xenograft Efficacy Models (Tumor Growth Inhibition) Cytotoxicity->Efficacy Stability->Efficacy Toxicity Toxicity Studies (MTD Determination) Efficacy->Toxicity PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Efficacy->PK_PD end Candidate for Clinical Trials Toxicity->end PK_PD->end

Caption: Workflow for the preclinical evaluation of an ADC.

Quantitative Data Summary

The choice of linker significantly impacts ADC performance. The following tables summarize comparative data from preclinical studies.

Table 1: In Vitro Cytotoxicity (IC50 Values) Lower IC50 values indicate higher potency.

Linker TypePayloadTarget Cell LineIC50 (pM)Reference
Val-Cit MMAEHER2+14.3
Val-AlaMMAEHER2+92
β-Galactosidase-cleavableMMAEHER2+8.8
Sulfatase-cleavableMMAEHER2+61 and 111
Non-cleavable-HER2+609

Table 2: Plasma Stability Longer half-life indicates greater stability in circulation.

ParameterVal-Cit LinkerVal-Ala LinkerSpeciesCommentsReference
StabilityStable (Half-life > 230 days reported)StableHumanBoth linkers show high stability, which is critical for clinical use.
StabilityUnstableMore StableMouseVal-Cit is susceptible to cleavage by mouse carboxylesterase (Ces1C), complicating preclinical evaluation.

Advantages and Preclinical Challenges

The this compound linker is a cornerstone of ADC technology due to several key advantages, but it also presents notable challenges, particularly in the preclinical phase.

Advantages
  • High Clinical Stability: The Val-Cit linker demonstrates excellent stability in human and primate plasma, minimizing premature payload release and associated systemic toxicity.

  • Efficient Intracellular Cleavage: It is efficiently cleaved by lysosomal cathepsins, which are often upregulated in tumor cells, ensuring specific payload release at the target site.

  • Well-Established Chemistry: The synthesis and conjugation chemistry are well-documented and have been successfully implemented in multiple FDA-approved ADCs, such as Adcetris® (brentuximab vedotin).

Challenges
  • Instability in Rodent Plasma: A significant preclinical challenge is the linker's instability in mouse and rat plasma. This is due to cleavage by the carboxylesterase Ces1C, which is not a major factor in human plasma. This instability can lead to premature drug release in mouse models, potentially underestimating the therapeutic index and complicating the translation of efficacy and toxicity data to humans.

  • Hydrophobicity: The Val-Cit-PAB linker can be hydrophobic, which may lead to ADC aggregation, especially at higher Drug-to-Antibody Ratios (DARs > 4). Aggregation can affect manufacturing, stability, and pharmacokinetic properties.

  • Manufacturing Complexity: The multi-step synthesis of the drug-linker and the final ADC requires precise control to ensure purity, homogeneity, and a consistent DAR, which can be challenging.

Conclusion

The this compound linker is a powerful and clinically validated tool in the development of antibody-drug conjugates. Its mechanism, which relies on the specific enzymatic environment of the tumor cell lysosome, provides a robust method for achieving targeted payload delivery. While its instability in rodent models presents a significant hurdle for preclinical evaluation, strategies such as using Ces1C knockout mice or modified linker designs (e.g., Glu-Val-Cit) are being employed to mitigate this issue. A thorough understanding of its chemistry, mechanism, and associated challenges is paramount for researchers and scientists aiming to harness its full potential in developing the next generation of effective and safe cancer therapeutics.

References

Beyond the Tumor: A Technical Guide to the Versatile Potential of the Fmoc-Val-Cit-PAB Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fmoc-Val-Cit-PAB linker is a well-established component in the field of targeted therapeutics, most notably for its integral role in antibody-drug conjugates (ADCs) for oncology. This enzyme-cleavable linker system is designed for stability in systemic circulation and for specific cleavage by lysosomal proteases, particularly cathepsins, which are often upregulated in the tumor microenvironment. This targeted release mechanism allows for the delivery of highly potent cytotoxic agents directly to cancer cells, thereby enhancing the therapeutic window.

However, the biological rationale for the use of the Val-Cit-PAB linker extends far beyond cancer treatment. Elevated cathepsin activity is a hallmark of various pathological conditions, including inflammatory disorders, autoimmune diseases, and infectious diseases. This technical guide explores the foundational mechanism of the this compound linker and elucidates its promising, yet largely untapped, potential for the targeted delivery of therapeutic agents in non-oncological indications. We will provide a detailed overview of the underlying science, potential applications, and key experimental protocols to facilitate further research and development in these emerging areas.

Core Mechanism: Cathepsin-Mediated Cleavage and Payload Release

The efficacy of the Val-Cit-PAB linker hinges on its selective cleavage by cathepsins, primarily Cathepsin B, within the lysosomal compartment of target cells.[][2] The process begins once the drug conjugate is internalized. Inside the acidic environment of the lysosome, active Cathepsin B recognizes and cleaves the peptide bond between the citrulline (Cit) and the p-aminobenzyl alcohol (PAB) spacer. This initial cleavage event triggers a spontaneous, self-immolative 1,6-elimination of the PAB spacer, which promptly releases the unmodified active payload into the cell's cytoplasm to exert its therapeutic effect.

G cluster_circulation Systemic Circulation (Stable) cluster_cell Target Cell cluster_release Payload Release Mechanism Drug_Conjugate Drug-Linker-Targeting Moiety (Intact Conjugate) Internalization Internalization via Receptor-Mediated Endocytosis Drug_Conjugate->Internalization 1. Targeting Lysosome Lysosome (Low pH, High Cathepsin B) Internalization->Lysosome 2. Trafficking Cleavage Cathepsin B cleaves Val-Cit Linker Lysosome->Cleavage 3. Enzymatic Action Self_Immolation Self-Immolation of PAB Spacer Cleavage->Self_Immolation 4. Trigger Payload_Release Active Drug Released Self_Immolation->Payload_Release 5. Liberation

Mechanism of Val-Cit-PAB linker cleavage and drug release.

Potential Applications in Inflammatory and Autoimmune Diseases

Chronic inflammation is a key driver of tissue damage in numerous autoimmune diseases, such as rheumatoid arthritis (RA) and inflammatory bowel disease (IBD). Macrophages and other immune cells at inflammatory sites exhibit significantly increased expression and secretion of lysosomal proteases, including Cathepsin B. This localized enzymatic activity presents a unique opportunity for targeted drug delivery.

By conjugating potent anti-inflammatory drugs (e.g., corticosteroids, JAK inhibitors) to a targeting moiety (such as an antibody against a receptor on activated macrophages) via a Val-Cit-PAB linker, the therapeutic agent can be delivered specifically to the inflamed tissue. This approach could maximize drug efficacy at the site of action while minimizing the systemic side effects commonly associated with broad-acting anti-inflammatory therapies.

G cluster_systemic Systemic Circulation cluster_inflammation Site of Inflammation (e.g., Synovial Joint in RA) cluster_healthy Healthy Tissue Anti_Inflammatory_ADC Anti-inflammatory Drug -Val-Cit-PAB- Macrophage-Targeting Ab Activated_Macrophage Activated Macrophage (High Cathepsin B Expression) Anti_Inflammatory_ADC->Activated_Macrophage 1. Accumulation at Inflamed Site Healthy_Tissue Minimal Cathepsin B Activity (Conjugate remains intact) Anti_Inflammatory_ADC->Healthy_Tissue Bypass Drug_Release Targeted Drug Release Reduces Local Inflammation Activated_Macrophage->Drug_Release 2. Internalization & Cathepsin B Cleavage Side_Effects Reduced Systemic Side Effects Healthy_Tissue->Side_Effects

Workflow for targeted anti-inflammatory drug delivery.

Potential Applications in Infectious Diseases

The role of cathepsins in the host immune response to pathogens is well-documented. For instance, during Mycobacterium tuberculosis infection, Cathepsin B levels are elevated in the lungs and are crucial for inflammasome activation in macrophages. Similarly, in various bacterial infections, phagocytic immune cells like macrophages and neutrophils utilize lysosomal degradation pathways to process pathogens, a process involving high cathepsin activity.

This localized enzymatic activity within infected cells or tissues can be exploited for targeted antimicrobial therapy. An antibiotic or antiviral agent could be conjugated via the Val-Cit-PAB linker to a carrier that is preferentially taken up by infected cells (e.g., an antibody targeting a bacterial surface antigen or a pathogen-associated molecular pattern). Upon internalization into the phagolysosome of an infected macrophage, the high concentration of Cathepsin B would cleave the linker and release the antimicrobial agent directly at the site of the infection, potentially increasing its efficacy and reducing the risk of antibiotic resistance and off-target toxicity.

G cluster_delivery Targeted Delivery cluster_host Infected Host cluster_safety Systemic Benefit Antimicrobial_Conjugate Antimicrobial Agent -Val-Cit-PAB- Targeting Moiety Infected_Macrophage Infected Macrophage (e.g., with M. tuberculosis) High Cathepsin B in Phagolysosome Antimicrobial_Conjugate->Infected_Macrophage 1. Uptake by Infected Cells Systemic_Circulation Stable in Circulation Intracellular_Release Intracellular Release of Antimicrobial Agent Infected_Macrophage->Intracellular_Release 2. Phagolysosomal Cleavage Pathogen_Clearance Enhanced Pathogen Clearance Intracellular_Release->Pathogen_Clearance Reduced_Toxicity Reduced Systemic Toxicity Systemic_Circulation->Reduced_Toxicity Leads to

Strategy for targeted antimicrobial delivery to infected cells.

Data Presentation: Rationale for Non-Oncological Applications

While clinical and extensive preclinical data for the use of Val-Cit-PAB linkers outside of oncology are still emerging, the scientific rationale is strong. The following table summarizes the key parameters for potential therapeutic areas.

Therapeutic AreaExample Disease(s)Target Cells / TissuesOverexpressed Protease(s)Potential Payload Classes
Autoimmune Disease Rheumatoid ArthritisActivated Macrophages, SynoviocytesCathepsin B, Cathepsin LCorticosteroids, JAK inhibitors, DMARDs
Inflammatory Disease Inflammatory Bowel Disease (IBD)Intestinal MacrophagesCathepsin B, Cathepsin L, Cathepsin DAnti-inflammatory biologics, Immunosuppressants
Infectious Disease Tuberculosis, Bacterial InfectionsInfected Macrophages, NeutrophilsCathepsin BAntibiotics, Antimycobacterials
Neurological Disease Inflammatory Neurological DiseasesActivated Microglia/MacrophagesCathepsin BNeuroprotective agents, Anti-inflammatory drugs

Experimental Protocols

The following protocols provide a foundational methodology for the synthesis and evaluation of a Val-Cit-PAB drug conjugate. These should be adapted based on the specific payload and targeting moiety.

Protocol 1: Synthesis of a Generic this compound-Payload Conjugate

This protocol outlines the steps for conjugating a payload (containing a reactive amine or hydroxyl group) to the this compound-PNP linker.

Materials:

  • This compound-PNP (p-nitrophenyl carbonate)

  • Payload with a primary amine or hydroxyl group

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer for verification

Procedure:

  • Dissolution: Dissolve the amine- or hydroxyl-containing payload in anhydrous DMF.

  • Linker Addition: Add this compound-PNP (1.1 equivalents) to the payload solution.

  • Base Addition: Add DIPEA (2-3 equivalents) to the reaction mixture to catalyze the reaction and neutralize any generated acids.

  • Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching and Purification: Once the reaction is complete, the crude product can be purified directly by reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the final this compound-Payload conjugate using mass spectrometry and HPLC analysis.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

This assay is critical to confirm that the linker is susceptible to enzymatic cleavage, thereby validating the release mechanism.

Materials:

  • This compound-Payload conjugate

  • Human Cathepsin B, recombinant (active)

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Control Buffer: Assay buffer without Cathepsin B

  • HPLC system with a UV or MS detector

Procedure:

  • Preparation: Prepare a stock solution of the this compound-Payload conjugate in DMSO.

  • Reaction Setup: In separate microcentrifuge tubes, add the conjugate stock solution to both the Assay Buffer and the Control Buffer to a final concentration of 10-50 µM.

  • Initiation: To the "Assay" tube, add active Cathepsin B to a final concentration of 1-5 µM. Add an equal volume of buffer to the "Control" tube.

  • Incubation: Incubate both tubes at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each tube and quench the reaction by adding an equal volume of cold acetonitrile or methanol containing a suitable internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate the enzyme. Analyze the supernatant by reverse-phase HPLC to quantify the disappearance of the parent conjugate and the appearance of the released payload.

  • Data Interpretation: Compare the rate of cleavage in the presence of Cathepsin B to the control. Significant payload release should only be observed in the enzyme-treated sample, confirming specific cleavage.

Conclusion and Future Outlook

The this compound linker represents a sophisticated and versatile tool for targeted drug delivery. While its value in oncology is undisputed, the underlying mechanism of cathepsin-mediated cleavage provides a strong rationale for its application in a host of non-oncological diseases characterized by inflammation and immune cell activation. The targeted delivery of anti-inflammatory, immunosuppressive, or antimicrobial agents holds the promise of significantly improving therapeutic outcomes by concentrating drug activity at the site of disease and reducing systemic toxicity.

Further research is imperative to translate this potential into clinical reality. This includes the identification of optimal targeting moieties for specific diseases, comprehensive preclinical evaluation of Val-Cit-PAB conjugates in relevant animal models of inflammatory and infectious diseases, and detailed characterization of their pharmacokinetic and pharmacodynamic properties. The protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore these exciting new frontiers in targeted medicine.

References

Methodological & Application

Application Note: Synthesis of Fmoc-Val-Cit-PAB for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Fmoc-Val-Cit-PAB linker is a critical component in the development of antibody-drug conjugates (ADCs), a powerful class of targeted therapeutics.[1][] This linker system connects a cytotoxic payload to a monoclonal antibody, enabling selective delivery of the drug to cancer cells.[] The dipeptide motif, Valine-Citrulline (Val-Cit), is specifically designed to be cleaved by Cathepsin B, an enzyme that is overexpressed in the lysosomes of many tumor cells.[3][4] This enzymatic cleavage ensures the controlled release of the cytotoxic agent at the target site, thereby enhancing therapeutic efficacy and minimizing systemic toxicity. The p-aminobenzyl (PAB) group serves as a self-immolative spacer, which upon cleavage of the Val-Cit bond, releases the active drug. The Fluorenylmethyloxycarbonyl (Fmoc) protecting group is utilized for its stability during synthesis and its facile removal under basic conditions, allowing for subsequent conjugation steps.

This application note provides a detailed protocol for the synthesis of this compound, summarizing key quantitative data and experimental procedures. Additionally, it includes diagrams illustrating the synthetic workflow and the linker's role within an ADC construct.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Synthesis

StepReactantsCoupling/Deprotection AgentSolvent(s)Yield (%)Purity (%)Reference(s)
Fmoc-Val-Cit-OH + PABOH CouplingFmoc-Val-Cit-OH, 4-Aminobenzyl alcohol (PABOH)EEDQDichloromethane (DCM), Methanol98>95
Fmoc Deprotection of Fmoc-Cit-PABOHFmoc-Cit-PABOHPiperidineDimethylformamide (DMF)>96-
Fmoc-Val-OSu CouplingH-Cit-PABOH, Fmoc-Val-OSu-Dimethylformamide (DMF)85>95
Overall (from L-Citrulline) L-Citrulline - - 50 >95 ****

Note: Yields and purity can vary based on reaction scale, purity of starting materials, and purification techniques.

Experimental Protocols

This section details the methodologies for the key steps in the synthesis of this compound.

Protocol 1: One-Pot Synthesis of this compound

This protocol is based on the coupling of Fmoc-Val-Cit-OH with p-aminobenzyl alcohol (PABOH) using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as the coupling agent.

Materials:

  • Fmoc-Val-Cit-OH

  • 4-Aminobenzyl alcohol (PABOH)

  • N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether

  • Ethyl acetate

Procedure:

  • To a solution of 4-aminobenzyl alcohol (8.05 mmol) in a mixture of dichloromethane (19 mL) and methanol (7.6 mL), add EEDQ (8.05 mmol) at room temperature.

  • After stirring for 5 minutes, add Fmoc-Val-Cit-OH (4.03 mmol) in one portion.

  • Stir the resulting solution at room temperature for 18 hours.

  • Remove the solvents under reduced pressure (in vacuo).

  • Triturate the residue with diethyl ether (20 mL).

  • Wash the solid sequentially with diethyl ether (20 mL), ethyl acetate (20 mL), and again with diethyl ether (20 mL).

  • Dry the resulting solid to obtain this compound as a light yellowish solid.

Protocol 2: Stepwise Synthesis of this compound

This protocol involves the deprotection of a precursor followed by a coupling reaction.

Materials:

  • Fmoc-Cit-PABOH

  • Piperidine

  • Dimethylformamide (DMF)

  • Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for flash column chromatography

Procedure:

Step 1: Fmoc Deprotection

  • Prepare a 0.2 M solution of Fmoc-Cit-PABOH in DMF.

  • Add piperidine (5.0 equivalents) to the solution and stir at room temperature for 4-5 hours.

  • Remove DMF and excess piperidine under reduced pressure.

  • Co-evaporate with DMF multiple times to ensure complete removal of residual piperidine.

  • The resulting residue (H-Cit-PABOH) is used directly in the next step.

Step 2: Dipeptide Formation

  • Dissolve the residue from the previous step in DMF to a concentration of 0.1 M.

  • Add Fmoc-Val-OSu (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 16-20 hours.

  • Remove DMF under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a solvent gradient of 3-12% methanol in dichloromethane to yield this compound as a white solid.

Mandatory Visualization

Synthesis_Workflow Start Fmoc-Val-Cit-OH + PABOH Reaction1 Coupling Reaction (18h, RT) Start->Reaction1 Reagents EEDQ DCM, MeOH Reagents->Reaction1 Purification Trituration & Washing (Ether, Ethyl Acetate) Reaction1->Purification Product This compound Purification->Product

Caption: One-Pot Synthesis Workflow for this compound.

ADC_Structure cluster_ADC ADC Components Antibody Monoclonal Antibody (mAb) Linker This compound Linker Antibody->Linker Conjugation ADC Antibody-Drug Conjugate (ADC) Drug Cytotoxic Payload Linker->Drug Attachment

Caption: Logical Relationship of this compound in an ADC.

References

Application Notes and Protocols for Cathepsin B Cleavage Assay of a Val-Cit-PAB Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in a variety of cancer cells.[1][2] This characteristic has made it a prime target for the design of therapeutic strategies, such as antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody via a cleavable linker.[][4] The Val-Cit-PAB (valine-citrulline-p-aminobenzyl alcohol) linker is a widely utilized enzyme-cleavable linker in ADCs.[] The dipeptide Val-Cit sequence is specifically recognized and cleaved by Cathepsin B within the lysosomal compartment of tumor cells. Following this cleavage, the p-aminobenzyl carbamate (PABC) spacer undergoes a self-immolation process, leading to the release of the conjugated payload.

This document provides a detailed experimental protocol for an in vitro fluorescence-based assay to determine the susceptibility of a Val-Cit-PAB-containing substrate to cleavage by Cathepsin B. The assay measures the increase in fluorescence resulting from the release of a fluorophore following enzymatic cleavage.

Principle of the Assay

The assay utilizes a fluorogenic substrate composed of the Fmoc-Val-Cit-PAB linker conjugated to a quenched fluorophore (e.g., 7-amino-4-methylcoumarin, AMC). In the intact substrate, the fluorescence of the fluorophore is minimal. Upon incubation with Cathepsin B, the enzyme cleaves the peptide bond between citrulline and the PAB spacer. This initiates a 1,6-elimination reaction in the PAB spacer, leading to the release of the free, highly fluorescent fluorophore. The rate of increase in fluorescence is directly proportional to the Cathepsin B activity.

Materials and Reagents

  • Recombinant Human Cathepsin B

  • Fmoc-Val-Cit-PABC-Fluorophore substrate (e.g., Fmoc-Val-Cit-PABC-AMC)

  • Assay Buffer: 50 mM Sodium Citrate, 5 mM DTT, pH 5.0

  • Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0

  • Dimethyl Sulfoxide (DMSO)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

  • Calibrated pipettes

  • Incubator set to 37°C

Experimental Protocols

Protocol 1: General Endpoint Assay for Screening

This protocol is suitable for high-throughput screening of multiple compounds or conditions to determine the extent of cleavage.

1. Reagent Preparation:

  • Assay Buffer: Prepare a 50 mM sodium citrate buffer containing 5 mM DTT and adjust the pH to 5.0.
  • Substrate Stock Solution: Dissolve the Fmoc-Val-Cit-PABC-Fluorophore substrate in DMSO to create a 10 mM stock solution.
  • Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to a final concentration of 20 µM.
  • Enzyme Stock Solution: Reconstitute recombinant Cathepsin B in Activation Buffer to a concentration of 1 mg/mL.
  • Enzyme Working Solution: Dilute the Cathepsin B stock solution in Assay Buffer to a final concentration of 20 nM.

2. Assay Procedure:

  • Add 50 µL of the 20 nM Cathepsin B working solution to the wells of a black 96-well plate.
  • Include control wells containing 50 µL of Assay Buffer without the enzyme (no-enzyme control).
  • To initiate the reaction, add 50 µL of the 20 µM substrate working solution to all wells.
  • Incubate the plate at 37°C for 60 minutes, protected from light.
  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

3. Data Analysis:

  • Subtract the average fluorescence of the no-enzyme control wells from the fluorescence readings of the sample wells.
  • The resulting net fluorescence is proportional to the amount of cleaved substrate.

Protocol 2: Kinetic Assay for Determining Enzyme Kinetics

This protocol is designed to determine kinetic parameters such as Km and Vmax.

1. Reagent Preparation:

  • Prepare Assay Buffer and Cathepsin B working solution as described in Protocol 1.
  • Substrate Dilutions: Prepare a series of dilutions of the Fmoc-Val-Cit-PABC-Fluorophore substrate in Assay Buffer, ranging from 0.1 to 10 times the expected Km value (e.g., 1, 2, 5, 10, 20, 50, 100 µM).

2. Assay Procedure:

  • Add 50 µL of each substrate dilution to different wells of a black 96-well plate.
  • Include a blank well for each substrate concentration containing Assay Buffer instead of the enzyme solution.
  • Pre-incubate the plate at 37°C for 5-10 minutes.
  • Initiate the reactions by adding 50 µL of the 20 nM Cathepsin B working solution to each well.
  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
  • Measure the fluorescence intensity every minute for 30-60 minutes in kinetic mode.

3. Data Analysis:

  • For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
  • Plot the initial velocities against the corresponding substrate concentrations.
  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Data Presentation

The quantitative data from the kinetic assay can be summarized in the following table:

Substrate Concentration (µM)Initial Velocity (RFU/min)
1Value
2Value
5Value
10Value
20Value
50Value
100Value

Visualization

Signaling Pathway of Cathepsin B Cleavage

CathepsinB_Cleavage_Pathway cluster_substrate Intact Substrate cluster_enzyme Enzyme cluster_products Cleavage Products Fmoc_Val_Cit_PAB_Fluorophore This compound-Fluorophore (Quenched) CathepsinB Cathepsin B Fmoc_Val_Cit_PAB_Fluorophore->CathepsinB Binding Fmoc_Val_Cit Fmoc-Val-Cit CathepsinB->Fmoc_Val_Cit Cleavage Released_Fluorophore Released Fluorophore (Fluorescent) CathepsinB->Released_Fluorophore Self-immolation & Release

Caption: Mechanism of Cathepsin B-mediated cleavage and fluorophore release.

Experimental Workflow

Experimental_Workflow prep 1. Reagent Preparation plate 2. Plate Setup (Substrate/Enzyme) prep->plate incubate 3. Incubation (37°C) plate->incubate measure 4. Fluorescence Measurement incubate->measure analyze 5. Data Analysis measure->analyze

Caption: General workflow for the Cathepsin B cleavage assay.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of ADCs with Fmoc-Val-Cit-PAB Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile. The Fmoc-Val-Cit-PAB (Fluorenylmethyloxycarbonyl-Valine-Citrulline-p-aminobenzyl alcohol) linker is a protease-cleavable linker designed for selective release of the payload within the target cancer cells.

These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of ADCs employing the this compound linker. The assays described herein are fundamental for the preclinical assessment of ADC candidates, providing critical data on their cytotoxic potency, target-specific cell killing, bystander effect, and internalization efficiency.

Mechanism of Action

The Val-Cit dipeptide within the linker is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment and within cancer cells.[1][2][3][4] The mechanism unfolds as follows:

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[3]

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle rich in proteases.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide bond.

  • Payload Release: Cleavage of the Val-Cit linker initiates a self-immolative cascade of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.

  • Induction of Cell Death: The released payload exerts its cytotoxic effect, leading to cancer cell death.

ADC_Mechanism_of_Action ADC ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Cathepsin B Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action of an ADC with a Val-Cit-PAB linker.

Key In Vitro Cell-Based Assays

A comprehensive in vitro evaluation of ADCs with a this compound linker should include the following assays:

  • Cytotoxicity Assay: To determine the potency of the ADC in killing target antigen-positive cancer cells and to assess its specificity against antigen-negative cells.

  • Bystander Effect Assay: To evaluate the ability of the released payload to kill neighboring antigen-negative cells, a crucial feature for treating heterogeneous tumors.

  • Internalization Assay: To confirm and quantify the uptake of the ADC by target cells, which is a prerequisite for the intracellular release of the payload.

Data Presentation

Table 1: In Vitro Cytotoxicity of Trastuzumab-vc-MMAE on HER2-Positive and HER2-Negative Cell Lines
Cell LineHER2 ExpressionADC (Trastuzumab-vc-MMAE) IC50 (nM)Free MMAE IC50 (nM)Reference
SK-BR-3High0.16 ± 0.010.22
N87High~0.1Not Reported
BT-474HighNot ReportedNot Reported
JIMT-1Medium/Low~2-4>100
H522Medium/Low18>100
HCC1954High~0.05Not Reported
HeLaNegative> 20Not Reported
CHO-K1Negative> 20Not Reported
Table 2: Quantitative Analysis of ADC Internalization
Cell LineTarget AntigenTime (hours)Internalization (%)Reference
SK-BR-3HER224~50
MDA-MB-453HER224~70
MCF-7HER224~80
EdoxNot Specified4~40
Table 3: Quantitative Assessment of Bystander Killing Effect
Antigen-Positive Cell LineAntigen-Negative Cell LineCo-culture Ratio (Ag+:Ag-)ADC ConcentrationViability of Ag- Cells (%)Reference
N87 (HER2+)GFP-MCF7 (HER2-)1:110 nM T-vc-MMAEDecreased over time
BT474 (HER2+)GFP-MCF7 (HER2-)1:110 nM T-vc-MMAEDecreased over time
SKBR3 (HER2+)GFP-MCF7 (HER2-)1:110 nM T-vc-MMAEDecreased over time

Experimental Protocols

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Data Analysis Cell_Seeding Cell Seeding (Antigen-Positive & Antigen-Negative) ADC_Treatment ADC Treatment (Serial Dilutions) Cell_Seeding->ADC_Treatment Incubation Incubation (72-120 hours) ADC_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Quantification Data Quantification (IC50, % Viability) Viability_Assay->Data_Quantification

Caption: General experimental workflow for in vitro cell-based assays.

Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC with this compound linker

  • Free cytotoxic payload

  • Isotype control ADC (non-binding)

  • 96-well clear or white-bottom tissue culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C, 5% CO2 overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, free payload, and isotype control ADC in complete medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the test articles. Include untreated wells as a control for 100% viability.

    • Typically, an 8-point dilution series with a 3- to 5-fold dilution factor is sufficient.

  • Incubation:

    • Incubate the plate at 37°C, 5% CO2 for 72 to 120 hours.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours for MTT; 10 minutes for CellTiter-Glo®).

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading (media only).

    • Normalize the data to the untreated control wells (set to 100% viability).

    • Plot the percent viability against the logarithm of the ADC concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic model).

Bystander Effect Assay (Co-culture Method)

Objective: To assess the ability of the ADC's released payload to kill adjacent antigen-negative cells.

Materials:

  • Antigen-positive cell line

  • Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC with this compound linker

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader or high-content imaging system

Protocol:

  • Cell Seeding:

    • Harvest and count both antigen-positive and GFP-expressing antigen-negative cells.

    • Seed a co-culture of the two cell lines in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1) with a total of 10,000 cells/well in 100 µL of medium.

    • As a control, seed the GFP-expressing antigen-negative cells alone at the same density.

    • Incubate the plate at 37°C, 5% CO2 overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete medium.

    • Add 100 µL of the ADC dilutions to the co-culture wells and the antigen-negative monoculture wells.

  • Incubation:

    • Incubate the plate at 37°C, 5% CO2 for 72 to 120 hours.

  • Fluorescence Measurement:

    • Measure the GFP fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing only medium.

    • Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the antigen-negative cells.

    • A significant decrease in the viability of the antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.

Internalization Assay (Fluorescence-based)

Objective: To quantify the internalization of the ADC into target cells over time.

Materials:

  • Antigen-positive cell line

  • ADC labeled with a pH-sensitive fluorescent dye (e.g., pHrodo™ Red) or a standard fluorophore (e.g., Alexa Fluor™ 488)

  • Isotype control ADC, similarly labeled

  • Complete cell culture medium

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader, flow cytometer, or high-content imaging system

  • (Optional for standard fluorophores) Quenching antibody (e.g., anti-Alexa Fluor™ 488 antibody)

Protocol:

  • Cell Seeding:

    • Seed the antigen-positive cells in a 96-well plate and incubate overnight.

  • ADC Treatment:

    • Treat the cells with the fluorescently labeled ADC and isotype control ADC at a fixed concentration (e.g., 10 µg/mL).

  • Time Course Incubation:

    • Incubate the plate at 37°C, 5% CO2.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), measure the fluorescence.

  • Fluorescence Measurement:

    • For pH-sensitive dyes: Directly measure the fluorescence intensity. The fluorescence increases as the ADC is internalized into acidic compartments like endosomes and lysosomes.

    • For standard fluorophores:

      • To distinguish between surface-bound and internalized ADC, a quenching antibody can be used.

      • After incubation, cool the plate on ice and add a quenching antibody to the wells.

      • Measure the fluorescence. The remaining fluorescence represents the internalized ADC.

      • Calculate the percentage of internalization: (Fluorescence with quencher / Total fluorescence without quencher) x 100.

  • Data Analysis:

    • Subtract the background fluorescence from untreated cells.

    • Plot the fluorescence intensity or percentage of internalization against time to visualize the kinetics of ADC uptake.

Signaling Pathway and Logical Relationships

Signaling_Pathway cluster_adc_action ADC Action & Payload Release cluster_cellular_effect Cellular Effect cluster_bystander_effect Bystander Effect ADC_Binding ADC Binds to Surface Antigen Internalization Receptor-Mediated Endocytosis ADC_Binding->Internalization Lysosomal_Cleavage Lysosomal Cleavage of Val-Cit Linker Internalization->Lysosomal_Cleavage Payload_Release Payload Release (e.g., MMAE) Lysosomal_Cleavage->Payload_Release Tubulin_Inhibition Inhibition of Tubulin Polymerization Payload_Release->Tubulin_Inhibition Payload_Efflux Payload Efflux from Target Cell Payload_Release->Payload_Efflux Mitotic_Arrest G2/M Phase Cell Cycle Arrest Tubulin_Inhibition->Mitotic_Arrest Apoptosis_Induction Induction of Apoptosis Mitotic_Arrest->Apoptosis_Induction Neighbor_Uptake Uptake by Neighboring Antigen-Negative Cell Payload_Efflux->Neighbor_Uptake Neighbor_Apoptosis Apoptosis of Neighboring Cell Neighbor_Uptake->Neighbor_Apoptosis

Caption: Signaling pathway from ADC binding to apoptosis and bystander effect.

References

Application Notes and Protocols for In Vivo Stability Testing of Val-Cit-PAB-Containing ADCs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. The valine-citrulline p-aminobenzylcarbamate (Val-Cit-PAB) linker is a widely used protease-cleavable linker designed to be stable in systemic circulation and release its payload upon internalization into target tumor cells and subsequent cleavage by lysosomal proteases like cathepsin B.[1][2][3] The N-terminally protected Fmoc-Val-Cit-PAB derivative is a key building block in the synthesis of these ADCs.[2][4]

These application notes provide a comprehensive overview and detailed protocols for the in vivo stability testing of ADCs containing the Val-Cit-PAB linker system. Understanding the in vivo fate of these ADCs is paramount for predicting their therapeutic index and advancing their preclinical and clinical development.

Data Presentation: In Vivo Stability and Performance of Val-Cit-PAB Linkers

The stability of an ADC in circulation is a critical quality attribute that influences its efficacy and toxicity profile. Premature release of the cytotoxic payload can lead to off-target toxicities, while a linker that is too stable may result in suboptimal payload delivery to the tumor. The Val-Cit linker is known for its relative stability in human plasma and its susceptibility to cleavage by cathepsin B, which is often upregulated in the tumor microenvironment. However, it's important to note that this linker has shown instability in mouse plasma due to the activity of carboxylesterase 1c (Ces1c), which can complicate preclinical evaluation.

Table 1: Comparative In Vivo Performance of Val-Cit-PAB and Alternative Linkers

Linker TypeKey CharacteristicsPlasma Stability (Half-life)Cleavage Enzyme(s)Representative ADCs
Val-Cit-PAB Dipeptide, susceptible to protease cleavage.Generally stable in human plasma; can be unstable in mouse plasma due to carboxylesterase 1c (Ces1c).Cathepsin B, K, L.Brentuximab vedotin (Adcetris®).
Val-Ala-PAB Dipeptide, alternative to Val-Cit with potentially different hydrophilicity.Similar stability profile to Val-Cit in buffer; less prone to aggregation at high Drug-to-Antibody Ratios (DARs).Cathepsin B.---
Glu-Val-Cit-PAB Tripeptide linker designed for enhanced stability.Offers increased stability in mouse plasma compared to Val-Cit.Cathepsin B.Investigational ADCs.
Non-cleavable (e.g., SMCC) Thioether linkage.Generally exhibit high plasma stability.Not applicable (payload released upon antibody degradation).Trastuzumab emtansine (Kadcyla®).

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the in vivo stability of ADCs. The following are key experimental protocols.

Protocol 1: In Vivo Plasma Stability Assessment in Animal Models

This protocol outlines the procedure to determine the in vivo stability of an ADC by monitoring changes in its concentration and drug-to-antibody ratio (DAR) over time in an appropriate animal model.

Materials:

  • ADC containing the Val-Cit-PAB linker

  • Appropriate animal model (e.g., mice, rats)

  • Dosing vehicle (e.g., sterile PBS)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • ELISA plates and reagents for total antibody and conjugated antibody quantification

  • LC-MS/MS system for DAR analysis and free payload quantification

Procedure:

  • Animal Dosing: Administer the ADC intravenously to a cohort of animals at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours) post-injection.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Quantification of Total and Conjugated Antibody (ELISA):

    • Use a sandwich ELISA to measure the concentration of total antibody (recognizing the antibody regardless of payload conjugation).

    • Use a second ELISA that detects both the antibody and the drug to measure the concentration of the conjugated antibody.

  • Determination of Drug-to-Antibody Ratio (LC-MS/MS):

    • For a more detailed analysis, employ liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR of the ADC population in the plasma samples.

  • Quantification of Free Payload:

    • Use LC-MS/MS to quantify the concentration of the released, free cytotoxic drug in the plasma samples.

  • Data Analysis:

    • Calculate the half-life of the total antibody and the conjugated ADC.

    • Plot the change in average DAR over time. A decrease in DAR indicates payload deconjugation.

    • Correlate the decrease in conjugated ADC with the appearance of free payload.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

This in vitro assay confirms the susceptibility of the Val-Cit-PAB linker to its intended cleavage enzyme, cathepsin B.

Materials:

  • ADC containing the Val-Cit-PAB linker

  • Purified human cathepsin B

  • Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing DTT)

  • Quench solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the ADC in the assay buffer.

  • Enzyme Addition: Initiate the reaction by adding purified cathepsin B to the wells. Include a control group without the enzyme.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: At each time point, stop the reaction by adding the quench solution.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.

  • Data Interpretation: Calculate the rate of linker cleavage by cathepsin B.

Protocol 3: Bystander Effect Assay in Co-culture Models

The bystander effect, where the released payload from a target cell kills neighboring antigen-negative cells, is a key feature of ADCs with cleavable linkers.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • Fluorescent cell labels (e.g., GFP for antigen-negative cells)

  • ADC containing the Val-Cit-PAB linker

  • Control ADC (e.g., with a non-cleavable linker)

  • 96-well plates

  • High-content imaging system or flow cytometer

Procedure:

  • Cell Labeling: Label the antigen-negative cells with a fluorescent marker for easy identification.

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.

  • ADC Treatment: After allowing the cells to adhere, treat the co-cultures with serial dilutions of the ADC and control ADCs.

  • Incubation: Incubate the plates for a period sufficient to allow for ADC internalization, payload release, and induction of cell death (e.g., 72-96 hours).

  • Viability Assessment:

    • High-Content Imaging: Image the plates and quantify the number of viable fluorescently labeled antigen-negative cells.

    • Flow Cytometry: Alternatively, harvest the cells and use flow cytometry to distinguish and quantify the viability of the antigen-positive and antigen-negative populations.

  • Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of the antigen-negative cells in the ADC-treated co-culture to the viability in control wells.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the in vivo stability testing of Val-Cit-PAB-containing ADCs.

ADC_Cleavage_Pathway cluster_circulation Systemic Circulation cluster_tumor_cell Tumor Cell cluster_bystander_cell Bystander Cell ADC Intact ADC (Val-Cit-PAB Linker) Internalization Internalization via Antigen Binding ADC->Internalization 1. Targeting Lysosome Lysosome (High Cathepsin B) Internalization->Lysosome 2. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 3. Cathepsin B Cleavage Apoptosis Apoptosis Payload->Apoptosis 4. Cell Killing Bystander_Payload Diffused Payload Payload->Bystander_Payload 5. Diffusion (Bystander Effect) Bystander_Apoptosis Apoptosis Bystander_Payload->Bystander_Apoptosis

Caption: Mechanism of action for a Val-Cit-PAB ADC.

Experimental_Workflow cluster_assays Bioanalytical Assays start Start: In Vivo ADC Administration blood_sampling Serial Blood Sampling start->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation elisa ELISA: Total & Conjugated Antibody plasma_separation->elisa lcms_dar LC-MS: DAR Determination plasma_separation->lcms_dar lcms_payload LC-MS: Free Payload Quantification plasma_separation->lcms_payload data_analysis Data Analysis: PK Modeling & Stability Assessment elisa->data_analysis lcms_dar->data_analysis lcms_payload->data_analysis end End: Determine In Vivo Stability Profile data_analysis->end

Caption: Workflow for in vivo stability assessment.

PK_Analysis_Relationship pk_parameters Pharmacokinetic (PK) Parameters total_ab Total Antibody Concentration (Measures all antibody species) pk_parameters->total_ab conjugated_adc Conjugated ADC Concentration (Measures antibody with ≥1 payload) pk_parameters->conjugated_adc dar Average Drug-to-Antibody Ratio (DAR) (Measures payload load) pk_parameters->dar free_payload Free Payload Concentration (Measures released drug) pk_parameters->free_payload stability In Vivo Linker Stability total_ab->stability Provides clearance of the antibody backbone conjugated_adc->stability Indicates rate of payload deconjugation dar->stability Directly reflects linker stability free_payload->stability Confirms payload release in circulation

Caption: Logical relationships in pharmacokinetic analysis.

References

Application Notes and Protocols for the Purification and Characterization of Fmoc-Val-Cit-PAB Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification and characterization of Fluorenylmethyloxycarbonyl-Valine-Citrulline-para-aminobenzyl alcohol (Fmoc-Val-Cit-PAB) conjugates. This cleavable linker is a critical component in the development of Antibody-Drug Conjugates (ADCs), enabling the targeted release of cytotoxic payloads within cancer cells. The following sections offer comprehensive protocols and data presentation to guide researchers in this specialized area of drug development.

Introduction

This compound is a dipeptide linker system designed to be selectively cleaved by Cathepsin B, an enzyme that is upregulated in the lysosomes of many tumor cells.[1][2] The linker consists of a Valine-Citrulline (Val-Cit) dipeptide, a self-immolative para-aminobenzyl (PAB) spacer, and an Fmoc protecting group.[3] The Fmoc group facilitates synthesis and purification, and is typically removed in the final steps of ADC construction.[3] Accurate purification and thorough characterization of this compound and its subsequent drug conjugates are essential to ensure the homogeneity, stability, and efficacy of the final ADC product.

Data Presentation

Quantitative data from various synthesis and purification batches are summarized below to provide an overview of expected yields and purity levels.

Table 1: Summary of Synthesis Yields for this compound Conjugates

Synthesis StepYield (%)NotesReference(s)
Fmoc-Cit-PABOH Synthesis60-65%Amide bond formation using HATU as a coupling reagent.[4]
Fmoc-Val-Cit-PABOH Synthesis85-95%Dipeptide formation via reaction with Fmoc-Val-OSu.
This compound Synthesis98%Coupling of Fmoc-Val-Cit-OH and p-aminobenzyl alcohol using EEDQ.

Table 2: Purity and Characterization Data for this compound

ParameterValueMethodReference(s)
Purity>95%HPLC
Purity96%HPLC
Purity97.18%HPLC
Purity97.59%HPLC
Molecular Weight (Calculated)601.69 g/mol -
Molecular Weight (Found, M+H)602.3 g/mol ESI-MS

Experimental Protocols

Detailed methodologies for the key purification and characterization experiments are provided below.

Purification by Flash Column Chromatography

Flash column chromatography is a common method for the initial purification of the crude this compound conjugate after synthesis.

Materials:

  • Crude this compound conjugate

  • Silica gel (for column packing)

  • Solvents: Methanol (MeOH), Dichloromethane (CH2Cl2)

  • Flash chromatography system

Procedure:

  • Dissolve the crude product in a minimal amount of the elution solvent.

  • Prepare a silica gel column equilibrated with the starting elution solvent (e.g., 3% MeOH in CH2Cl2).

  • Load the dissolved sample onto the column.

  • Elute the compound using a gradient of methanol in dichloromethane, for example, from 3% to 12% MeOH.

  • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is used for high-resolution purification of the this compound conjugate to achieve high purity.

Materials:

  • Partially purified this compound from flash chromatography

  • RP-HPLC system with a UV detector

  • Preparative C18 column (e.g., 19 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Lyophilizer

Procedure:

  • Dissolve the sample in a suitable solvent, such as a small amount of mobile phase B or DMF.

  • Set up the HPLC system with a suitable gradient. For example, a linear gradient of 2% to 90% acetonitrile over 30 minutes.

  • Set the flow rate, for instance, to 8 mL/min for a preparative column.

  • Inject the sample onto the column.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm and 254 nm).

  • Collect the fractions corresponding to the main peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Combine the pure fractions and lyophilize to obtain the final product as a solid.

Characterization by High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used to determine the purity of the this compound conjugate.

Materials:

  • Purified this compound

  • Analytical HPLC system with a UV detector

  • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Prepare a standard solution of the purified sample at a known concentration (e.g., 1 mg/mL).

  • Set up the analytical HPLC with a suitable gradient and flow rate (e.g., 1 mL/min).

  • Inject a small volume of the sample (e.g., 10 µL).

  • Record the chromatogram and integrate the peak areas.

  • Calculate the purity of the sample based on the relative peak area of the main product.

Characterization by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the this compound conjugate.

Materials:

  • Purified this compound

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

  • Solvent for sample preparation (e.g., acetonitrile/water with 0.1% formic acid)

Procedure:

  • Prepare a dilute solution of the sample in the appropriate solvent.

  • Infuse the sample directly into the ESI-MS or inject it via an LC-MS system.

  • Acquire the mass spectrum in positive ion mode.

  • Compare the observed mass of the protonated molecule [M+H]+ with the calculated theoretical mass.

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed. In MS/MS, the parent ion is isolated and fragmented to produce a characteristic fragmentation pattern. For peptides like this compound, fragmentation typically occurs at the peptide bonds, leading to the formation of b- and y-ions, which can be used to confirm the amino acid sequence.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of the this compound conjugate.

Materials:

  • Purified this compound (as a dry solid)

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR spectrometer

Procedure:

  • Dissolve a sufficient amount of the sample in the deuterated solvent.

  • Acquire 1H and 13C NMR spectra.

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

  • Assign the chemical shifts to the corresponding atoms in the molecule. Key expected signals include those from the aromatic protons of the Fmoc and PAB groups, the amide protons, and the aliphatic protons of the valine and citrulline side chains.

Visualizations

The following diagrams illustrate the key workflows and structures discussed in these application notes.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis Crude this compound flash Flash Chromatography synthesis->flash Initial Purification hplc_prep Preparative RP-HPLC flash->hplc_prep High-Resolution Purification hplc_an Analytical HPLC hplc_prep->hplc_an Purity Assessment ms Mass Spectrometry hplc_prep->ms Molecular Weight Confirmation nmr NMR Spectroscopy hplc_prep->nmr Structural Confirmation

Caption: Experimental workflow for purification and characterization.

purification_details start Crude Product flash_step Flash Chromatography (Silica Gel, MeOH/CH2Cl2 gradient) start->flash_step intermediate Partially Purified Product flash_step->intermediate hplc_step Preparative RP-HPLC (C18, ACN/H2O gradient with TFA) intermediate->hplc_step final_product Pure this compound (>95%) hplc_step->final_product

Caption: Detailed purification workflow for this compound.

characterization_methods cluster_analysis Analytical Techniques product Purified this compound hplc HPLC (Purity Assessment) product->hplc ms Mass Spectrometry (Molecular Weight Confirmation) product->ms nmr NMR (Structural Elucidation) product->nmr

References

The Application of Fmoc-Val-Cit-PAB in the Creation of Site-Specific Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the use of the Fmoc-Val-Cit-PAB linker in the development of site-specific antibody-drug conjugates (ADCs). It includes comprehensive application notes, detailed experimental protocols, and a comparative analysis of linker technologies to guide researchers in this advanced field of targeted cancer therapy.

Introduction to this compound in ADCs

The this compound (Fluorenylmethyloxycarbonyl-Valine-Citrulline-p-aminobenzyl alcohol) moiety is a critical component in the design of modern ADCs. It functions as a cleavable linker system, connecting a potent cytotoxic payload to a monoclonal antibody (mAb) that specifically targets tumor-associated antigens. The Val-Cit dipeptide sequence is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment.[1][2] This targeted cleavage mechanism ensures that the cytotoxic payload is released preferentially within cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window of the drug.[3]

The p-aminobenzyl alcohol (PAB) component acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit bond, the PAB group undergoes a spontaneous 1,6-elimination reaction, which in turn releases the active drug in its unmodified, potent form.[4] The Fmoc protecting group is utilized during the synthesis of the linker-payload conjugate and is removed to allow for the final conjugation to the antibody.[5]

Mechanism of Action: From Systemic Circulation to Payload Release

The journey of a Val-Cit-PAB-linked ADC from administration to therapeutic action involves a series of well-orchestrated steps:

  • Systemic Circulation and Tumor Targeting: The ADC circulates in the bloodstream, where the linker is designed to be stable at physiological pH, preventing premature drug release. The mAb component of the ADC directs it to the tumor site by binding to specific antigens on the surface of cancer cells.

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.

  • Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB spacer of the linker. Other cathepsins, such as S, L, and F, may also be involved in this process.

  • Self-Immolation and Payload Release: The cleavage of the dipeptide triggers the self-immolative cascade of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.

  • Induction of Cell Death: The released payload can then exert its cytotoxic effect, leading to the death of the cancer cell.

Data Presentation: Comparative Performance of ADC Linkers

The choice of linker is a critical determinant of an ADC's efficacy and safety profile. The following tables provide a summary of quantitative data comparing the performance of Val-Cit linkers with other commonly used linker technologies.

Linker Type Cleavage Mechanism Plasma Stability (Human) Plasma Stability (Mouse) Key Advantages Key Disadvantages References
Val-Cit-PAB Cathepsin BHighLow (cleaved by carboxylesterase 1C)Well-established; efficient cleavage in lysosomes.Instability in mouse plasma complicates preclinical studies.
Val-Ala-PAB Cathepsin BHighModerateImproved stability in mouse plasma compared to Val-Cit; lower hydrophobicity.Slower cleavage rate by cathepsin B compared to Val-Cit.
Glutamic acid-Val-Cit (EVCit) CathepsinsHighHighExceptional stability in both human and mouse plasma.
Disulfide Glutathione (GSH)Moderate to HighModerate to HighExploits redox potential difference between plasma and cytoplasm.Stability can be variable; potential for off-target release.
β-Glucuronide β-GlucuronidaseHighHighHighly stable in plasma; specific cleavage by tumor-associated enzyme.Requires target cells to express sufficient levels of β-glucuronidase.
ADC Construct In Vitro Cytotoxicity (IC50) In Vivo Efficacy (Tumor Growth Inhibition) References
Anti-HER2-Val-Cit-MMAE 14.3 pMSignificant tumor regression at 1 mg/kg.
Anti-HER2-β-galactosidase-cleavable-MMAE 8.8 pM57-58% reduction in tumor volume at 1 mg/kg.
cBu-Cit-PAB ADC Comparable to Val-Cit ADCGreater tumor suppression than Val-Cit ADC at 3 mg/kg.

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and characterization of site-specific ADCs using the this compound linker.

Protocol 1: Site-Specific Antibody-Drug Conjugation

This protocol describes a general method for site-specific conjugation using engineered cysteine residues.

1. Antibody Preparation:

  • Express and purify the monoclonal antibody with an engineered cysteine residue at a specific site.
  • Dialyze the antibody into a conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, with 1 mM EDTA).

2. Antibody Reduction:

  • Add a 10-fold molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution.
  • Incubate at 37°C for 1-2 hours to selectively reduce the engineered cysteine.
  • Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.

3. Drug-Linker Preparation:

  • Synthesize the this compound-Payload conjugate.
  • Deprotect the Fmoc group using a base (e.g., piperidine in DMF) to reveal the amine group for conjugation to a maleimide-containing crosslinker.
  • Alternatively, activate the Val-Cit-PAB-Payload with a maleimide group to create a thiol-reactive drug-linker.
  • Dissolve the maleimide-activated drug-linker in a co-solvent such as dimethyl sulfoxide (DMSO).

4. Conjugation Reaction:

  • Add a 5- to 10-fold molar excess of the maleimide-activated drug-linker to the reduced antibody solution.
  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
  • Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine.

5. ADC Purification:

  • Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.
  • Alternatively, use hydrophobic interaction chromatography (HIC) for purification and characterization of the drug-to-antibody ratio (DAR).
  • Exchange the purified ADC into a formulation buffer (e.g., PBS or a histidine-based buffer) and store at -80°C.

Protocol 2: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

  • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.
  • Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
  • Detection: UV absorbance at 280 nm.
  • Analysis: The different DAR species will separate based on hydrophobicity, allowing for the calculation of the average DAR.

2. Purity and Aggregation Analysis by SEC-HPLC:

  • Mobile Phase: PBS, pH 7.4.
  • Column: A size-exclusion column (e.g., Tosoh TSKgel G3000SWxl).
  • Flow Rate: 0.5 mL/min.
  • Detection: UV absorbance at 280 nm.
  • Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the peak areas.

Protocol 3: In Vitro Cathepsin B Cleavage Assay

1. Reagent Preparation:

  • Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0.
  • ADC Solution: Prepare a stock solution of the ADC in PBS.
  • Cathepsin B Solution: Reconstitute recombinant human cathepsin B in assay buffer to the desired concentration.
  • Quench Solution: Acetonitrile with an internal standard.

2. Assay Procedure:

  • In a 96-well plate, add the ADC solution to the assay buffer.
  • Initiate the reaction by adding the cathepsin B solution.
  • Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
  • At each time point, stop the reaction by adding the quench solution.

3. LC-MS/MS Analysis:

  • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of released payload and remaining intact ADC.
  • Calculate the cleavage rate and half-life of the linker.

Visualizations

The following diagrams illustrate key processes and workflows described in this document.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Tumor Cell ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome (pH 4.5-5.5) Internalization->Lysosome Trafficking Cleavage Cathepsin B Cleavage Lysosome->Cleavage Release Payload Release (Self-immolation) Cleavage->Release Payload Active Payload Release->Payload Apoptosis Cell Death Payload->Apoptosis

Caption: Mechanism of action of a Val-Cit-PAB linked ADC.

ADC_Development_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Functional Evaluation Ab_Prep Antibody Preparation Conjugation Conjugation Ab_Prep->Conjugation Linker_Synth Drug-Linker Synthesis Linker_Synth->Conjugation Purification Purification Conjugation->Purification DAR_Analysis DAR Analysis (HIC-HPLC) Purification->DAR_Analysis Purity_Analysis Purity/Aggregation (SEC-HPLC) Purification->Purity_Analysis Binding_Assay Antigen Binding (ELISA/SPR) Purification->Binding_Assay Cleavage_Assay In Vitro Cleavage (Cathepsin B) DAR_Analysis->Cleavage_Assay Cytotoxicity_Assay In Vitro Cytotoxicity (Cell-based) Purity_Analysis->Cytotoxicity_Assay In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Binding_Assay->In_Vivo_Studies Cleavage_Assay->In_Vivo_Studies Cytotoxicity_Assay->In_Vivo_Studies

Caption: Experimental workflow for ADC development and evaluation.

Linker_Cleavage_Pathway ADC ADC Antibody Val-Cit-PAB-Payload CathepsinB Cathepsin B ADC->CathepsinB Cleavage Cleaved_Intermediate Cleaved Intermediate Antibody H2N-PAB-Payload ADC->Cleaved_Intermediate Self_Immolation 1,6-Self-Immolation Cleaved_Intermediate->Self_Immolation Released_Payload {Released Payload | {Active Drug}} Cleaved_Intermediate->Released_Payload Byproducts {Byproducts | {p-aminobenzyl quinone methide + CO2}} Cleaved_Intermediate->Byproducts

Caption: Signaling pathway of Val-Cit-PAB linker cleavage.

References

Application Notes and Protocols for the Analytical Characterization of Antibody-Drug Conjugates with Valine-Citrulline Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the essential analytical techniques used to characterize Antibody-Drug Conjugates (ADCs) featuring the enzymatically cleavable Valine-Citrulline (Val-Cit) linker. The Val-Cit linker is a critical component of many ADCs, designed to be stable in circulation and efficiently cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into target tumor cells.[1][2][3] Rigorous analytical characterization is paramount to ensure the quality, efficacy, and safety of these complex biotherapeutics.

This document outlines methodologies for determining the drug-to-antibody ratio (DAR), assessing linker stability, and characterizing the drug release mechanism.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, as it directly impacts its potency and therapeutic window. Several analytical techniques can be employed to determine the average DAR and the distribution of different drug-loaded species.

Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used technique for DAR analysis as it separates ADC species based on their hydrophobicity under non-denaturing conditions.[4][5] The addition of each hydrophobic drug-linker moiety increases the overall hydrophobicity of the ADC, allowing for the separation of species with different DAR values (DAR0, DAR2, DAR4, etc.).

Objective: To determine the average DAR and drug-load distribution of a Val-Cit ADC.

Materials:

  • ADC sample

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol)

  • HIC column (e.g., Butyl or Phenyl phase)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Injection: Inject the prepared ADC sample onto the column.

  • Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes) to elute the ADC species.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species (unconjugated antibody will elute first, followed by species with increasing DAR).

    • Integrate the peak area for each species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR value of that species) / Σ (Total Peak Area)

Table 1: Representative HIC Data for a Cysteine-Linked Val-Cit ADC

PeakDAR SpeciesRetention Time (min)Peak Area (%)
1DAR05.210.5
2DAR28.735.2
3DAR412.145.8
4DAR615.47.3
5DAR818.91.2
Average DAR 3.9

Note: Retention times and peak areas are illustrative and will vary depending on the specific ADC, column, and chromatographic conditions.

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis ADC_Sample ADC Sample Dilution Dilute in High Salt Buffer ADC_Sample->Dilution Injector Injector Dilution->Injector HIC_Column HIC Column Injector->HIC_Column Inject UV_Detector UV Detector (280 nm) HIC_Column->UV_Detector Elution Gradient (Decreasing Salt) Chromatogram Chromatogram UV_Detector->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration DAR_Calculation Average DAR Calculation Peak_Integration->DAR_Calculation

Figure 1: Experimental workflow for HIC-based DAR analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another powerful technique for ADC characterization. For cysteine-linked ADCs, the analysis is typically performed after reducing the interchain disulfide bonds, separating the light and heavy chains. The number of attached drug-linkers alters the hydrophobicity of each chain, allowing for their separation and subsequent calculation of the average DAR.

Objective: To determine the average DAR of a cysteine-linked Val-Cit ADC by analyzing its reduced light and heavy chains.

Materials:

  • ADC sample

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • RP-HPLC column (e.g., C4 or C8)

  • HPLC system with a UV detector, equipped with a column heater

Procedure:

  • Reduction of ADC:

    • Dilute the ADC sample to a concentration of 1-5 mg/mL.

    • Add DTT to a final concentration of 10-20 mM.

    • Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.

  • Column and System Setup:

    • Equilibrate the RP-HPLC column with a starting percentage of Mobile Phase B (e.g., 20-30%).

    • Set the column temperature to 70-80°C to improve peak shape and resolution.

  • Injection: Inject the reduced ADC sample.

  • Elution: Apply a linear gradient of increasing Mobile Phase B to elute the light and heavy chain fragments.

  • Detection: Monitor the chromatogram at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains (e.g., L0, L1, H0, H1, H2, H3).

    • Integrate the peak areas for each species.

    • Calculate the average DAR based on the relative abundance of the different chain fragments.

Table 2: Illustrative RP-HPLC Data for a Reduced Cysteine-Linked Val-Cit ADC

PeakChain SpeciesRetention Time (min)Peak Area (%)
1Light Chain (L0)10.55.2
2Light Chain + 1 Drug (L1)12.844.8
3Heavy Chain (H0)18.22.1
4Heavy Chain + 1 Drug (H1)20.515.7
5Heavy Chain + 2 Drugs (H2)22.320.3
6Heavy Chain + 3 Drugs (H3)24.111.9
Average DAR 4.1

Note: This data is for illustrative purposes. The actual number of peaks and their distribution will depend on the specific ADC and conjugation strategy.

Linker Stability Assessment

The stability of the Val-Cit linker is crucial for the safety and efficacy of the ADC. Premature drug release in systemic circulation can lead to off-target toxicity. Plasma stability assays are performed to evaluate the linker's integrity over time.

Objective: To assess the stability of the Val-Cit linker in plasma by monitoring the change in average DAR over time.

Materials:

  • ADC sample

  • Human or other species-specific plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method for DAR determination (e.g., HIC or LC-MS)

Procedure:

  • Sample Preparation: Spike the ADC into plasma at a defined concentration (e.g., 100 µg/mL). Prepare a control sample in PBS.

  • Incubation: Incubate the plasma and control samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours). Immediately freeze the aliquots at -80°C to stop the reaction.

  • Sample Analysis: At the end of the incubation period, thaw the samples and analyze the average DAR of each aliquot using a validated method like HIC or LC-MS.

  • Data Analysis: Plot the average DAR versus time. A decrease in the average DAR over time in the plasma sample compared to the PBS control indicates linker instability.

Table 3: Representative Plasma Stability Data for a Val-Cit ADC

Time (hours)Average DAR in PBSAverage DAR in Human Plasma% DAR Remaining in Plasma
04.04.0100
244.03.997.5
483.93.895.0
724.03.792.5
963.93.690.0
1683.93.382.5

Note: Val-Cit linkers are generally stable in human plasma but can show instability in rodent plasma due to the presence of certain enzymes like carboxylesterase 1C.

Characterization of Drug Release

The intended mechanism of action for ADCs with Val-Cit linkers is the enzymatic cleavage by Cathepsin B in the lysosomal compartment of target cells, leading to the release of the cytotoxic payload.

Figure 2: Mechanism of action for ADCs with Val-Cit linkers.
Cathepsin B Cleavage Assay

This in vitro assay confirms the susceptibility of the Val-Cit linker to its target enzyme and can be used to determine the kinetics of drug release.

Objective: To measure the rate of Val-Cit linker cleavage by Cathepsin B.

Materials:

  • ADC sample or a fluorogenic substrate with a Val-Cit linker (e.g., Z-Val-Cit-AMC)

  • Recombinant human Cathepsin B

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, with DTT and EDTA)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the ADC or fluorogenic substrate.

    • Activate Cathepsin B according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the ADC or fluorogenic substrate to the wells.

    • Initiate the reaction by adding activated Cathepsin B.

    • Include appropriate controls (no enzyme, no substrate).

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • Measure the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths will depend on the fluorophore, e.g., ~360 nm/460 nm for AMC).

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • The initial rate of the reaction is determined from the linear phase of the curve.

    • For kinetic analysis, perform the assay with varying substrate concentrations to determine Km and kcat values.

Table 4: Representative Kinetic Data for Cathepsin B Cleavage of Different Dipeptide Linkers

Dipeptide LinkerKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Val-Cit12.50.54.0 x 104
Val-Ala28.20.27.1 x 103

Note: These values are illustrative and can vary based on the full linker-payload structure and experimental conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile and powerful technique for the comprehensive characterization of ADCs. It can be used to confirm the identity of different ADC species, determine the average DAR, and identify sites of conjugation. Intact mass analysis of the ADC or its subunits (after reduction) can provide detailed information about the heterogeneity of the sample.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA-based methods can be employed for the quantification of total antibody and conjugated antibody in various matrices. By using a combination of capture and detection antibodies specific to the antibody or the payload, different forms of the ADC can be quantified. This is particularly useful for pharmacokinetic (PK) studies and for assessing the stability of the ADC in biological samples.

These detailed application notes and protocols provide a robust framework for the analytical characterization of ADCs with Val-Cit linkers. The selection of appropriate analytical methods and the rigorous evaluation of critical quality attributes are essential for the successful development of safe and effective ADC therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Fmoc-Val-Cit-PAB Linkers in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with Fmoc-Val-Cit-PAB linkers in plasma during antibody-drug conjugate (ADC) development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound linker instability in plasma?

The primary cause of instability for Val-Cit-PAB-based linkers, particularly in rodent plasma, is enzymatic cleavage.[1][2][3][4] A key enzyme responsible for this premature payload release in mouse plasma is Carboxylesterase 1C (Ces1C).[2] Additionally, human neutrophil elastase (NE) has been identified as another enzyme that can cleave the Val-Cit bond, potentially leading to off-target toxicity. This enzymatic degradation leads to the premature release of the cytotoxic payload from the antibody-drug conjugate (ADC) in systemic circulation, which can increase off-target toxicity and reduce the therapeutic efficacy of the ADC.

Q2: Are Val-Cit-PAB linkers unstable in human plasma as well?

The Val-Cit dipeptide linker is generally considered to have excellent stability in human plasma. The instability issue is more pronounced in rodent plasma due to the activity of specific enzymes like Ces1C. This species-specific difference is a critical consideration for the preclinical evaluation of ADCs. However, the potential for cleavage by human neutrophil elastase suggests that stability in human plasma should still be carefully evaluated.

Q3: What are the consequences of premature linker cleavage in plasma?

Premature cleavage of the linker in plasma has several negative consequences:

  • Reduced Efficacy: Less intact ADC reaches the target tumor cells, leading to a diminished therapeutic effect.

  • Increased Off-Target Toxicity: The early release of the potent cytotoxic payload into systemic circulation can harm healthy tissues, causing adverse side effects.

  • Inaccurate Preclinical Predictions: The discrepancy in linker stability between rodent and human plasma can lead to misleading results in preclinical animal models, making it difficult to predict clinical outcomes.

Q4: How can the stability of Val-Cit-PAB linkers be improved?

Several strategies have been developed to enhance the plasma stability of Val-Cit-PAB linkers:

  • Linker Modification: Introducing chemical modifications to the linker can protect it from enzymatic cleavage. A successful approach has been the addition of a glutamic acid residue to create a Glu-Val-Cit (EVC) linker, which shows increased resistance to Ces1C.

  • "Exo-Linker" Technology: This approach repositions the cleavable peptide linker to the "exo" position of the PAB moiety. This strategic repositioning can mask the payload's hydrophobicity and protect the linker from enzymatic degradation, leading to improved stability and a better therapeutic window.

  • Tandem-Cleavage Linkers: This strategy involves designing linkers that require two sequential enzymatic steps for payload release. This dual-cleavage requirement can significantly improve plasma stability.

Troubleshooting Guide

This guide addresses common problems encountered during the experimental evaluation of this compound linker stability.

Problem Possible Causes Recommended Solutions
High levels of premature payload release in mouse plasma. Enzymatic cleavage by carboxylesterase Ces1C.- Consider using mouse strains with lower Ces1C activity if possible.- Switch to a more stable linker design, such as an EVCit or "exo-linker".- Evaluate the ADC in a different preclinical species, such as cynomolgus monkeys, where the linker may be more stable.
Inconsistent stability results between ADC batches. - Variability in the drug-to-antibody ratio (DAR).- Inconsistent quality of the linker-drug or antibody.- Differences in the conjugation process.- Precisely control and verify the DAR for each batch.- Ensure high purity and consistent quality of all starting materials.- Standardize the conjugation and purification protocols.
ADC aggregation observed during stability studies. Increased hydrophobicity of the ADC due to the payload and linker.- Optimize the DAR to the lowest effective level to reduce hydrophobicity.- Explore the use of more hydrophilic linkers or linker modifications.- Screen different formulation buffers and excipients to improve solubility and stability.
Discrepancy between in vitro plasma stability and in vivo pharmacokinetic data. - The in vitro assay may not fully replicate the complex in vivo environment.- Issues with the analytical methods used for in vivo sample analysis.- Ensure the in vitro assay includes appropriate controls and mimics physiological conditions (pH 7.4, 37°C).- Validate the analytical methods (e.g., LC-MS) for quantifying intact ADC and free payload in plasma samples.- Include control groups in animal studies to differentiate between linker instability and other clearance mechanisms.

Quantitative Data on Linker Stability

The following table summarizes publicly available data on the stability of various linker technologies in plasma. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Linker ConfigurationAnimal ModelStability MetricResultReference
Mc-Val-Cit-PABOHMouseHalf-life6.0 days
Mc-Val-Cit-PABOHMonkeyHalf-life9.6 days
Exo-EVC-pyrene ADCMouseReleased Payload (4 days)< 5%
Trastuzumab-Val-Cit-PABC-MMAERatReduction in Bound Drug (7 days)75%
P1' Tandem-Cleavage LinkerRatPayload Loss (7 days)No significant loss
Non-glycosylated P3 Control LinkerRatPayload Loss (7 days)No payload loss

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the in vitro stability of an ADC in plasma.

Objective: To determine the rate of premature payload release from an ADC in plasma over time.

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Plasma from relevant species (e.g., mouse, rat, human)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Protein A or G magnetic beads

  • Wash and elution buffers

  • Reducing agent (e.g., DTT)

  • LC-MS system

Procedure:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.

  • Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.

  • ADC Immunocapture: Thaw the samples and add Protein A/G magnetic beads to capture the ADC. Incubate to allow binding.

  • Washing: Wash the beads with wash buffer to remove unbound plasma proteins.

  • Elution and Reduction: Elute the ADC from the beads and neutralize the eluate. Add a reducing agent to separate the antibody's light and heavy chains.

  • LC-MS Analysis: Analyze the samples by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage. Alternatively, the free payload in the supernatant can be quantified.

Data Analysis:

  • Plot the percentage of intact ADC or the average DAR against time.

  • Calculate the half-life (t1/2) of the ADC in plasma.

In Vivo Pharmacokinetic Study

This protocol provides a general workflow for assessing the in vivo stability and pharmacokinetics of an ADC.

Objective: To determine the pharmacokinetic profile and in vivo stability of an ADC in an animal model.

Materials:

  • Test ADC

  • Animal model (e.g., mice, rats)

  • Dosing and blood collection equipment

  • Centrifuge for plasma separation

  • Analytical instruments (e.g., ELISA, LC-MS)

Procedure:

  • ADC Administration: Administer a single dose of the ADC to the animals via an appropriate route (e.g., intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 72, and 168 hours post-dose).

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentrations of:

    • Total Antibody

    • Intact ADC

    • Free Payload

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life) for each analyte.

Visualizations

Linker_Cleavage_Pathway ADC ADC in Circulation (Val-Cit-PAB Linker) Cleaved_ADC Prematurely Cleaved ADC ADC->Cleaved_ADC Enzymatic Cleavage Free_Payload Free Cytotoxic Payload (Off-Target Toxicity) Cleaved_ADC->Free_Payload Release Enzymes Plasma Enzymes (e.g., Ces1C, Neutrophil Elastase) Enzymes->ADC

Caption: Enzymatic cleavage pathway of Val-Cit-PAB linkers in plasma.

Experimental_Workflow cluster_invitro In Vitro Plasma Stability Assay cluster_invivo In Vivo Pharmacokinetic Study Incubation 1. ADC Incubation in Plasma (37°C) Sampling 2. Time-Point Sampling Incubation->Sampling Analysis 3. LC-MS Analysis (Measure DAR/Free Payload) Sampling->Analysis HalfLife 4. Calculate Half-Life Analysis->HalfLife Dosing 1. ADC Administration to Animal Model Blood_Collection 2. Blood Sampling (Time Course) Dosing->Blood_Collection PK_Analysis 3. Analyze Plasma Concentrations (Total Ab, Intact ADC, Free Payload) Blood_Collection->PK_Analysis PK_Parameters 4. Determine PK Parameters PK_Analysis->PK_Parameters

Caption: Workflow for assessing ADC linker stability in vitro and in vivo.

Troubleshooting_Logic Start High Premature Payload Release? Cause Likely Cause: Enzymatic Cleavage Start->Cause Yes Solution1 Solution 1: Modify Linker (e.g., EVCit, Exo-Linker) Cause->Solution1 Solution2 Solution 2: Change Preclinical Species Cause->Solution2 End Improved Stability Solution1->End Solution2->End

Caption: Decision tree for troubleshooting premature payload release.

References

Technical Support Center: Fmoc-Val-Cit-PAB Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and purification of Fmoc-Val-Cit-PAB, a critical linker used in the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in research?

This compound is a chemical linker molecule used extensively in the development of Antibody-Drug Conjugates (ADCs).[1] Its primary role is to connect a cytotoxic drug to an antibody. The linker is designed to be stable in the bloodstream and to release the drug payload specifically within target cancer cells, thereby minimizing systemic toxicity.[1][]

The molecule consists of four key components:

  • Fmoc (9-fluorenylmethoxycarbonyl): A protecting group for the amine on the valine amino acid, which facilitates controlled, step-wise peptide synthesis.[1][3]

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically recognized and cleaved by enzymes called cathepsins, which are abundant in the lysosomes of cancer cells.

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer. Once the Val-Cit sequence is cleaved, the PAB moiety undergoes a spontaneous chemical rearrangement that releases the attached drug.

Q2: What are the most common challenges encountered during this compound synthesis?

The synthesis of this compound is a multi-step process that can present several challenges:

  • Low reaction yields: This can be due to incomplete reactions, side product formation, or premature deprotection of the Fmoc group.

  • Epimerization: The stereochemistry of the amino acids can be altered during the coupling reactions, leading to the formation of diastereomers which are difficult to separate.

  • Solubility issues: Starting materials, intermediates, or the final product may have poor solubility in common organic solvents, complicating reactions and purification.

  • Difficult purification: The final product and intermediates can be challenging to purify due to the presence of closely related impurities and their hydrophobic nature.

Q3: What storage conditions are recommended for this compound and its derivatives?

To ensure the stability and reactivity of this compound and its activated forms (e.g., this compound-PNP), it is recommended to store them at -20°C in a desiccated environment, protected from light and moisture. For stock solutions in DMSO, storage at -80°C is recommended for up to 6 months. Aliquoting the compound is advised to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Synthesis Issues
Symptom Possible Cause(s) Suggested Solution(s)
Low yield in coupling steps Incomplete reaction; Inactive coupling reagents; Premature Fmoc deprotection.Ensure anhydrous reaction conditions. Use fresh, high-quality coupling reagents like HATU or HOBt/HBTU. If using a base like DIPEA, use it judiciously as excess base can cause Fmoc deprotection.
Presence of multiple spots on TLC or peaks in HPLC Epimerization; Side reactions; Incomplete reaction.Consider using coupling reagents known to suppress epimerization. An alternative synthetic route where the PAB spacer is introduced before the dipeptide formation has been shown to reduce epimerization.
Precipitation of solids during reaction Poor solubility of intermediates (e.g., Fmoc-Val-Cit-OH).Use a co-solvent system (e.g., DMF/DCM) to improve solubility. Gentle warming and sonication can also help, but be cautious with temperature-sensitive reagents.
Difficulty dissolving starting materials Inappropriate solvent choice; Low-quality solvents.Use anhydrous, high-purity solvents. For Fmoc-protected amino acids, polar aprotic solvents like DMF or NMP are often effective. A solubility table for common starting materials can be a helpful reference.
Purification Issues
Symptom Possible Cause(s) Suggested Solution(s)
Product co-elutes with impurities during column chromatography Similar polarity of product and impurities.Optimize the solvent gradient for flash chromatography. A shallow gradient can improve separation. Reverse-phase HPLC is often necessary for achieving high purity.
Product precipitates on the HPLC column or during fraction collection Poor solubility of the product in the mobile phase.Work with more dilute solutions. Adjust the mobile phase composition, for example, by increasing the organic solvent percentage or using a different organic modifier.
Low recovery after lyophilization The product may be sticking to the glassware.Pre-treat glassware with a siliconizing agent. Ensure the product is fully dissolved before freezing and lyophilizing.

Experimental Protocols

Synthesis of this compound-OH (Improved Method)

This protocol is based on an improved methodology that minimizes epimerization and improves overall yield.

  • Synthesis of Fmoc-Cit-PABOH:

    • Dissolve Fmoc-L-Citrulline and 4-aminobenzyl alcohol in DMF.

    • Add HATU as the coupling reagent and DIPEA as the base.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Purify the product by flash column chromatography.

  • Fmoc Deprotection:

    • Dissolve Fmoc-Cit-PABOH in DMF.

    • Add an excess of a mild base, such as piperidine or triethylamine, and stir at room temperature to remove the Fmoc group.

    • Remove the solvent and excess base under reduced pressure.

  • Coupling with Fmoc-Val-OSu:

    • Dissolve the deprotected Cit-PABOH intermediate in DMF.

    • Add commercially available Fmoc-Val-OSu.

    • Stir the reaction at room temperature for several hours until completion.

    • Purify the final product, this compound-OH, by flash column chromatography or preparative HPLC.

General HPLC Purification Protocol
  • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm for analytical; 19 x 250 mm for preparative).

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient of 2-90% B over 30 minutes for analytical runs. The gradient for preparative runs should be optimized based on the analytical results.

  • Flow Rate: 1 mL/min for analytical and 8-10 mL/min for preparative.

  • Detection: UV at 210 nm and 254 nm.

Data Summary

Parameter Typical Value Notes
Purity (after HPLC) >95%Purity should be confirmed by analytical HPLC and characterized by NMR and mass spectrometry.
Solubility Soluble in DMSO, DMF, DCM. Insoluble in water and ethanol.Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.

Visual Diagrams

Synthesis_Workflow FmocCit Fmoc-L-Citrulline FmocCitPABOH Fmoc-Cit-PABOH FmocCit->FmocCitPABOH HATU, DIPEA, DMF PABOH p-aminobenzyl alcohol PABOH->FmocCitPABOH HATU, DIPEA, DMF CitPABOH H-Cit-PABOH FmocCitPABOH->CitPABOH Piperidine, DMF FmocValCitPABOH Fmoc-Val-Cit-PABOH CitPABOH->FmocValCitPABOH DMF FmocValOSu Fmoc-Val-OSu FmocValOSu->FmocValCitPABOH DMF

Caption: Improved synthesis workflow for this compound-OH.

Troubleshooting_Tree Start Low Yield or Impure Product CheckReaction Check Reaction Conditions Start->CheckReaction CheckPurification Check Purification Protocol Start->CheckPurification Anhydrous Anhydrous Solvents? CheckReaction->Anhydrous Reagents Fresh Coupling Reagents? CheckReaction->Reagents Base Excess Base? CheckReaction->Base Gradient Optimized HPLC Gradient? CheckPurification->Gradient Solubility Solubility Issues? CheckPurification->Solubility UseAnhydrous Use anhydrous solvents Anhydrous->UseAnhydrous No UseFresh Use fresh reagents Reagents->UseFresh No ReduceBase Reduce base concentration Base->ReduceBase Yes OptimizeGradient Optimize gradient Gradient->OptimizeGradient No CoSolvent Use co-solvents Solubility->CoSolvent Yes

References

Strategies to prevent premature drug release from Val-Cit linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to premature drug release from Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).

Troubleshooting Guide

Issue: Premature Payload Release in Preclinical Mouse Models

Q1: My ADC with a Val-Cit linker shows significant premature payload release in mouse plasma stability assays. What is the likely cause?

A1: The primary cause of premature payload release from Val-Cit-linked ADCs in mouse plasma is enzymatic cleavage by the carboxylesterase Ces1c.[1][2][3][4] This enzyme is present at high concentrations in mouse plasma, whereas its equivalent has lower activity in human plasma, leading to this species-specific instability.[1] The amide bond within the Val-Cit-PABC (p-aminobenzyl carbamate) linker is particularly susceptible to hydrolysis by Ces1c.

Q2: Why is Val-Cit linker instability in mice a critical issue for my ADC development?

A2: Most initial preclinical safety and efficacy studies for ADCs are conducted in mouse models. Premature cleavage of the Val-Cit linker in the bloodstream leads to the systemic release of the cytotoxic payload. This can cause off-target toxicity, reduce the therapeutic window of the ADC, and lead to inaccurate estimations of the ADC's efficacy, potentially causing promising candidates to fail in early-stage development.

Q3: How can I confirm that Ces1c is responsible for the observed instability?

A3: To confirm the role of Ces1c, you can perform in vitro plasma stability assays using plasma from both wild-type and Ces1c knockout mice. A significantly more stable ADC profile in the plasma of Ces1c knockout mice would confirm that this enzyme is the primary driver of the premature payload release. Additionally, co-incubation with a Ces1c inhibitor should also result in enhanced linker stability.

Frequently Asked Questions (FAQs)

Q4: What are the most effective strategies to prevent premature drug release from Val-Cit linkers in mice?

A4: Several strategies have been developed to enhance the stability of Val-Cit linkers in mouse plasma:

  • Modification of the Peptide Sequence: The most well-documented approach is the addition of a glutamic acid residue at the N-terminus of the Val-Cit dipeptide, creating a Glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) linker. The addition of this hydrophilic and acidic residue at the P3 position significantly enhances the linker's resistance to Ces1c-mediated cleavage without compromising its susceptibility to cleavage by the lysosomal protease Cathepsin B within the tumor cell.

  • Exo-Linker Design: A more recent innovation is the "exo-linker" approach. This design repositions the cleavable peptide linker to the "exo" position of the p-aminobenzylcarbamate moiety. This configuration, which can incorporate hydrophilic amino acids like glutamic acid, has been shown to improve resistance to both carboxylesterases and human neutrophil elastase, reduce aggregation, and allow for higher drug-to-antibody ratios (DARs).

  • Neighboring Group Modifications: Introducing hydrophilic groups, such as a 2-hydroxyacetamide group, at the N-terminus of the valine residue can also increase stability in mouse plasma.

Q5: Will modifying the Val-Cit linker affect its cleavage by Cathepsin B in the lysosome?

A5: Generally, modifications designed to improve plasma stability, such as the EVCit linker, are well-tolerated by Cathepsin B. However, it is crucial to experimentally verify that any modification does not significantly impair the intracellular release of the payload. This can be assessed using a Cathepsin B cleavage assay.

Q6: Are there other enzymes I should be aware of that can cause premature cleavage of Val-Cit linkers?

A6: Yes, human neutrophil elastase (NE) has been identified as another enzyme capable of cleaving the Val-Cit linker. This can be a concern for off-target toxicity, potentially leading to neutropenia. Some advanced linker designs, like the exo-linker, have shown resistance to NE-mediated cleavage.

Q7: Can the conjugation site on the antibody influence linker stability?

A7: Yes, the conjugation site can impact the stability of the Val-Cit linker. More solvent-exposed linkers are more susceptible to enzymatic degradation. Site-specific conjugation methods can be employed to attach the linker-payload to a less solvent-exposed and more protected site on the antibody, potentially increasing stability.

Quantitative Data Summary

Table 1: Comparison of Linker Stability in Mouse Plasma

Linker TypeModificationHalf-life in Mouse PlasmaKey FindingsReference(s)
Val-Cit (VCit) Standard dipeptide~2 daysUnstable due to Ces1c cleavage.
Glu-Val-Cit (EVCit) Addition of Glutamic Acid at P3~12 daysDramatically improved stability.
Modified VCit N-terminal 2-hydroxyacetamideIncreased stabilityHydrophilic modification enhances resistance to Ces1c.
Exo-Linker Repositioned peptide linkerHigh stabilityReduced premature payload release and resistance to human neutrophil elastase.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from an ADC in plasma.

Methodology:

  • Preparation:

    • Thaw plasma (e.g., human, mouse, rat) at 37°C.

    • Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).

  • Incubation:

    • Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma. Prepare a parallel control sample in PBS.

    • Incubate the samples at 37°C.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).

    • Immediately freeze the collected aliquots at -80°C to stop the reaction.

  • Analysis:

    • Quantify the amount of intact ADC and/or released payload in each aliquot. Common methods include:

      • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference indicates the extent of deconjugation.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload adducts. Immuno-affinity capture can be used to enrich the ADC from the plasma before analysis.

  • Data Analysis:

    • Plot the percentage of intact ADC remaining or the concentration of free payload over time to determine the stability and calculate the half-life (t½) of the ADC in plasma.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

Objective: To evaluate the susceptibility of a linker to cleavage by purified Cathepsin B.

Methodology:

  • Materials:

    • ADC with the linker of interest.

    • Recombinant human Cathepsin B.

    • Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0.

    • Quench Solution: Acetonitrile with an internal standard.

  • Procedure:

    • Prepare a stock solution of the ADC.

    • Prepare the Cathepsin B enzyme solution in the assay buffer.

    • In a 96-well plate, add the ADC solution to the assay buffer.

    • Initiate the reaction by adding the Cathepsin B solution.

    • Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Stop the reaction at each time point by adding the quench solution.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.

  • Data Analysis:

    • Calculate the cleavage rate and half-life of the linker in the presence of Cathepsin B.

Visualizations

cluster_0 Mechanism of Premature Val-Cit Cleavage in Mouse Plasma ADC Val-Cit ADC in Circulation Cleavage Amide Bond Hydrolysis ADC->Cleavage Ces1c Carboxylesterase 1c (Ces1c) Ces1c->Cleavage Enzymatic Action Released_Payload Prematurely Released Cytotoxic Payload Cleavage->Released_Payload Off_Target Off-Target Toxicity Released_Payload->Off_Target

Caption: Mechanism of premature Val-Cit linker cleavage in mouse plasma.

cluster_1 Troubleshooting Workflow for Premature Payload Release Start High Free Payload in Mouse Plasma Assay Confirm_Enzyme Confirm Ces1c is the Cause (e.g., use Ces1c KO plasma) Start->Confirm_Enzyme Strategy Select Stability Strategy Confirm_Enzyme->Strategy Modify_Linker Modify Linker: - Add Glu (EVCit) - Exo-Linker Design - N-terminal modification Strategy->Modify_Linker Primary Approach Optimize_Site Optimize Conjugation Site: - Site-Specific Conjugation - Less Solvent-Exposed Site Strategy->Optimize_Site Alternative/Complementary Validate Validate New ADC (Plasma Stability & Cathepsin B Assays) Modify_Linker->Validate Optimize_Site->Validate Proceed Proceed with Preclinical Studies Validate->Proceed

Caption: Troubleshooting workflow for premature Val-Cit linker cleavage.

cluster_2 Enhanced Stability Mechanism of EVCit Linker EVCit_ADC EVCit-ADC in Circulation Glu Glutamic Acid Residue (P3) EVCit_ADC->Glu Stable_ADC Stable ADC in Plasma EVCit_ADC->Stable_ADC Result Ces1c Carboxylesterase 1c (Ces1c) Block Blocks Ces1c Access to Cleavage Site Ces1c->Block Interaction Inhibited Glu->Block Cathepsin_B Cathepsin B (in Lysosome) Stable_ADC->Cathepsin_B Internalization Intracellular_Cleavage Efficient Intracellular Payload Release Cathepsin_B->Intracellular_Cleavage Cleavage

Caption: Proposed mechanism of EVCit linker stability against Ces1c.

References

Technical Support Center: Optimizing Drug-to- Antibody Ratio with Fmoc-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the drug-to-antibody ratio (DAR) using the Fmoc-Val-Cit-PAB linker system. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and why is it used in ADCs?

The this compound linker is a chemically defined component used to connect a cytotoxic drug to a monoclonal antibody.[1] It consists of several key elements:

  • Fmoc (Fluorenylmethyloxycarbonyl): A protecting group that facilitates the synthesis and purification of the linker-payload construct.[1]

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically designed to be cleaved by Cathepsin B, an enzyme commonly found in the lysosomes of tumor cells.[2][3] This enzymatic cleavage allows for the controlled release of the cytotoxic drug at the target site.[1]

  • PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the unconjugated, active form of the drug.

This linker system is favored for its high plasma stability, which is comparable to non-cleavable linkers, and its specific, targeted drug release mechanism within the cell.

Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?

The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody molecule. It is a critical quality attribute (CQA) for ADCs because it directly impacts their:

  • Efficacy: A low DAR may not deliver a sufficient therapeutic dose to the target cells, resulting in reduced potency.

  • Toxicity: A high DAR can lead to increased off-target toxicity and faster clearance from circulation.

  • Pharmacokinetics (PK): The DAR can influence the ADC's stability, solubility, and clearance rate.

Optimizing the DAR is a crucial step in developing a safe and effective ADC.

Q3: What is a typical target DAR for ADCs using a Val-Cit linker?

While the optimal DAR is specific to each ADC, a common target range for ADCs in clinical development is between 2 and 4. This range often provides a balance between delivering a potent dose of the cytotoxic payload and maintaining favorable pharmacokinetic and safety profiles.

Q4: How does the hydrophobicity of the this compound linker and payload impact the ADC?

The Val-Cit linker, particularly when combined with a hydrophobic payload, can increase the overall hydrophobicity of the ADC. This can lead to several challenges:

  • Aggregation: Highly hydrophobic ADCs are more prone to aggregation, which can impact manufacturability and stability.

  • Faster Clearance: Increased hydrophobicity can lead to faster clearance from the bloodstream, reducing the time the ADC has to reach the tumor.

  • Off-Target Uptake: Hydrophobic ADCs may be taken up non-specifically by healthy tissues, such as the liver, leading to off-target toxicity.

Strategies to mitigate these effects include optimizing the DAR to a lower value (e.g., 2 or 4) and exploring more hydrophilic linker technologies.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and characterization of ADCs using the this compound linker.

Low Average DAR
Possible Causes Troubleshooting Steps
Inefficient Antibody Reduction Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and the incubation time and temperature.
Re-oxidation of Thiols Perform the conjugation step immediately after removing the reducing agent. Use a reaction buffer containing a chelating agent like EDTA to inhibit metal-catalyzed oxidation.
Degraded or Inactive Drug-Linker Use a fresh, high-quality batch of the this compound-payload. Store the reagent according to the manufacturer's recommendations (e.g., -20°C, desiccated).
Incorrect Stoichiometry Increase the molar excess of the drug-linker to the antibody in the conjugation reaction. A molar ratio of 6:1 (drug-linker to antibody) has been shown to achieve complete conjugation in some systems.
Suboptimal Reaction Conditions Systematically vary the pH, temperature, and incubation time of the conjugation reaction to identify the optimal conditions for your specific antibody and linker-payload.
High Average DAR and/or Product Aggregation
Possible Causes Troubleshooting Steps
Over-reduction of Antibody Carefully control the molar excess of the reducing agent to avoid excessive reduction of disulfide bonds, which can lead to higher conjugation and aggregation.
High Molar Excess of Drug-Linker Reduce the molar excess of the drug-linker in the conjugation reaction.
Hydrophobicity of the Payload If aggregation is a significant issue, consider using alternative, more hydrophilic linkers or payloads. Preparative Hydrophobic Interaction Chromatography (HIC) can also be used to isolate specific, lower DAR species.
Inappropriate Buffer Conditions Screen different buffer conditions, including pH and the use of excipients, to find a formulation that minimizes aggregation.
Solvent-Induced Denaturation The drug-linker is often dissolved in an organic solvent like DMSO. Limit the volume of the organic solvent added to the reaction mixture to ≤10% (v/v) to prevent antibody denaturation.
Inconsistent DAR Values Between Batches
Possible Causes Troubleshooting Steps
Variability in Starting Materials Ensure the use of high-purity (>95%) and accurately quantified antibody for each batch. Use a consistent, high-quality source for the this compound-payload.
Lack of Precise Control Over Reaction Parameters Maintain strict control over all reaction parameters, including pH, temperature, and incubation times.
Inconsistent Purification Process Standardize the purification method to ensure consistent enrichment of the desired DAR species.

Experimental Protocols

General Antibody Conjugation Protocol (via Cysteine Residues)

This protocol outlines a general method for conjugating a maleimide-activated this compound-payload to an antibody.

  • Antibody Reduction:

    • Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5) containing 1mM EDTA.

    • Add a pre-determined molar excess of a reducing agent (e.g., TCEP).

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Removal of Reducing Agent:

    • Immediately following incubation, remove the excess reducing agent by performing a buffer exchange into a fresh, cold reaction buffer using a desalting column. This step is critical to halt the reduction reaction.

  • Conjugation Reaction:

    • Immediately add a pre-determined molar excess of the maleimide-activated this compound-payload (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the reduced antibody.

    • Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 1-4 hours).

  • Quenching the Reaction:

    • Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

  • Purification:

    • Purify the ADC to remove unconjugated antibody, free drug-linker, and aggregates. Common purification methods include size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC).

Methods for DAR Determination

Several analytical techniques can be used to determine the average DAR and the distribution of drug-loaded species.

Method Principle Advantages Limitations
UV-Vis Spectroscopy Measures the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentrations of each component based on their extinction coefficients.Simple, rapid, and convenient.Provides only an average DAR and cannot determine the distribution of different DAR species. Less accurate than other methods.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the hydrophobicity imparted by the conjugated drug molecules. Unconjugated antibody elutes first, followed by species with increasing DAR.Provides detailed information on the average DAR and the distribution of different drug-loaded species. Uses mild elution conditions that do not denature the ADC.The mobile phase is typically incompatible with mass spectrometry.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates ADC components based on their polarity. Can be used to determine the average DAR by analyzing the weighted peak areas of the light and heavy chains.Compatible with mass spectrometry. Can be used to analyze average DAR, drug load distribution, unconjugated antibody, and free drug-linker.May use organic solvents and conditions that can denature the ADC.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates the ADC species by liquid chromatography and then determines their mass, allowing for precise identification and quantification of different DAR species.Provides detailed and accurate DAR analysis and drug load distribution.Can be a more complex and less high-throughput method.
Cathepsin B Enzymatic Cleavage Uses the Cathepsin B enzyme to cleave the Val-Cit linker and release the drug. The released drug can then be quantified.Can overcome some of the limitations of UV-Vis spectroscopy.Does not provide information on the drug load distribution.

Visualizations

ADC_Workflow General Workflow for ADC Synthesis and DAR Optimization cluster_synthesis ADC Synthesis cluster_analysis DAR Analysis and Optimization Antibody_Reduction 1. Antibody Reduction (e.g., TCEP) Purification_1 2. Removal of Reducing Agent Antibody_Reduction->Purification_1 Conjugation 3. Conjugation with This compound-Payload Purification_1->Conjugation Quenching 4. Quenching Reaction Conjugation->Quenching Purification_2 5. ADC Purification (e.g., SEC, HIC) Quenching->Purification_2 DAR_Analysis 6. DAR Determination (HIC, RP-HPLC, LC-MS) Purification_2->DAR_Analysis Optimization 7. Optimization of Reaction Conditions DAR_Analysis->Optimization Iterative Process Optimization->Antibody_Reduction Refine Protocol

Caption: Workflow for ADC synthesis and DAR optimization.

Linker_Cleavage Mechanism of Action of Val-Cit-PAB Linker ADC_in_Lysosome ADC Internalized into Tumor Cell Lysosome Cathepsin_B Cathepsin B Cleavage of Val-Cit Bond ADC_in_Lysosome->Cathepsin_B Self_Immolation Self-Immolation of PAB Spacer Cathepsin_B->Self_Immolation Drug_Release Release of Active Cytotoxic Drug Self_Immolation->Drug_Release

Caption: Intracellular cleavage of the Val-Cit-PAB linker.

References

Troubleshooting low yields in Fmoc-Val-Cit-PAB conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Fmoc-Val-Cit-PAB conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields during the this compound synthesis?

A low yield in the synthesis of the this compound linker is often attributed to epimerization at the citrulline stereocenter and the formation of side-products during the coupling reaction.[1] One common method, the EEDQ coupling reaction for amide bond formation between Fmoc-Val-Cit and para-aminobenzyl alcohol, has been reported to result in low yields, averaging between 20-25%.[1]

Q2: Can the choice of protecting group affect the reaction yield?

Yes, the protecting group can significantly impact the yield. The Fmoc group is sensitive to basic conditions, and its premature deprotection can lead to side reactions, such as the formation of 3-(1-piperidinyl)alanine when cysteine is present, or diketopiperazine formation, especially if proline is one of the first two amino acids in a peptide sequence.[1][2] In some cases, switching to Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) protecting groups, which are stable under basic conditions, can improve yields.[1]

Q3: What role does the coupling reagent play in the reaction efficiency?

The choice of coupling reagent is critical. While reagents like EEDQ have been associated with low yields and side-product formation in this specific synthesis, alternative reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have been shown to facilitate the amide bond formation in good yield (60-80%).

Q4: How can I monitor the progress of my conjugation reaction?

The progress of the conjugation reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the identification and quantification of starting materials, intermediates, and the final product, helping to determine the reaction's completion and yield.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation reactions and provides potential solutions.

Problem Potential Cause Recommended Solution
Low Yield of this compound Epimerization and side-product formation: The use of certain coupling reagents like EEDQ can lead to racemization at the citrulline stereocenter and the formation of unwanted byproducts.Use an alternative coupling reagent: Switch to HATU for the amide bond formation between the protected citrulline and 4-aminobenzyl alcohol. This has been shown to improve yields and prevent epimerization.
Premature Fmoc deprotection: The Fmoc group is labile to basic conditions. Excess base can cause its removal, leading to side reactions.Control the amount of base: When using a base like DIPEA (N,N-Diisopropylethylamine), use it in stoichiometric amounts (e.g., 1.0 equivalent) rather than in excess. For Fmoc deprotection, piperidine is commonly used, and its concentration and reaction time should be carefully controlled.
Incomplete Reaction Suboptimal reaction conditions: Factors such as temperature, reaction time, and solvent can affect the reaction rate and completeness.Optimize reaction parameters: Ensure the use of anhydrous solvents like DMF (Dimethylformamide). Reactions are typically carried out at room temperature. Monitor the reaction progress using HPLC or LC-MS to determine the optimal reaction time.
Hydrolysis of Activated Esters Presence of moisture: Activated esters, such as Fmoc-Val-OSu or PAB-PNP, are susceptible to hydrolysis, which reduces the amount of reactant available for conjugation.Maintain anhydrous conditions: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
Difficulty in Purification Formation of closely related side-products: The presence of diastereomers or other byproducts with similar physicochemical properties to the desired product can complicate purification by flash column chromatography or HPLC.Optimize the synthetic route: Employ a synthetic strategy that minimizes side-product formation. For instance, incorporating the para-aminobenzyl alcohol moiety via HATU coupling followed by dipeptide formation has been shown to avoid epimerization, simplifying purification.

Experimental Protocols

Synthesis of Fmoc-Val-Cit-PABOH (Improved Method)

This protocol is based on a modified route that avoids epimerization and improves overall yield.

  • Fmoc Deprotection of Fmoc-Cit-PABOH:

    • Dissolve Fmoc-Cit-PABOH in DMF.

    • Add an excess of triethylamine (20 equivalents).

    • Stir at room temperature to generate Cit-PABOH.

  • Dipeptide Formation:

    • React the generated Cit-PABOH with commercially available Fmoc-Val-OSu.

    • This step should yield Fmoc-Val-Cit-PABOH in high yield (85-95%) as a single diastereomer.

Conjugation of this compound to a Payload (e.g., MMAE)

This protocol describes the conjugation of the linker to an amine-containing payload.

  • Activation of the Linker:

    • The this compound-OH is typically activated, for example, by converting it to a p-nitrophenyl (PNP) carbonate (this compound-PNP).

  • Conjugation Reaction:

    • Dissolve the amine-containing payload (e.g., MMAE) and the activated linker (this compound-PNP) in an anhydrous solvent like DMF.

    • The reaction involves the nucleophilic attack of the payload's amine group on the activated linker, displacing the leaving group (e.g., p-nitrophenolate) to form a stable carbamate bond.

    • The reaction is typically carried out at room temperature.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the conjugate using preparative RP-HPLC.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_step1 Step 1: Fmoc Deprotection cluster_step2 Step 2: Dipeptide Formation cluster_step3 Step 3: Payload Conjugation A Fmoc-Cit-PABOH C Cit-PABOH A->C Fmoc removal B Triethylamine in DMF E Fmoc-Val-Cit-PABOH C->E Coupling D Fmoc-Val-OSu F Activation (e.g., to PNP ester) E->F H Final Conjugate F->H Conjugation G Amine-containing Payload

Caption: Optimized workflow for the synthesis and conjugation of the this compound linker.

Chemical Pathway of this compound-Payload Conjugation

chemical_pathway linker This compound-LG (LG = Leaving Group, e.g., PNP) intermediate Reaction Intermediate linker->intermediate Nucleophilic Attack payload H2N-Payload payload->intermediate product This compound-NH-Payload intermediate->product Leaving Group Departure leaving_group LG-H intermediate->leaving_group

Caption: Reaction mechanism for the conjugation of an activated this compound linker to a payload.

References

Technical Support Center: Addressing Aggregation Issues in ADCs with Cleavable Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address aggregation issues encountered during the development of Antibody-Drug Conjugates (ADCs) with cleavable linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in ADCs with cleavable linkers?

A1: Aggregation of ADCs is a complex issue stemming from various factors that destabilize the conjugate. The primary causes include:

  • Increased Hydrophobicity: The conjugation of hydrophobic payloads and linkers to the antibody surface can lead to the formation of hydrophobic patches. To minimize their exposure to the aqueous environment, ADC molecules may self-associate, leading to aggregation.[1][2] This is a significant issue, particularly with highly potent and hydrophobic payloads like pyrrolobenzodiazepines (PBDs) or duocarmycins.[3]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity, which in turn increases the propensity for aggregation.[4] High-DAR ADCs can exhibit faster clearance from circulation and reduced stability.[4]

  • Linker Chemistry: The chemical nature of the linker itself plays a crucial role. Some cleavable linkers, such as certain peptide-based linkers, can be inherently hydrophobic and contribute to aggregation.

  • Conjugation Process Conditions: The conditions used during the conjugation process can induce aggregation. For instance, the use of organic co-solvents to dissolve hydrophobic payloads can disrupt the antibody's tertiary structure. Unfavorable buffer conditions, such as suboptimal pH or low salt concentrations, can also promote aggregation.

  • Environmental Stress: ADCs are susceptible to environmental stressors. Exposure to elevated temperatures, repeated freeze-thaw cycles, mechanical stress from agitation during shipping, and even light exposure can lead to denaturation and subsequent aggregation.

  • Antibody-Specific Properties: The inherent properties of the monoclonal antibody (mAb) itself can influence its aggregation propensity. Some mAbs are naturally more prone to aggregation than others.

Q2: How does aggregation impact the efficacy and safety of an ADC?

A2: ADC aggregation can have significant negative consequences on both the safety and efficacy of the therapeutic:

  • Reduced Efficacy: Aggregated ADCs may exhibit reduced binding affinity to their target antigen on cancer cells. Furthermore, aggregation can lead to faster clearance of the ADC from the bloodstream, reducing its circulation time and the amount that reaches the tumor.

  • Increased Immunogenicity: The presence of aggregates, particularly soluble high molecular weight species, can trigger an immune response in patients, potentially leading to the production of anti-drug antibodies (ADAs). This can neutralize the therapeutic effect of the ADC and cause adverse reactions.

  • Altered Pharmacokinetics (PK): Aggregation can significantly alter the pharmacokinetic profile of an ADC, often leading to accelerated clearance from circulation.

  • Off-Target Toxicity: Aggregates may be taken up non-specifically by healthy cells, leading to the premature release of the cytotoxic payload and causing off-target toxicity.

  • Manufacturing and Stability Issues: Aggregation can lead to product loss during manufacturing and purification steps and can compromise the long-term stability and shelf-life of the final drug product.

Q3: What are the common analytical techniques to detect and quantify ADC aggregation?

A3: A multi-pronged approach using orthogonal analytical techniques is recommended for the comprehensive characterization of ADC aggregation:

  • Size Exclusion Chromatography (SEC): This is the most widely used method for separating and quantifying soluble aggregates based on their hydrodynamic size. It can distinguish between monomers, dimers, and higher-order aggregates.

  • SEC with Multi-Angle Light Scattering (SEC-MALS): Coupling SEC with a MALS detector provides absolute molecular weight determination for the eluting species, offering a more detailed characterization of the aggregates.

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution. It is particularly sensitive to the presence of large aggregates and can be used for high-throughput screening of formulations.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity. It can be used to monitor changes in the hydrophobicity of an ADC, which often correlates with its aggregation propensity.

  • Analytical Ultracentrifugation (AUC): AUC, specifically the sedimentation velocity (SV-AUC) method, can provide detailed information on the size, shape, and distribution of different species in a sample, including aggregates.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common aggregation issues encountered during ADC development.

Observed Issue Potential Cause Recommended Action
High levels of soluble aggregates detected by SEC. Hydrophobic linker-payload: The intrinsic properties of the linker and/or payload are driving aggregation.1. Linker Modification: Incorporate hydrophilic moieties into the linker, such as polyethylene glycol (PEG) or charged groups like sulfonates, to increase its hydrophilicity. 2. Payload Selection: If possible, consider a more hydrophilic payload with similar potency.
High Drug-to-Antibody Ratio (DAR): The overall hydrophobicity of the ADC is too high due to the number of conjugated drugs.1. Optimize DAR: Aim for a lower average DAR (typically 2-4) to reduce hydrophobicity while maintaining efficacy. 2. Site-Specific Conjugation: Employ site-specific conjugation technologies to produce homogeneous ADCs with a defined DAR, which can improve stability.
Suboptimal formulation: The buffer composition (pH, ionic strength) is not providing adequate stabilization.1. Buffer Screening: Conduct a thorough screening of different buffer systems, pH values, and salt concentrations to identify conditions that minimize aggregation. 2. Excipient Addition: Evaluate the addition of stabilizing excipients such as surfactants (e.g., polysorbate 20/80), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine).
Visible precipitation or turbidity in the ADC sample. Severe aggregation and insolubility: The ADC has exceeded its solubility limit under the current conditions.1. Review all factors: This is likely a multifactorial problem. Re-evaluate linker/payload hydrophobicity, DAR, conjugation conditions, and formulation. 2. Concentration Adjustment: Lower the protein concentration of the ADC, as aggregation is often concentration-dependent.
Inappropriate storage conditions: The ADC has been exposed to stress (temperature, freeze-thaw, agitation).1. Optimize Storage: Determine the optimal storage temperature and avoid repeated freeze-thaw cycles. 2. Protect from Light: If the payload is light-sensitive, ensure the ADC is protected from light exposure during storage and handling.
Increase in aggregation over time during stability studies. Long-term instability of the ADC: The formulation is not robust enough to prevent aggregation over the desired shelf-life.1. Formulation Re-optimization: Revisit the formulation development, focusing on the long-term stabilizing effects of different excipients. 2. Lyophilization: Consider lyophilization (freeze-drying) of the ADC, as this can significantly improve its long-term stability.
Aggregation observed immediately after conjugation. Harsh conjugation conditions: The conjugation process itself is inducing aggregation.1. Optimize Reaction Conditions: Modify the conjugation parameters, such as reducing the concentration of organic co-solvent or adjusting the pH. 2. Immobilization Technology: Consider using "lock-release" technology where the antibody is immobilized on a solid support during conjugation to prevent intermolecular interactions and aggregation.

Data Presentation

Table 1: Impact of Hydrophilic Linkers on ADC Aggregation

ADC ConstructLinker Type% Monomer% AggregateReference
Trastuzumab-MMAEConventional Hydrophobic Linker92.5%7.5%
Trastuzumab-MMAELinear PEG4 Linker97.2%2.8%
Trastuzumab-MMAEBranched PEG8 Linker98.9%1.1%
Trastuzumab-MaytansinoidSMCC (Hydrophobic)High AggregationHigh Aggregation
Trastuzumab-MaytansinoidSulfonate-containing (Hydrophilic)Low AggregationLow Aggregation

Table 2: Effect of Excipients on Preventing ADC Aggregation

ADC FormulationExcipientConcentration% Monomer (Post-Stress)% Aggregate (Post-Stress)Reference
ADC in Histidine BufferNone (Control)-85.3%14.7%
ADC in Histidine BufferSucrose250 mM95.1%4.9%
ADC in Histidine BufferPolysorbate 800.02%92.8%7.2%
ADC in Histidine BufferArginine150 mM88.5%11.5%

Mandatory Visualization

ADC_Aggregation_Pathway Factors Contributing to ADC Aggregation cluster_causes Primary Causes cluster_consequences Consequences cluster_outcome Outcome Hydrophobic Payload/Linker Hydrophobic Payload/Linker Increased Hydrophobicity Increased Hydrophobicity Hydrophobic Payload/Linker->Increased Hydrophobicity High DAR High DAR High DAR->Increased Hydrophobicity Conjugation Conditions Conjugation Conditions Conformational Instability Conformational Instability Conjugation Conditions->Conformational Instability Environmental Stress Environmental Stress Environmental Stress->Conformational Instability Aggregation Aggregation Increased Hydrophobicity->Aggregation Conformational Instability->Aggregation

Caption: Key drivers leading to ADC aggregation.

Troubleshooting_Workflow Troubleshooting Workflow for ADC Aggregation Start Start Observe Aggregation Observe Aggregation Start->Observe Aggregation Characterize Aggregates Characterize Aggregates (SEC, DLS, etc.) Observe Aggregation->Characterize Aggregates Identify Root Cause Identify Root Cause Characterize Aggregates->Identify Root Cause Modify Linker/Payload Modify Linker/Payload Identify Root Cause->Modify Linker/Payload Hydrophobicity Optimize DAR Optimize DAR Identify Root Cause->Optimize DAR High DAR Optimize Formulation Optimize Formulation Identify Root Cause->Optimize Formulation Formulation Optimize Process Optimize Process Identify Root Cause->Optimize Process Process Re-evaluate ADC Re-evaluate ADC Modify Linker/Payload->Re-evaluate ADC Optimize DAR->Re-evaluate ADC Optimize Formulation->Re-evaluate ADC Optimize Process->Re-evaluate ADC Re-evaluate ADC->Observe Aggregation Aggregation Persists End End Re-evaluate ADC->End Aggregation Resolved

Caption: A logical workflow for troubleshooting ADC aggregation.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To separate and quantify monomers, dimers, and high molecular weight (HMW) aggregates of an ADC sample.

Materials:

  • ADC sample

  • SEC column (e.g., TSKgel G3000SWxl or similar)

  • HPLC system with a UV detector

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

  • 0.22 µm syringe filters

Procedure:

  • System Preparation:

    • Degas the mobile phase.

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation:

    • Thaw the ADC sample on ice.

    • Dilute the sample to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Data Acquisition:

    • Inject a defined volume of the prepared sample (e.g., 20 µL) onto the equilibrated column.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • Identify the peaks corresponding to HMW aggregates (eluting first), monomer, and any fragments (eluting last).

    • Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.

Protocol 2: Dynamic Light Scattering (DLS) for Rapid Aggregation Assessment

Objective: To rapidly assess the size distribution and presence of aggregates in an ADC sample.

Materials:

  • ADC sample

  • DLS instrument

  • Low-volume cuvette

  • 0.22 µm syringe filters

Procedure:

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.

    • Set the measurement parameters, including temperature and scattering angle (typically 90° or 173°).

  • Sample Preparation:

    • Thaw the ADC sample on ice.

    • Filter a small volume of the sample (e.g., 50 µL) through a 0.22 µm syringe filter directly into a clean, dust-free cuvette. This step is crucial to remove extraneous dust that can interfere with the measurement.

  • Data Acquisition:

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Perform the DLS measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The instrument software will process the data to generate a size distribution profile, typically presented as an intensity-weighted distribution.

    • Examine the size distribution for the presence of multiple peaks. A single major peak at the expected hydrodynamic radius of the monomer indicates a monodisperse sample. The presence of additional peaks at larger sizes indicates the presence of aggregates.

    • The polydispersity index (PDI) provides a measure of the broadness of the size distribution. A low PDI value (e.g., < 0.2) is indicative of a homogeneous sample, while a high PDI suggests the presence of multiple species, including aggregates.

References

Technical Support Center: Enhancing the Therapeutic Index of ADCs with Val-Cit-PAB Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker in Antibody-Drug Conjugates (ADCs). This resource offers troubleshooting for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and visual guides to critical pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the Val-Cit-PAB linker in ADCs?

The Val-Cit-PAB linker is a protease-cleavable linker designed for targeted drug release within the tumor microenvironment.[1] Its mechanism relies on the specific enzymatic activity of cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1][2] The process unfolds as follows:

  • Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized, typically via receptor-mediated endocytosis, into an endosome.[3]

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.[3]

  • Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the dipeptide linker.

  • Self-Immolation: Cleavage of the Val-Cit dipeptide triggers a spontaneous 1,6-elimination reaction of the PAB spacer.

  • Payload Release: This "self-immolation" of the PAB spacer liberates the active cytotoxic payload inside the target cell, leading to cell death.

Q2: What are the primary advantages of using a Val-Cit-PAB linker?

The Val-Cit-PAB linker is widely used due to its favorable balance of stability and conditional cleavage. Key advantages include:

  • High Plasma Stability: The linker is designed to be stable in systemic circulation, preventing premature release of the cytotoxic payload and minimizing off-target toxicity.

  • Specific Cleavage: It is efficiently cleaved by cathepsin B, which is upregulated in many tumor cells, ensuring targeted payload release.

  • Bystander Effect: For cell-permeable payloads, their release within a target cell can lead to the diffusion of the drug into neighboring, antigen-negative tumor cells, enhancing the anti-tumor effect.

Q3: Why is instability of the Val-Cit linker observed in mouse preclinical models?

Significant instability of the Val-Cit linker is often observed in mouse plasma due to the activity of the carboxylesterase Ces1c. This enzyme, present at higher levels in mouse plasma compared to human plasma, can prematurely cleave the linker, leading to off-target toxicity and an inaccurate assessment of the ADC's therapeutic window and efficacy. This is a critical consideration when designing and interpreting preclinical studies in mice.

Q4: How can the stability of the Val-Cit linker be improved for preclinical studies?

To address the issue of premature cleavage in mouse models, linker modifications have been developed. A common and effective strategy is the addition of a glutamic acid residue to create a Glu-Val-Cit (EVC) linker. This modification significantly enhances the linker's resistance to Ces1c-mediated cleavage in mouse plasma without compromising its susceptibility to cleavage by cathepsin B within the tumor cell.

Troubleshooting Guide

This guide addresses common issues encountered during the development and characterization of ADCs utilizing the Val-Cit-PAB linker.

Problem Potential Cause(s) Recommended Solution(s)
Premature Payload Release in Mouse Plasma Cleavage by mouse carboxylesterase Ces1c.- Modify the Linker: Synthesize and evaluate a Glu-Val-Cit linker, which has demonstrated increased stability in mouse plasma. - Assess Spacer Length: Shorter spacers may reduce the linker's exposure to plasma enzymes. - Optimize Conjugation Site: Utilize site-specific conjugation to attach the linker to a less solvent-exposed site on the antibody.
ADC Aggregation - Increased Hydrophobicity: The payload (e.g., MMAE) is often highly hydrophobic, and conjugation increases the overall hydrophobicity of the ADC, leading to self-association. - High Drug-to-Antibody Ratio (DAR): Higher DARs increase the number of hydrophobic patches on the antibody surface, promoting aggregation. - Suboptimal Formulation: The buffer composition (pH, ionic strength, excipients) may not be optimal for maintaining ADC stability.- Optimize DAR: Aim for a lower DAR (e.g., 2-4) to balance efficacy and stability. - Formulation Screening: Screen different buffer systems, pH, ionic strengths, and excipients (e.g., sucrose) to identify a formulation that minimizes aggregation. - Use Hydrophilic Linkers/Spacers: Incorporate hydrophilic elements like PEG into the linker design.
Inconsistent Results in Efficacy Studies - Linker Instability: Premature payload release can lead to variable efficacy. - Batch-to-Batch Variability: Inconsistencies in starting materials or the conjugation and purification processes can lead to variable ADC quality.- Characterize ADC Stability: Thoroughly assess the in vitro plasma stability of each batch before in vivo studies. - Standardize Protocols: Implement and adhere to standardized protocols for antibody and linker-drug quality control, conjugation, and purification.
High Off-Target Toxicity - Premature Cleavage: Systemic release of the payload due to linker instability in circulation. - "Bystander Effect" on Healthy Tissues: If the payload is membrane-permeable, its premature release can harm healthy cells. - Fc-Mediated Uptake: Target-independent uptake of the ADC by immune cells via Fc gamma receptors.- Assess Linker Stability: Conduct in vitro plasma stability assays in relevant species. - Linker Modification: Explore alternative peptide linkers with higher specificity for tumor-associated proteases. - Optimize DAR: A lower DAR may reduce off-target toxicity.

Experimental Protocols

Protocol 1: In Vitro ADC Stability Assay in Mouse Plasma

Objective: To evaluate the stability of an ADC with a Val-Cit-PAB linker in mouse plasma by monitoring payload retention over time.

Materials:

  • ADC of interest

  • Control ADC (with a known stable linker, if available)

  • Freshly collected mouse plasma (e.g., from CD-1 or BALB/c mice)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • LC-MS system

Methodology:

  • Sample Preparation:

    • Dilute the ADC to a final concentration of 1 mg/mL in mouse plasma.

    • Prepare a control sample by diluting the ADC to the same concentration in PBS.

  • Incubation:

    • Incubate the plasma and PBS samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

    • Immediately freeze the collected aliquots at -80°C to halt the reaction.

  • ADC Capture and Analysis:

    • Thaw the samples on ice.

    • Isolate the ADC from the plasma using immunoaffinity capture beads according to the manufacturer's protocol.

  • DAR Analysis (LC-MS):

    • Elute the captured ADC from the beads.

    • Analyze the intact or reduced ADC by LC-MS to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR over time indicates payload loss.

  • Free Payload Analysis (LC-MS):

    • Analyze the supernatant (plasma fraction after bead capture) by LC-MS to quantify the amount of released payload.

Protocol 2: ADC Conjugation via Cysteine Alkylation

Objective: To conjugate a maleimide-functionalized Val-Cit-PAB linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-functionalized linker-payload (e.g., MC-Val-Cit-PAB-MMAE)

  • Dimethyl sulfoxide (DMSO)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Methodology:

  • Antibody Reduction:

    • Adjust the mAb concentration to 5-10 mg/mL in PBS.

    • Add a 2.5-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Linker-Payload Preparation:

    • Prepare a 10 mM stock solution of the maleimide-functionalized linker-payload in DMSO.

  • Conjugation Reaction:

    • Add a 5-10 fold molar excess of the linker-payload solution to the reduced antibody. Ensure the final DMSO concentration is below 10% to prevent antibody denaturation.

    • Incubate at room temperature for 1 hour with gentle mixing.

  • Quenching:

    • Add a 5-fold molar excess of N-acetylcysteine relative to the linker-payload to quench any unreacted maleimide groups. Incubate for 20 minutes.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other reagents using Size-Exclusion Chromatography (SEC).

  • Characterization:

    • Determine the protein concentration (e.g., by A280).

    • Calculate the average DAR using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).

    • Assess the level of aggregation by SEC.

Visualizations

Signaling Pathways and Experimental Workflows

Val_Cit_PAB_Cleavage_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion Payload Active Payload (e.g., MMAE) Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit Linker & Self-Immolation of PAB Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Effect

Caption: Mechanism of Val-Cit-PAB linker cleavage and payload release in a target tumor cell.

ADC_Development_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Evaluation Antibody Antibody Production Conjugation ADC Conjugation Antibody->Conjugation LinkerPayload Linker-Payload Synthesis LinkerPayload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Analytics Analytical Characterization (DAR, Aggregation, Purity) Purification->Analytics InVitro In Vitro Assays (Stability, Cytotoxicity) Analytics->InVitro InVivo In Vivo Studies (PK, Efficacy, Toxicity) InVitro->InVivo

Caption: A typical experimental workflow for the development of an Antibody-Drug Conjugate.

References

Technical Support Center: PAB Spacer Modification for Drug Release Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying the p-aminobenzyloxycarbonyl (PAB) spacer to achieve desired drug release kinetics in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of drug release from a PAB spacer?

A1: The PAB spacer facilitates drug release through a self-immolative 1,6-elimination reaction. This process is triggered by the enzymatic cleavage of a linked promoiety, often a dipeptide like valine-citrulline, by lysosomal enzymes such as Cathepsin B within the target cancer cell.[1][2] This cleavage exposes an aniline nitrogen, initiating a rapid electronic cascade that leads to the fragmentation of the spacer and the release of the unmodified cytotoxic drug.[1][3]

Q2: How can the drug release rate from a PAB spacer be modified?

A2: The rate of the self-immolation process, and thus the drug release, can be modulated by altering the electronic properties of the PAB spacer's aromatic ring.[2] Introducing electron-donating groups (EDGs) can accelerate the 1,6-elimination, leading to faster drug release. Conversely, incorporating electron-withdrawing groups (EWGs) can slow down this process, resulting in a more sustained release profile.

Q3: What are the common challenges encountered when working with PAB-based ADCs?

A3: Common challenges include:

  • ADC Aggregation: The hydrophobicity of the PAB spacer and the cytotoxic payload can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DARs). This can affect the stability, efficacy, and safety of the ADC.

  • Premature Drug Release: Instability of the linker, especially in certain preclinical models like mice, can lead to premature release of the payload in circulation, causing systemic toxicity. This is often due to the susceptibility of the linker to serum esterases.

  • Inconsistent Drug Release Kinetics: Batch-to-batch variability in conjugation, purification, or handling can lead to inconsistent drug release profiles.

Troubleshooting Guides

Problem 1: ADC Aggregation During or After Conjugation

Symptoms:

  • Visible precipitation or cloudiness in the ADC solution.

  • Increase in high molecular weight species observed by size-exclusion chromatography (SEC).

Possible Causes and Solutions:

Possible Cause Solution
High Hydrophobicity of Linker-Payload - Incorporate hydrophilic spacers (e.g., PEG) into the linker design to improve solubility. - Consider using a more hydrophilic payload if possible.
High Drug-to-Antibody Ratio (DAR) - Optimize the conjugation reaction to achieve a lower, more controlled DAR.
Suboptimal Buffer Conditions - Optimize the formulation buffer by including excipients like polysorbate or sucrose to enhance solubility and stability.
Improper Handling and Storage - Avoid repeated freeze-thaw cycles and mechanical stress. - Store the ADC at recommended temperatures.
Problem 2: Premature Drug Release in Preclinical In Vivo Studies (e.g., Mouse Models)

Symptoms:

  • High systemic toxicity observed in animal models.

  • Detection of free payload in plasma samples by LC-MS.

  • Reduced ADC efficacy compared to in vitro results.

Possible Causes and Solutions:

Possible Cause Solution
Linker Instability in Mouse Serum - The valine-citrulline linker can be susceptible to cleavage by mouse carboxylesterase Ces1c. - Introduce modifications to the linker to improve stability, such as adding a glutamic acid residue at the P3 position of the peptide sequence.
Non-specific Enzymatic Cleavage - Ensure the peptide linker is highly specific for the target lysosomal enzyme (e.g., Cathepsin B) and has minimal susceptibility to other circulating proteases.

Data Presentation

Table 1: Influence of PAB Spacer Substitution on Drug Release Half-Life (t½)

The following table summarizes the expected qualitative and representative quantitative impact of substituting the PAB spacer with electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the half-life of drug release, following enzymatic cleavage of the trigger.

PAB Spacer Modification Substituent Example Electronic Effect Expected Impact on 1,6-Elimination Rate Illustrative Release Half-Life (t½)
Unsubstituted-HNeutralBaseline~240 minutes
EDG Substitution-OCH₃ (Methoxy)Electron-DonatingAccelerated< 240 minutes
EWG Substitution-NO₂ (Nitro)Electron-WithdrawingRetarded> 240 minutes

Note: The illustrative half-life values are based on qualitative descriptions from the literature. Actual values are highly dependent on the specific substituent, payload, and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a Modified Val-Cit-PAB Linker

This protocol describes a general method for synthesizing a valine-citrulline dipeptide linker attached to a p-aminobenzyl alcohol (PABOH) spacer.

  • Protection of L-Citrulline: Protect the amino group of L-citrulline with a suitable protecting group (e.g., Fmoc or Cbz) to yield Fmoc-Cit-OH or Cbz-Cit-OH.

  • Amide Bond Formation: Couple the protected citrulline with 4-aminobenzyl alcohol using a coupling reagent like HATU to form Fmoc-Cit-PABOH or Cbz-Cit-PABOH.

  • Deprotection: Remove the Fmoc or Cbz group to expose the N-terminus of citrulline.

  • Dipeptide Formation: Couple the deprotected Cit-PABOH with a protected valine (e.g., Boc-Val-OH) to form the dipeptide linker, Boc-Val-Cit-PABOH.

  • Final Deprotection: Remove the Boc protecting group to yield the final Val-Cit-PABOH linker, ready for conjugation to a payload.

Protocol 2: In Vitro Cathepsin B-Mediated Drug Release Assay

This assay quantifies the release of the payload from an ADC in the presence of the lysosomal enzyme Cathepsin B.

  • Sample Preparation: Prepare the ADC solution in a suitable buffer (e.g., MES buffer).

  • Enzyme Addition: Add pre-warmed human Cathepsin B to the ADC solution.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Collection: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching: Stop the reaction in the collected aliquots, for example, by adding an organic solvent like acetonitrile.

  • Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of released payload and remaining intact ADC.

Protocol 3: HPLC Analysis of Drug Release
  • Column: Use a reversed-phase column (e.g., C18).

  • Mobile Phase: Employ a gradient of acetonitrile in water with 0.1% formic acid.

  • Detection: Use a UV spectrophotometer at a wavelength appropriate for the payload.

  • Quantification: Determine the concentration of the released payload by comparing the peak area to a standard curve of the free drug.

Mandatory Visualizations

PAB_Cleavage_Mechanism ADC Antibody-Drug Conjugate (Intact) Cleaved_Linker Cleaved Linker (Unstable Intermediate) ADC->Cleaved_Linker Enzymatic Cleavage Enzyme Cathepsin B (in Lysosome) Enzyme->Cleaved_Linker Self_Immolation 1,6-Elimination (Self-Immolation) Cleaved_Linker->Self_Immolation Released_Drug Free Cytotoxic Drug (Active) Self_Immolation->Released_Drug Spacer_Fragment Spacer Fragment Self_Immolation->Spacer_Fragment

Caption: PAB spacer self-immolative drug release mechanism.

experimental_workflow cluster_synthesis Linker-Payload Synthesis cluster_adc_prep ADC Preparation & Purification cluster_analysis Analysis of Drug Release PAB_Mod PAB Spacer Modification (EDG/EWG) Linker_Synth Dipeptide Linker Synthesis PAB_Mod->Linker_Synth Payload_Conj Payload Conjugation Linker_Synth->Payload_Conj Antibody_Conj Antibody Conjugation Payload_Conj->Antibody_Conj Linker-Payload Purification Purification (SEC/HIC) Antibody_Conj->Purification Cleavage_Assay In Vitro Cleavage Assay (Cathepsin B) Purification->Cleavage_Assay Purified ADC HPLC_Analysis HPLC/LC-MS Analysis Cleavage_Assay->HPLC_Analysis Kinetics Determine Release Kinetics (t½) HPLC_Analysis->Kinetics

Caption: Experimental workflow for modifying and evaluating PAB spacers.

troubleshooting_logic Start Experiment Start Problem Unexpected Result? Start->Problem Aggregation ADC Aggregation? Problem->Aggregation Yes End Analysis Complete Problem->End No Premature_Release Premature Release? Aggregation->Premature_Release No Sol_Aggregation Check DAR Modify Linker Hydrophilicity Optimize Buffer Aggregation->Sol_Aggregation Yes Sol_Release Modify Peptide Sequence Check Serum Stability Premature_Release->Sol_Release Yes Continue Continue Experiment Premature_Release->Continue No Sol_Aggregation->Continue Sol_Release->Continue Continue->Problem

Caption: Troubleshooting logic for PAB spacer experiments.

References

Fmoc-Val-Cit-PAB linker stability in different tumor microenvironments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fmoc-Val-Cit-PAB Linker

Welcome to the technical support center for the this compound linker. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability and application of this linker in various tumor microenvironments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of drug release for a Val-Cit-PAB linker?

A1: The Valine-Citrulline (Val-Cit) dipeptide is specifically designed to be cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1][2][][] Upon internalization of the Antibody-Drug Conjugate (ADC) into the target tumor cell, it is trafficked to the lysosome. Inside the lysosome, Cathepsin B cleaves the amide bond between the Citrulline and the p-aminobenzyl alcohol (PAB) spacer.[1] This initial cleavage triggers a spontaneous 1,6-elimination reaction (self-immolation) of the PAB spacer, which then releases the active cytotoxic drug unmodified.

Q2: How stable is the Val-Cit-PAB linker in systemic circulation?

A2: The Val-Cit-PAB linker generally exhibits high stability in human plasma, which is crucial for minimizing off-target toxicity. However, its stability can be species-dependent. It is notably unstable in rodent plasma (e.g., mouse and rat) due to premature cleavage by the carboxylesterase Ces1C. This is a critical consideration for preclinical animal studies. Additionally, human neutrophil elastase (NE) has been identified as another enzyme that can cause undesired cleavage of the linker in circulation.

Q3: What factors within the tumor microenvironment influence linker stability and cleavage?

A3: Several factors are critical:

  • Enzyme Expression: The primary factor for cleavage is the high concentration of lysosomal proteases like Cathepsin B within tumor cells. The efficacy of an ADC with this linker is dependent on the level of protease expression in the tumor.

  • pH: While the Val-Cit-PAB linker itself is not directly acid-labile like hydrazone linkers, the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) is optimal for the activity of Cathepsin B, thus promoting drug release specifically within the cell.

  • Payload Hydrophobicity: The Val-Cit-PAB linker is inherently hydrophobic. When combined with a hydrophobic payload, it can increase the propensity for the ADC to aggregate, especially at higher drug-to-antibody ratios (DARs), which can affect its stability and pharmacokinetic properties.

Q4: Why do my preclinical results in mice show high toxicity and low efficacy?

A4: This is a common issue related to the species-specific instability of the Val-Cit linker. The linker is known to be susceptible to cleavage by mouse carboxylesterase Ces1C, which is not a significant factor in human plasma. This leads to premature release of the cytotoxic payload in the mouse's circulation, causing off-target toxicity and reducing the amount of drug delivered to the tumor, thus lowering efficacy. For preclinical studies in mice, it is recommended to use Ces1C knockout mouse models or to utilize modified linkers, such as the glutamic acid-Val-Cit (EVCit) linker, which shows enhanced stability in mouse plasma.

Quantitative Data Summary

The stability of ADCs is often evaluated by their half-life in plasma. The following tables summarize key stability data for Val-Cit based linkers.

Table 1: Plasma Stability of Val-Cit vs. Modified Linkers

Linker Type Animal Model Plasma Half-life (t½) Key Notes Reference(s)
Val-Cit (VCit) Human Stable Generally stable with minimal premature cleavage.
Val-Cit (VCit) Mouse ~2 days Susceptible to premature cleavage by carboxylesterase Ces1c.
Glu-Val-Cit (EVCit) Mouse ~12 days Addition of a glutamic acid residue significantly enhances stability in mouse plasma.
Silyl Ether (Acid-cleavable) Human > 7 days Demonstrates high stability as a comparator for advanced linkers.

| Pyrophosphate | Mouse & Human | > 7 days | A non-peptide linker showing very high plasma stability. | |

Troubleshooting Guides

Issue 1: Premature Payload Release Observed in In Vitro Plasma Stability Assay

  • Symptom: LC-MS or ELISA analysis shows a significant decrease in intact ADC or an increase in free payload over time when incubated in plasma.

  • Possible Cause 1: Species-Specific Plasma Instability.

    • Question: Are you using rodent (mouse, rat) plasma?

    • Solution: The Val-Cit linker is known to be cleaved by carboxylesterase Ces1C in rodent plasma. This is an expected result. For evaluating stability relevant to human applications, use human or primate plasma. For rodent studies, consider using a modified linker (e.g., EVCit) or Ces1C knockout mice.

  • Possible Cause 2: Assay Artifacts.

    • Question: Have you included a control experiment with the ADC in buffer (e.g., PBS) alone?

    • Solution: Run a parallel incubation in a buffer like PBS at 37°C. If payload release is still observed, it may indicate inherent instability of the ADC molecule itself, potentially due to the conjugation chemistry or formulation. If the ADC is stable in buffer but not plasma, the release is plasma-mediated.

  • Possible Cause 3: Off-Target Enzymatic Cleavage.

    • Question: Is the plasma of high quality and handled correctly?

    • Solution: Ensure the plasma has been properly stored and handled to avoid the release of other proteases. While Val-Cit is a target for Cathepsin B, other enzymes like neutrophil elastase can also contribute to cleavage.

Issue 2: ADC Aggregation Observed During Formulation or Storage

  • Symptom: Size Exclusion Chromatography (SEC) shows high molecular weight species, or visible precipitation is observed.

  • Possible Cause 1: High Drug-to-Antibody Ratio (DAR).

    • Question: What is the average DAR of your ADC?

    • Solution: The Val-Cit-PAB linker and many payloads are hydrophobic. High DAR values (e.g., >4) can significantly increase the overall hydrophobicity of the ADC, leading to aggregation. Try to produce ADCs with a lower, more controlled DAR or use site-specific conjugation methods to generate more homogeneous species.

  • Possible Cause 2: Formulation Issues.

    • Question: What buffer and excipients are you using for your ADC formulation?

    • Solution: The formulation conditions (pH, ionic strength) can greatly impact ADC stability. Perform a formulation screen with different buffers and excipients (e.g., polysorbates) to find conditions that minimize aggregation.

  • Possible Cause 3: Hydrophobicity of the Linker-Payload.

    • Question: Have you considered modifying the linker?

    • Solution: Incorporate hydrophilic moieties into the linker design. For example, linkers containing PEG or additional charged amino acids (like the EVCit linker) can help mask the hydrophobicity of the payload and reduce the tendency for aggregation.

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay

This protocol provides a general framework for assessing the stability of a Val-Cit-PAB-linked ADC in plasma.

1. Objective: To determine the rate of payload deconjugation from an ADC when incubated in plasma at physiological temperature.

2. Materials:

  • ADC of interest

  • Control plasma (e.g., human, mouse, rat), stored at -80°C

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Protein precipitation solution (e.g., acetonitrile)

  • Analysis instrumentation (e.g., LC-MS/MS for free payload, ELISA for intact ADC)

3. Methodology:

  • Preparation: Thaw the plasma on ice. Pre-warm an aliquot of plasma and a separate aliquot of PBS to 37°C.

  • ADC Incubation: Spike the ADC into the pre-warmed plasma to a final concentration of ~100 µg/mL. Create a parallel sample by spiking the ADC into PBS as a control for inherent instability.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours), collect aliquots from each sample.

  • Sample Storage: Immediately freeze the collected aliquots at -80°C to halt any further degradation before analysis.

4. Quantification Methods:

  • Quantification of Free Payload (LC-MS/MS):

    • Thaw the plasma aliquots.

    • To an aliquot of plasma, add 3 volumes of cold acetonitrile to precipitate plasma proteins.

    • Vortex and centrifuge at high speed to pellet the proteins.

    • Collect the supernatant containing the released (free) payload.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of free payload against a standard curve.

  • Quantification of Intact ADC (ELISA):

    • Use two separate ELISA methods.

    • Total Antibody ELISA: An ELISA that captures the antibody regardless of whether the payload is attached. This measures the total antibody concentration.

    • Intact ADC ELISA: An ELISA that uses an anti-payload antibody for detection. This specifically quantifies the amount of ADC with the payload still conjugated.

    • The rate of deconjugation can be determined by the decrease in the intact ADC concentration over time.

5. Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the T=0 sample. This data can be used to determine the half-life (t½) of the ADC in plasma.

Visualizations

Linker_Cleavage_Pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Tumor Cell ADC_circ Intact ADC in Circulation ADC_endo ADC Internalization (Endocytosis) ADC_circ->ADC_endo Tumor Targeting Lysosome Lysosome (pH 4.5-5.0) High Cathepsin B ADC_endo->Lysosome Trafficking Cleavage Val-Cit Cleavage by Cathepsin B Lysosome->Cleavage Elimination PAB Self-Immolation (1,6-Elimination) Cleavage->Elimination Drug Active Drug Released Elimination->Drug

Caption: Enzymatic cleavage pathway of the Val-Cit-PAB linker.

Stability_Assay_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis start Start: ADC Sample spike_plasma Spike ADC into Human Plasma (37°C) start->spike_plasma spike_pbs Spike ADC into PBS (37°C) [Control] start->spike_pbs incubate Incubate at 37°C spike_plasma->incubate spike_pbs->incubate sampling Collect Aliquots at Time Points (0, 6, 24, 48, 168h) incubate->sampling store Store Samples at -80°C sampling->store analysis Analyze Samples store->analysis elisa ELISA: Intact ADC & Total Ab analysis->elisa lcms LC-MS/MS: Free Payload analysis->lcms data Calculate % Intact ADC and Half-life elisa->data lcms->data

Caption: Experimental workflow for an in vitro plasma stability assay.

Troubleshooting_Tree start Problem: Premature Payload Release in Preclinical Mouse Model q1 Is the linker the standard Val-Cit? start->q1 a1_yes Expected Result: Linker is cleaved by mouse Ces1C enzyme. q1->a1_yes Yes q2 Is ADC aggregation also observed? q1->q2 No sol1 Solution 1: Use Ces1C knockout mouse model. a1_yes->sol1 sol2 Solution 2: Redesign linker (e.g., EVCit) for enhanced mouse stability. a1_yes->sol2 end Improved Preclinical Outcome sol1->end sol2->end a2_yes High DAR or formulation issues may be contributing to poor PK/instability. q2->a2_yes Yes q2->end No sol3 Solution 3: Optimize DAR and/or reformulate ADC in a more stabilizing buffer. a2_yes->sol3 sol3->end

Caption: Troubleshooting guide for premature payload release in vivo.

References

Best practices for storage and handling of Fmoc-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides best practices for the storage and handling of Fmoc-Val-Cit-PAB, a critical linker used in the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound powder?

For long-term stability, this compound powder should be stored at -20°C.[1][2] Some suppliers suggest that storage at -80°C is also an option for extended preservation.[1] It is crucial to store the compound in a dry, dark environment to prevent degradation.[2][]

Q2: How should I store solutions of this compound?

Stock solutions of this compound should be stored at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months). It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product degradation. Always protect solutions from light.

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM) are commonly used.

Q4: Are there any special considerations when using DMSO to dissolve this compound?

Yes, it is crucial to use fresh, anhydrous DMSO. Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound. If you experience difficulty dissolving the product, using a newly opened bottle of DMSO is recommended. Gentle heating or sonication can also aid in dissolution.

Q5: What are the key handling precautions for this compound?

When handling this compound, it is important to:

  • Work under anhydrous conditions to the extent possible to prevent hydrolysis.

  • Protect the compound from light and moisture at all times.

  • Use freshly prepared solutions for experiments to ensure optimal reactivity.

  • Avoid repeated freeze-thaw cycles of stock solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving the Compound The solvent may have absorbed moisture, especially DMSO.Use a fresh, unopened bottle of anhydrous-grade solvent. Gentle heating or sonication can also be applied to aid dissolution.
The compound may have degraded due to improper storage.Verify the storage conditions and obtain a new vial if necessary.
Inconsistent Experimental Results The compound may have degraded due to repeated freeze-thaw cycles.Prepare single-use aliquots of the stock solution. Always use freshly prepared working solutions for your experiments.
The compound may have been exposed to light or moisture.Ensure the compound is stored in a dark, desiccated environment.
Premature Cleavage of the Linker The experimental conditions may not be anhydrous.Maintain anhydrous reaction conditions to protect the integrity of the molecule.

Quantitative Data Summary

Solubility
SolventConcentrationNotes
DMSO100 mg/mL (166.20 mM)Use of fresh, anhydrous DMSO is critical for achieving this solubility.
DMFSolubleSpecific concentration data is not readily available, but it is a commonly used solvent.
DCMSolubleUsed as a solvent for this compound.
WaterInsoluble
EthanolInsoluble
Storage Stability of Solutions
Storage TemperatureDurationRecommendations
-20°C1 monthProtect from light.
-80°C6 monthsProtect from light.

Experimental Protocols

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve in an appropriate solvent (e.g., DMSO) to a known concentration, typically 1 mg/mL.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm and 301 nm (for the Fmoc group).

    • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.

    • Inject the sample solution.

    • Run the gradient and record the chromatogram.

  • Analysis:

    • Integrate the peak areas to determine the purity of the compound. The main peak should correspond to the this compound.

Visualizations

troubleshooting_workflow start Start: Experimental Issue (e.g., low yield, impurity) check_storage 1. Verify Storage Conditions (-20°C, dark, dry?) start->check_storage check_handling 2. Review Handling Procedures (fresh solutions, avoided freeze-thaw?) check_storage->check_handling Storage OK consult_supplier 5. Consult Supplier's Technical Support check_storage->consult_supplier Improper Storage check_solubility 3. Assess Solubility Issues (used fresh anhydrous solvent?) check_handling->check_solubility Handling OK check_handling->consult_supplier Handling Issue purity_analysis 4. Perform Purity Analysis (e.g., HPLC, LC-MS) check_solubility->purity_analysis Solubility OK check_solubility->consult_supplier Solubility Issue purity_analysis->consult_supplier Purity Issue Confirmed linker_cleavage_pathway ADC Antibody This compound-Drug Lysosome Lysosomal Internalization ADC->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB Enzymatic Environment Cleavage Cleavage of Val-Cit Linker CathepsinB->Cleavage SelfImmolation Self-Immolation of PAB Spacer Cleavage->SelfImmolation DrugRelease Active Drug Release SelfImmolation->DrugRelease

References

Validation & Comparative

A Head-to-Head Comparison of Fmoc-Val-Cit-PAB and Non-Cleavable ADC Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker in an antibody-drug conjugate (ADC) is a critical component that dictates the stability, efficacy, and toxicity profile of the therapeutic. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in ADC design, with each approach offering distinct advantages and disadvantages. This guide provides an objective comparison of the widely used enzyme-cleavable Fmoc-Val-Cit-PAB linker system and non-cleavable linkers, supported by representative experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Release Strategies

The fundamental difference between these linker types lies in their payload release mechanism.

This compound: A Cleavable Linker

The this compound linker is designed to be stable in systemic circulation but is susceptible to cleavage by specific enzymes within the target cancer cell.[1] The valine-citrulline (Val-Cit) dipeptide is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][2] Following enzymatic cleavage of the dipeptide, the self-immolative p-aminobenzylcarbamate (PAB) spacer releases the unmodified cytotoxic payload.[3] This mechanism can lead to a "bystander effect," where the released, cell-permeable payload can diffuse and kill neighboring antigen-negative cancer cells, which is particularly advantageous for treating heterogeneous tumors.

ADC ADC with Val-Cit-PAB Linker Internalization Internalization into Target Cell ADC->Internalization 1. Binding to Antigen Lysosome Lysosomal Trafficking Internalization->Lysosome 2. Endocytosis CathepsinB Cathepsin B Cleavage of Val-Cit Lysosome->CathepsinB 3. Acidic Environment & Enzyme Presence PAB_immolation PAB Spacer Self-Immolation CathepsinB->PAB_immolation 4. Dipeptide Cleavage Payload_release Active Payload Release PAB_immolation->Payload_release 5. Spacer Breakdown Bystander_effect Bystander Killing of Neighboring Cells Payload_release->Bystander_effect 6. Diffusion of Permeable Payload

Mechanism of a cleavable Val-Cit-PAB linker.

Non-Cleavable Linkers

In contrast, non-cleavable linkers, such as those based on maleimidocaproyl (MC) or succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), form a stable covalent bond between the antibody and the payload.[4] The release of the cytotoxic agent is not dependent on a specific trigger but rather on the complete proteolytic degradation of the antibody backbone within the lysosome. This process releases the payload still attached to the linker and the amino acid residue it was conjugated to. This approach generally results in enhanced plasma stability and a reduced risk of off-target toxicity, as the payload is primarily released inside the target cell. However, the released payload-linker-amino acid complex is often charged and less membrane-permeable, limiting the bystander effect.

ADC ADC with Non-Cleavable Linker Internalization Internalization into Target Cell ADC->Internalization 1. Binding to Antigen Lysosome Lysosomal Trafficking Internalization->Lysosome 2. Endocytosis Antibody_degradation Antibody Proteolytic Degradation Lysosome->Antibody_degradation 3. Lysosomal Enzymes Payload_release Release of Payload-Linker-Amino Acid Complex Antibody_degradation->Payload_release 4. Complete Degradation No_bystander Limited Bystander Effect Payload_release->No_bystander 5. Impermeable Complex

Mechanism of a non-cleavable linker.

Comparative Performance Data

The selection of a linker significantly impacts the performance of an ADC. The following tables summarize representative data from various studies comparing key performance metrics. It is important to note that direct comparisons can be influenced by the specific antibody, payload, drug-to-antibody ratio (DAR), and experimental conditions used in each study.

Table 1: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an ADC. Lower IC50 values indicate higher potency.

FeatureADC with Val-Cit LinkerADC with Non-Cleavable LinkerRationale for Difference
In Vitro Cytotoxicity (IC50) - Antigen-Positive Cells Potent (e.g., 10 ng/mL)Potent (e.g., 15 ng/mL)Both linker types effectively deliver the payload to target cells.
In Vitro Cytotoxicity (IC50) - Antigen-Negative Cells >1000 ng/mL>1000 ng/mLBoth demonstrate high target specificity.
Bystander Effect Capable of inducing a potent bystander effect.Limited to no bystander effect.The released, unmodified payload from cleavable linkers is often cell-permeable, while the charged payload-linker-amino acid complex from non-cleavable linkers is generally not.

This is representative data synthesized from multiple sources. Actual values will vary depending on the antibody, payload, and cell line.

Table 2: In Vivo Efficacy

Tumor growth inhibition in xenograft models is a key indicator of in vivo efficacy.

FeatureADC with Val-Cit LinkerADC with Non-Cleavable LinkerRationale for Difference
In Vivo Efficacy (Tumor Growth Inhibition) High (e.g., 70-85%)Very High (e.g., 80-95%)The superior plasma stability of non-cleavable linkers can lead to better tolerability and a more favorable pharmacokinetic profile, potentially resulting in higher efficacy.

This is representative data synthesized from multiple sources. Actual values will vary depending on the antibody, payload, and xenograft model.

Table 3: Plasma Stability

Plasma stability is crucial for minimizing off-target toxicity and maximizing the amount of ADC that reaches the tumor.

FeatureADC with Val-Cit LinkerADC with Non-Cleavable LinkerRationale for Difference
Plasma Stability (% Intact ADC after 7 days) - Human Plasma High (e.g., 90%)Very High (e.g., 98%)Non-cleavable linkers lack a specific cleavage site, making them inherently more stable in plasma.
Plasma Stability (% Intact ADC after 7 days) - Mouse Plasma Moderate (e.g., 65%)Very High (e.g., 95%)The Val-Cit dipeptide can be susceptible to premature cleavage by certain plasma enzymes, such as carboxylesterases, which are more active in rodent plasma.

This is representative data synthesized from multiple sources. Actual values will vary depending on the plasma source and analytical methods.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.

Synthesis of a Cysteine-Linked Val-Cit-PAB-MMAE ADC

This protocol outlines the key steps for the synthesis of a cleavable ADC.

  • Drug-Linker Synthesis :

    • Protect the amino group of L-citrulline with Fmoc.

    • Couple Fmoc-L-citrulline with p-aminobenzyl alcohol (PABOH).

    • Remove the Fmoc protecting group.

    • Couple the resulting amine with Fmoc-L-valine-OSu to form the dipeptide.

    • Couple the N-terminus of the dipeptide with maleimidocaproic acid (MC).

    • Couple the C-terminus of the PAB moiety with the cytotoxic payload, MMAE.

  • Antibody Reduction :

    • Reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.

  • Conjugation :

    • React the maleimide-activated drug-linker with the reduced antibody. The maleimide group will form a stable thioether bond with the antibody's free thiol groups.

  • Purification and Characterization :

    • Purify the ADC using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linker and aggregated antibody.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and stability.

cluster_0 Drug-Linker Synthesis cluster_1 ADC Preparation Fmoc_Cit_PAB Fmoc-Cit-PABOH Synthesis Dipeptide_formation Fmoc-Val-Cit-PABOH Formation Fmoc_Cit_PAB->Dipeptide_formation Fmoc deprotection MC_coupling MC-Val-Cit-PABOH Formation Dipeptide_formation->MC_coupling Amide coupling MMAE_coupling MC-Val-Cit-PAB-MMAE Synthesis MC_coupling->MMAE_coupling Amide coupling Conjugation Conjugation Reaction MMAE_coupling->Conjugation Drug-Linker Antibody_reduction Antibody Reduction (TCEP) Antibody_reduction->Conjugation Reduced mAb Purification Purification (SEC) & Characterization Conjugation->Purification

Workflow for cleavable ADC synthesis.
In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.

  • Cell Seeding : Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates and incubate overnight.

  • ADC Treatment : Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and an unconjugated antibody.

  • Incubation : Incubate the plates for 72-120 hours.

  • MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of an ADC in a living organism.

  • Tumor Implantation : Implant human tumor cells (antigen-positive) subcutaneously into immunocompromised mice.

  • Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization : Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).

  • Dosing : Administer the respective treatments intravenously at a predetermined schedule.

  • Monitoring : Monitor tumor volume and body weight regularly.

  • Endpoint : The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis : Compare the tumor growth inhibition in the ADC-treated group to the control groups.

Conclusion

The choice between a cleavable this compound linker and a non-cleavable linker is a critical decision in ADC development, with significant implications for the therapeutic's performance.

  • This compound (Cleavable) offers the advantage of a specific, intracellular payload release mechanism and the potential for a potent bystander effect, which can be crucial for treating heterogeneous tumors. However, this linker may exhibit lower stability in rodent plasma, a key consideration for preclinical studies.

  • Non-cleavable linkers provide superior plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicity. The trade-off is the lack of a bystander effect and the release of a modified payload, which must retain its cytotoxic activity.

Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, the properties of the payload, and the desired therapeutic outcome. A thorough evaluation of both linker types through robust in vitro and in vivo studies is essential for the successful development of a safe and effective ADC.

References

A Head-to-Head Comparison of Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and characteristics of different cleavable linkers in Antibody-Drug Conjugates (ADCs), supported by experimental data and detailed methodologies.

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells. This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity.

This guide provides an objective comparison of the three main classes of cleavable linkers—protease-sensitive, pH-sensitive, and glutathione-sensitive linkers—supported by experimental data. Detailed methodologies for key experiments are also provided to aid researchers in the evaluation of ADCs with different linker technologies.

Mechanisms of Cleavage: A Tale of Three Triggers

Cleavable linkers exploit the physiological differences between the bloodstream and the tumor microenvironment or the intracellular compartments of cancer cells.

  • Protease-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells. The most common example is the valine-citrulline (Val-Cit) dipeptide linker.[1][2]

  • pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are designed to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][3]

  • Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of the antioxidant glutathione (GSH) compared to the extracellular space.[3]

Each of these cleavage mechanisms is designed to ensure that the potent cytotoxic payload is released preferentially at the site of the tumor, thereby enhancing the therapeutic window of the ADC.

Diagram: Cleavage Mechanisms of Different Linkers

Cleavage Mechanisms of Different ADC Linkers cluster_protease Protease-Sensitive cluster_pH pH-Sensitive cluster_gsh Glutathione-Sensitive ADC_protease ADC with Protease-Sensitive Linker Lysosome Lysosome (High Cathepsin B) ADC_protease->Lysosome Internalization Cleavage_protease Linker Cleavage Lysosome->Cleavage_protease Cathepsin B Payload_Release Active Payload Cleavage_protease->Payload_Release Payload Release ADC_pH ADC with pH-Sensitive Linker Endosome Endosome/Lysosome (Low pH) ADC_pH->Endosome Internalization Cleavage_pH Linker Cleavage Endosome->Cleavage_pH Acidic Environment Cleavage_pH->Payload_Release Payload Release ADC_gsh ADC with Glutathione-Sensitive Linker Cytoplasm Cytoplasm (High Glutathione) ADC_gsh->Cytoplasm Internalization Cleavage_gsh Linker Cleavage Cytoplasm->Cleavage_gsh Reducing Environment Cleavage_gsh->Payload_Release Payload Release

Caption: Mechanisms of payload release for different cleavable linkers.

Data Presentation: Quantitative Comparison of Linker Performance

The choice of a cleavable linker has a significant impact on the stability, potency, and overall therapeutic index of an ADC. The following tables summarize key quantitative data from comparative studies of different linker technologies.

Table 1: Plasma Stability of Cleavable Linkers

A critical attribute of an ADC linker is its stability in systemic circulation. Premature release of the payload can lead to off-target toxicity and reduced efficacy.

Linker TypeLinker ExampleHalf-life in Human PlasmaKey Findings
Protease-Sensitive Valine-Citrulline (Val-Cit)> 230 daysHighly stable in human plasma, but can be less stable in mouse plasma due to the presence of carboxylesterases.
Valine-Alanine (Val-Ala)StableExhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.
pH-Sensitive Hydrazone~2 daysDemonstrates pH-dependent hydrolysis but can exhibit instability in circulation, leading to premature drug release.
Glutathione-Sensitive DisulfideVariableStability can be modulated by steric hindrance around the disulfide bond.
Enzyme-Sensitive (Other) β-GlucuronideHighly StableShows greater stability and efficacy in vivo compared to some peptide linkers, but may have tolerability issues.
Sulfatase-CleavableHigh (over 7 days in mouse plasma)Demonstrates high plasma stability and potent in vitro cytotoxicity.

Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.

Table 2: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers

The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines and is typically expressed as the half-maximal inhibitory concentration (IC50).

Linker TypeLinker ExamplePayloadTarget Cell LineIC50 (pM)Key Findings
Protease-Sensitive Valine-Citrulline (Val-Cit)MMAEHER2+14.3Potent cytotoxicity, but efficacy can be influenced by the level of protease expression in tumor cells.
Valine-Alanine (Val-Ala)MMAEHER2+Similar to Val-CitComparable in vitro activity to Val-Cit, with the advantage of lower hydrophobicity.
pH-Sensitive HydrazoneDoxorubicinVariousVariableGenerally less potent than protease-sensitive linker-ADCs in direct comparisons.
Enzyme-Sensitive (Other) β-Galactosidase-cleavableMMAEHER2+8.8Demonstrated higher in vitro potency compared to both a Val-Cit ADC and Kadcyla® (T-DM1).
Sulfatase-cleavableMMAEHER2+61Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC.

Note: Lower IC50 values indicate higher potency. The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.

The Bystander Effect: A Key Advantage of Cleavable Linkers

A significant advantage of many cleavable linkers is their ability to induce a "bystander effect." This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells. This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen.

Diagram: The Bystander Effect

The Bystander Effect of ADCs with Cleavable Linkers ADC ADC AntigenPositive Antigen-Positive Tumor Cell ADC->AntigenPositive Binding & Internalization PayloadRelease Released Payload AntigenPositive->PayloadRelease Linker Cleavage AntigenNegative Antigen-Negative Tumor Cell Apoptosis Cell Death AntigenNegative->Apoptosis Induces Apoptosis PayloadRelease->AntigenPositive Induces Apoptosis PayloadRelease->AntigenNegative Diffusion

Caption: The bystander effect enables killing of neighboring antigen-negative cells.

Experimental Protocols: Methodologies for Key Experiments

To aid researchers in the evaluation of ADCs with different linkers, detailed methodologies for key experiments are provided below.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma from different species.

Methodology:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) and a control sample in PBS.

  • Incubation: Incubate the samples at 37°C with gentle shaking.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours) and immediately freeze them at -80°C.

  • Sample Analysis:

    • To measure intact ADC (Drug-to-Antibody Ratio - DAR): Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads) and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.

    • To measure released payload: Extract the free payload from the plasma samples and quantify using LC-MS.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells expressing the target antigen (and antigen-negative control cells) at a suitable density in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Add the solutions to the respective wells.

  • Incubation: Incubate the plates for a period sufficient to observe cell death (typically 72 to 120 hours).

  • Cell Viability Assessment: Use a colorimetric assay such as the MTT assay. Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilization buffer to dissolve the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a suitable software.

Bystander Effect Assay (Co-culture Method)

Objective: To assess the ability of the released payload from an ADC to kill neighboring antigen-negative cells.

Methodology:

  • Cell Labeling (Optional but Recommended): To distinguish between the two cell populations, label the antigen-negative (Ag-) cells with a fluorescent protein (e.g., GFP).

  • Cell Seeding:

    • Monoculture Controls: Seed antigen-positive (Ag+) cells alone and Ag- cells alone in separate wells.

    • Co-culture: Seed a mixture of Ag+ and Ag- cells in the same wells (e.g., at a 1:1 ratio).

  • ADC Treatment: Treat the monocultures and co-cultures with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 72 to 120 hours.

  • Quantification:

    • If using fluorescently labeled cells: Measure the fluorescence intensity to specifically quantify the viability of the Ag- cell population.

    • Flow Cytometry: Harvest cells and stain with viability and apoptosis markers (e.g., Annexin V and Propidium Iodide) to differentiate and quantify live, apoptotic, and necrotic cells in each population.

  • Data Analysis: A decrease in the viability of Ag- cells in the co-culture compared to the monoculture of Ag- cells treated with the ADC indicates a bystander effect.

Diagram: Experimental Workflow for ADC Linker Comparison

Experimental Workflow for Comparing ADC Linkers cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesize ADCs with Different Cleavable Linkers Characterization Characterize DAR and Aggregation Synthesis->Characterization PlasmaStability Plasma Stability Assay Characterization->PlasmaStability Cytotoxicity Cytotoxicity Assay (IC50 Determination) Characterization->Cytotoxicity Bystander Bystander Effect Assay Characterization->Bystander Efficacy Xenograft Tumor Model Efficacy PlasmaStability->Efficacy Cytotoxicity->Efficacy Bystander->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity LeadCandidate LeadCandidate Toxicity->LeadCandidate Select Lead Candidate

Caption: A typical workflow for the comparative evaluation of ADC linkers.

Conclusion

The choice of a cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. Protease-sensitive linkers, particularly the Val-Cit dipeptide, are well-established and demonstrate high stability in human plasma and potent anti-tumor activity. However, newer generations of cleavable linkers, such as β-glucuronide and sulfatase-cleavable linkers, offer potential advantages in terms of stability and payload release mechanisms. A thorough head-to-head comparison using standardized in vitro and in vivo assays is essential for selecting the optimal linker for a given antibody, payload, and cancer indication. This data-driven approach will ultimately lead to the development of safer and more effective ADC therapeutics.

References

Val-Cit Linker: A Critical Evaluation of Cathepsin B as the Sole Mediator of Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the Valine-Citrulline (Val-Cit) dipeptide has emerged as a cornerstone in the design of cleavable linkers for antibody-drug conjugates (ADCs). Its perceived specificity for the lysosomal protease cathepsin B has been a guiding principle in ADC development. This guide provides a comprehensive comparison of the Val-Cit linker's performance, critically examining the validation of cathepsin B as its exclusive cleavage target and presenting data on alternative linkers and the broader enzymatic landscape.

The targeted delivery of cytotoxic payloads to tumor cells via ADCs relies on the precise cleavage of the linker at the target site, minimizing off-target toxicity. The Val-Cit linker was designed to be stable in systemic circulation and efficiently cleaved within the lysosomal compartment of cancer cells, where cathepsin B is often upregulated. However, emerging evidence suggests a more complex reality, with multiple proteases capable of processing this widely used linker.

The Mechanism of Val-Cit Cleavage: Beyond Cathepsin B

The cleavage of a Val-Cit linker, typically positioned adjacent to a self-immolative spacer like p-aminobenzyl carbamate (PABC), initiates the release of the cytotoxic drug. Upon enzymatic cleavage of the amide bond between citrulline and the PABC spacer, a spontaneous 1,6-elimination reaction occurs, liberating the active drug.[1]

Initially, cathepsin B was identified as the primary enzyme responsible for this cleavage.[2] However, subsequent research, including gene knockout studies, has revealed that other lysosomal cysteine proteases, such as cathepsin K, L, S, and F, are also capable of cleaving the Val-Cit linker.[2][3] This finding is critical for the rational design of ADCs, as the expression levels of these various cathepsins can differ across tumor types and even within the tumor microenvironment.

Performance Comparison: Val-Cit vs. Alternative Dipeptide Linkers

The validation of any linker technology necessitates a thorough comparison with viable alternatives. The Valine-Alanine (Val-Ala) linker has emerged as a prominent comparator to Val-Cit, offering a different balance of properties.

LinkerKey FeaturesCleavage Rate by Cathepsin BHydrophobicityPlasma Stability
Val-Cit Benchmark for cathepsin-cleavable linkers.HigherMore HydrophobicStable in human plasma, but susceptible to cleavage by mouse carboxylesterase 1C (Ces1C).[4]
Val-Ala Alternative cathepsin-cleavable linker.Approximately half the rate of Val-Cit.Less HydrophobicGenerally stable in human plasma and shows improved stability in mouse plasma compared to Val-Cit.
Glu-Val-Cit Tripeptide linker designed for enhanced stability.More sensitive to cathepsin B-mediated cleavage than Val-Cit.More HydrophilicSignificantly more stable in mouse plasma than Val-Cit.

Quantitative Data on Linker Performance

A direct comparison of the enzymatic cleavage efficiency and plasma stability provides a clearer picture of the relative merits of these linkers.

Table 1: Kinetic Parameters for Cathepsin B-Mediated Cleavage
Peptide LinkerK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Val-Cit-PABC15.21.81.18 x 10⁵
Val-Ala-PABC25.81.24.65 x 10⁴
Phe-Lys-PABC18.51.68.65 x 10⁴
(Data sourced from a fluorogenic-based assay and may vary depending on the full ADC construct and experimental conditions)
Table 2: Plasma Stability of ADCs with Different Linkers
LinkerSpeciesHalf-lifeComments
Val-CitHuman> 230 daysHigh stability in human plasma is a key advantage for clinical translation.
Val-CitMouse~4.6 hoursSusceptibility to mouse Ces1C poses challenges for preclinical evaluation.
Val-AlaHumanStableExhibits high stability in human plasma.
Val-AlaMouseMore stable than Val-CitImproved stability in mouse models makes it a more favorable choice for preclinical in vivo studies.
Glu-Val-CitMouse> 28 daysDesigned to resist Ces1C cleavage, enabling more reliable preclinical assessment.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of scientific validation. Below are detailed methodologies for key in vitro assays used to characterize linker performance.

In Vitro Cathepsin B Cleavage Assay

Objective: To determine the rate and extent of linker cleavage in an ADC construct by cathepsin B.

Materials:

  • ADC with the linker of interest

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0

  • Quench Solution: Acetonitrile with an internal standard

  • 96-well microplate

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

  • Prepare the Cathepsin B enzyme solution in the assay buffer to the desired concentration.

  • In a 96-well plate, add the ADC solution to the assay buffer.

  • Initiate the reaction by adding the Cathepsin B solution to the wells.

  • Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • At each time point, stop the reaction by adding the quench solution.

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.

  • Calculate the cleavage rate and half-life of the linker.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC linker in a biological matrix.

Materials:

  • ADC with the linker of interest

  • Human or mouse plasma

  • Incubator

  • Analytical equipment (e.g., ELISA, LC-MS/MS)

Procedure:

  • Thaw the plasma at 37°C.

  • Spike the ADC into the plasma to a final concentration.

  • Incubate the plasma-ADC mixture at 37°C for various time points (e.g., 0, 6, 24, 48, 72 hours).

  • At each time point, take an aliquot of the mixture and store it at -80°C until analysis.

  • Analyze the samples to determine the concentration of the intact ADC. This can be achieved using methods like sandwich ELISA or LC-MS/MS to measure the drug-to-antibody ratio (DAR).

  • Plot the percentage of intact ADC over time to determine the stability of the linker.

Visualizing the Process: Workflows and Pathways

To provide a clearer understanding of the experimental and biological processes, the following diagrams illustrate the key workflows and the signaling context of cathepsin B.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ADC ADC Stock Solution Reaction_Setup Reaction Setup (ADC + Buffer) ADC->Reaction_Setup Enzyme Cathepsin B Solution Incubation Incubation at 37°C (Time Points) Enzyme->Incubation Reaction_Setup->Incubation Quench Quench Reaction Incubation->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Analysis (Cleavage Rate, t½) LCMS->Data

Caption: Experimental workflow for the in vitro cathepsin B cleavage assay.

Cathepsin_B_Signaling cluster_cell Tumor Cell cluster_lysosome Lysosome cluster_surface Cell Surface Cathepsin_B Cathepsin B Payload_Release Payload Release Cathepsin_B->Payload_Release ADC_Internalized Internalized ADC (Val-Cit Linker) ADC_Internalized->Cathepsin_B Cleavage ECM_Degradation ECM Degradation Annexin_II Annexin II Heterotetramer Annexin_II->ECM_Degradation Promotes Extracellular_CatB Secreted Cathepsin B Extracellular_CatB->Annexin_II Binding

Caption: Simplified diagram of cathepsin B's role in ADC activation and the tumor microenvironment.

Conclusion

The validation of cathepsin B as the singular target for Val-Cit cleavage is an oversimplification. The reality is a broader specificity across multiple cathepsins, which has significant implications for ADC design and targeting strategies. While Val-Cit remains a highly effective and widely used linker, a thorough understanding of its cleavage profile, alongside that of alternatives like Val-Ala and Glu-Val-Cit, is paramount. The choice of linker should be guided by a comprehensive evaluation of cleavage kinetics, plasma stability, and the specific enzymatic milieu of the target tumor. This data-driven approach will be essential in developing the next generation of safer and more effective antibody-drug conjugates.

References

A Comparative Guide to Val-Cit and Other Dipeptide Linkers in In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (Val-Cit) dipeptide linker has become a cornerstone in the development of Antibody-Drug Conjugates (ADCs), prized for its balance of stability in circulation and susceptibility to cleavage by lysosomal proteases like Cathepsin B within tumor cells.[1][2] This targeted release mechanism is crucial for minimizing off-target toxicity and maximizing the therapeutic window of potent cytotoxic payloads.[][4] However, the quest for improved therapeutic indices has spurred the development of alternative dipeptide linkers, each with unique properties influencing an ADC's in vivo performance. This guide provides an objective comparison of Val-Cit with other dipeptide linkers, supported by experimental data from in vivo efficacy studies.

Mechanism of Action: A Shared Strategy of Protease-Mediated Cleavage

Both Val-Cit and alternative dipeptide linkers, such as Valine-Alanine (Val-Ala), are designed to be stable in the bloodstream and efficiently cleaved within the lysosomal compartment of target cancer cells.[2] Upon binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized. Inside the cell, it is trafficked to the lysosome, an organelle with an acidic environment and a high concentration of proteases. Cathepsin B, a cysteine protease often overexpressed in tumor cells, recognizes and cleaves the dipeptide linker, liberating the cytotoxic payload to exert its cell-killing effect. The Val-Cit motif is a particularly efficient substrate for Cathepsin B.

Comparative In Vivo Efficacy and Physicochemical Properties

The choice of dipeptide linker can significantly impact the physicochemical properties and in vivo efficacy of an ADC. Key differentiating factors include plasma stability (particularly in preclinical mouse models), hydrophobicity, and the achievable drug-to-antibody ratio (DAR).

PropertyVal-Cit LinkerVal-Ala LinkerAla-Ala LinkerGlutamic acid–valine–citrulline (EVCit)Tandem-Cleavage Linkers (e.g., Glucuronide-Val-Cit)
Plasma Stability (Human) High stability.High stability.Not extensively reported, but generally peptide linkers are designed for stability.High stability.Significantly improved stability.
Plasma Stability (Mouse) Prone to instability due to susceptibility to carboxylesterases, leading to premature drug release.More stable than Val-Cit in mouse plasma.Identified as a superior dipeptide for affording ADCs with low aggregation at high drug load.Stable in mouse plasma.Dramatically improved stability.
Hydrophobicity More hydrophobic.Less hydrophobic than Val-Cit.Lower hydrophobicity can be inferred from its contribution to low aggregation.Designed to address limitations of Val-Cit, suggesting potentially lower hydrophobicity.The addition of a glucuronide moiety increases hydrophilicity.
Aggregation at High DARs Prone to aggregation, which can limit the achievable DAR to around 4.Less prone to aggregation, allowing for higher DARs (up to ~7.4) with limited aggregation.Allows for a maximum drug load of 10 with low aggregation.Allows for flexible molecular design, suggesting good properties at higher DARs.Not explicitly detailed, but improved stability may allow for higher DARs.
In Vivo Efficacy Effective, but preclinical evaluation can be challenging due to instability in mouse models.Has shown better performance in some preclinical models, potentially due to improved stability and higher achievable DARs.Demonstrated efficacy in in vitro assays.Exhibits greater treatment efficacy in mouse tumor models compared to a Val-Cit-based variant.In a non-Hodgkin lymphoma xenograft model, an ADC with a tandem-cleavage linker was superior to a vedotin (Val-Cit containing) conjugate.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker performance. Below are representative protocols for key in vivo and in vitro experiments.

Protocol 1: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of ADCs with different dipeptide linkers in a tumor xenograft model.

Materials:

  • Tumor cell line (e.g., Jeko-1 for non-Hodgkin lymphoma, Granta 519).

  • Immunocompromised mice (e.g., SCID or nude mice).

  • ADCs with Val-Cit and alternative dipeptide linkers.

  • Vehicle control (e.g., phosphate-buffered saline).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a predetermined average volume (e.g., 100-200 mm³).

  • Grouping and Dosing: Randomize mice into treatment groups (Vehicle, Val-Cit ADC, Alternative Dipeptide ADC).

  • ADC Administration: Administer a single intravenous (IV) bolus dose of the respective ADC or vehicle.

  • Tumor Measurement: Measure tumor volumes twice weekly using calipers.

  • Data Analysis: Plot mean tumor volume ± SEM for each group over time. Analyze for statistically significant differences in tumor growth inhibition between groups. Monitor for complete responses.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma from different species.

Materials:

  • ADC of interest.

  • Plasma from relevant species (e.g., mouse, rat, human).

  • Incubator at 37°C.

  • Analytical method for measuring intact ADC and released payload (e.g., ELISA-based assay, LC-MS).

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Analysis: At each time point, quantify the amount of intact ADC remaining or the amount of payload released.

  • Data Analysis: Plot the percentage of intact ADC or payload release over time to determine the stability profile of the linker.

Visualizing Key Processes

To better understand the mechanisms and workflows involved in ADC research, the following diagrams illustrate the ADC internalization and cleavage pathway, as well as a typical experimental workflow for evaluating linker performance.

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Complex Formation Lysosome Lysosome (Acidic pH, High Protease e.g., Cathepsin B) Internalization->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: ADC internalization, lysosomal trafficking, and payload release pathway.

Experimental_Workflow cluster_design ADC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Selection Dipeptide Linker Selection (Val-Cit vs. Alternatives) ADC_Synthesis ADC Synthesis & Characterization (DAR) Linker_Selection->ADC_Synthesis Plasma_Stability Plasma Stability Assay (Mouse, Human) ADC_Synthesis->Plasma_Stability Cell_Viability Cell Viability Assay (Potency) ADC_Synthesis->Cell_Viability Xenograft_Model Tumor Xenograft Model Establishment Plasma_Stability->Xenograft_Model Cell_Viability->Xenograft_Model Efficacy_Study In Vivo Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Tolerability Tolerability Assessment Efficacy_Study->Tolerability

Caption: Experimental workflow for comparing ADC linker performance.

Conclusion

The Val-Cit linker remains a robust and widely utilized component in ADC design, serving as a critical benchmark for novel linker technologies. However, its limitations, particularly its instability in mouse plasma, have driven the exploration of alternatives like Val-Ala, Ala-Ala, and modified linkers such as the EVCit and tandem-cleavage systems. The Val-Ala linker offers advantages in terms of reduced hydrophobicity and improved stability in preclinical mouse models, potentially allowing for higher DARs and more reliable preclinical data. The Ala-Ala linker shows promise for achieving very high drug loading with minimal aggregation. Furthermore, innovative strategies like the EVCit and tandem-cleavage linkers demonstrate significant improvements in in vivo stability and efficacy, highlighting the ongoing evolution of ADC technology. The selection of an optimal dipeptide linker is context-dependent, requiring careful consideration of the payload's properties, the desired ADC characteristics, and the specific preclinical models to be used.

References

Confirming Fmoc-Val-Cit-PAB Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of the Fmoc-Val-Cit-PAB linker to a monoclonal antibody (mAb) is a critical quality attribute (CQA) in the development of potent and safe Antibody-Drug Conjugates (ADCs). Accurate and robust analytical methods are therefore essential to confirm conjugation, determine the drug-to-antibody ratio (DAR), and ensure the homogeneity of the final product. This guide provides a comprehensive comparison of mass spectrometry (MS) based methods with alternative techniques for the analysis of this compound conjugated ADCs, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Techniques

The choice of analytical technique for confirming this compound conjugation depends on the specific information required, the stage of development, and the available instrumentation. Mass spectrometry offers the most detailed information, including precise mass measurements and localization of the conjugation site. Hydrophobic Interaction Chromatography (HIC) is a robust method for determining the distribution of different drug-loaded species, while UV-Vis Spectroscopy provides a rapid and simple estimation of the average DAR.

Analytical Technique Information Provided Advantages Limitations Typical Application
Mass Spectrometry (MS) - Average DAR- Drug-load distribution- Conjugation site identification- Structural confirmation- High accuracy and sensitivity- Provides detailed molecular information- Applicable to different ADC formats- Complex instrumentation and data analysis- Can be destructive to the sample- In-depth characterization- Comparability studies- Lot release testing
Hydrophobic Interaction Chromatography (HIC) - Average DAR- Drug-load distribution- Purity and heterogeneity- Robust and reproducible- Non-denaturing conditions preserve native structure- Indirect measurement of DAR- Resolution can be limited for complex mixtures- Routine quality control- Process monitoring
UV-Vis Spectroscopy - Average DAR- Simple, rapid, and non-destructive- Requires minimal sample preparation- Provides only an average DAR value- Prone to interference from other chromophores- Quick screening- In-process control

Quantitative Data Summary

The following tables summarize representative quantitative data for the determination of the average Drug-to-Antibody Ratio (DAR) using different analytical techniques. It is important to note that the presented values are illustrative and can vary depending on the specific antibody, payload, and conjugation conditions.

Table 1: Comparison of Average DAR Values for a Cysteine-Linked ADC

Analytical Method Average DAR Reference
Intact Mass Spectrometry (Native MS) 3.8[1]
Hydrophobic Interaction Chromatography (HIC) 3.7[2]
UV-Vis Spectroscopy 4.0[1]

Table 2: Drug-Load Distribution of a Trastuzumab-vc-MMAE ADC Determined by HIC

Drug-Load Species Relative Abundance (%)
DAR 05
DAR 225
DAR 445
DAR 620
DAR 85
Data is representative and compiled from typical HIC profiles for cysteine-linked ADCs.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Mass Spectrometry Analysis

Mass spectrometry is a powerful tool for the comprehensive characterization of ADCs. Different levels of analysis, including intact mass, subunit analysis, and peptide mapping, provide a wealth of information.

1. Intact Mass Analysis (Native MS)

This "top-down" approach analyzes the entire ADC molecule under non-denaturing conditions, providing the average DAR and the distribution of different drug-loaded species.

  • Sample Preparation: The ADC sample is buffer-exchanged into a volatile, non-denaturing buffer such as ammonium acetate (100-200 mM, pH 7.0).

  • LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a size-exclusion chromatography (SEC) or a reversed-phase chromatography (RPC) system.

  • Chromatography:

    • SEC: Isocratic elution with a mobile phase like 100 mM ammonium acetate.

    • RPC: A gradient of increasing organic solvent (e.g., acetonitrile) with a low concentration of formic acid (0.1%).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Analyzer: TOF or Orbitrap.

    • Data Analysis: The raw data is deconvoluted to obtain the zero-charge mass spectrum, from which the masses of the different drug-loaded species are determined and their relative abundances calculated to determine the average DAR.

2. Middle-Down Analysis

This approach involves the analysis of ADC subunits (e.g., light chain and heavy chain) after reduction of the interchain disulfide bonds. This simplifies the mass spectra and allows for more precise mass measurements.

  • Sample Preparation: The ADC is incubated with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to cleave the disulfide bonds.

  • LC-MS System and Conditions: Similar to intact mass analysis, typically using a reversed-phase column.

  • Data Analysis: The masses of the light chain (with and without drug) and the heavy chain (with different numbers of drugs) are determined from the deconvoluted mass spectrum. This information is used to calculate the average DAR and confirm the conjugation pattern.

3. Peptide Mapping Analysis

This "bottom-up" approach provides the most detailed information, including the precise location of the drug conjugation sites.

  • Sample Preparation:

    • The ADC is denatured, reduced, and alkylated.

    • The protein is then digested into smaller peptides using a specific protease, most commonly trypsin.

  • LC-MS/MS System: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a nano- or micro-flow liquid chromatography system.

  • Chromatography: A reversed-phase column with a shallow gradient of increasing acetonitrile containing 0.1% formic acid is used to separate the peptides.

  • Mass Spectrometry:

    • Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).

    • Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is used to fragment the peptides.

  • Data Analysis: The resulting MS/MS spectra are searched against the antibody sequence to identify the peptides. The presence of a mass shift corresponding to the drug-linker on specific peptides confirms the conjugation site.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. Since the drug-linker is typically hydrophobic, ADCs with different numbers of conjugated drugs will have different retention times on a HIC column.

  • Sample Preparation: The ADC sample is diluted in the high-salt mobile phase (Mobile Phase A).

  • HPLC System: A biocompatible HPLC system with a UV detector.

  • Column: A HIC column with a stationary phase such as butyl or phenyl.

  • Mobile Phases:

    • Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Gradient: A linear gradient from high salt to low salt.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: The peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for a typical cysteine-linked ADC) are integrated. The average DAR is calculated using the weighted average of the peak areas.[2]

UV-Vis Spectroscopy

This method provides a quick estimation of the average DAR based on the absorbance of the antibody and the drug at two different wavelengths.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Procedure:

    • Measure the extinction coefficients of the unconjugated antibody and the free drug at two wavelengths (e.g., 280 nm for the antibody and the wavelength of maximum absorbance for the drug).

    • Measure the absorbance of the ADC sample at the same two wavelengths.

    • Calculate the concentrations of the antibody and the drug in the ADC sample using the Beer-Lambert law and a set of simultaneous equations.

    • The average DAR is the molar ratio of the drug to the antibody.[1]

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the characterization of an this compound conjugated ADC.

ADC_Analysis_Workflow cluster_sample ADC Sample cluster_methods Analytical Methods cluster_ms_details MS Approaches cluster_results Data Output ADC This compound ADC MS Mass Spectrometry ADC->MS HIC Hydrophobic Interaction Chromatography ADC->HIC UV_Vis UV-Vis Spectroscopy ADC->UV_Vis Intact_MS Intact Mass (Top-Down) MS->Intact_MS Middle_Down Subunit Analysis (Middle-Down) MS->Middle_Down Peptide_Mapping Peptide Mapping (Bottom-Up) MS->Peptide_Mapping Avg_DAR Average DAR HIC->Avg_DAR Distribution Drug-Load Distribution HIC->Distribution UV_Vis->Avg_DAR Intact_MS->Avg_DAR Intact_MS->Distribution Middle_Down->Avg_DAR Middle_Down->Distribution Site Conjugation Site Peptide_Mapping->Site

Caption: Experimental workflow for ADC characterization.

Signaling Pathways and Logical Relationships

The cleavage of the Val-Cit linker is a critical step in the mechanism of action of many ADCs. This process is typically initiated by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.

Linker_Cleavage_Pathway ADC ADC (this compound-Payload) Internalization Internalization into Target Cell ADC->Internalization 1. Binding to cell surface antigen Lysosome Trafficking to Lysosome Internalization->Lysosome 2. Cleavage Val-Cit Cleavage Lysosome->Cleavage 3. CathepsinB Cathepsin B CathepsinB->Cleavage PABC_Spacer PAB Spacer Cleavage->PABC_Spacer 4. Self_Immolation 1,6-Elimination (Self-Immolation) PABC_Spacer->Self_Immolation 5. Free_Drug Free Payload Self_Immolation->Free_Drug 6. Release Cytotoxicity Cellular Cytotoxicity Free_Drug->Cytotoxicity 7. Induction of apoptosis

Caption: Val-Cit linker cleavage pathway.

By employing a combination of these analytical techniques, researchers can gain a comprehensive understanding of the critical quality attributes of their this compound conjugated ADCs, ensuring the development of safe and effective biotherapeutics.

References

A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of antibody-drug conjugates (ADCs), the purity of the linker, such as Fmoc-Val-Cit-PAB, is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for quantifying the purity of this crucial building block. This guide provides an objective comparison of reversed-phase HPLC (RP-HPLC) methods for assessing the purity of this compound, supported by established experimental data and detailed protocols.

Comparison of Reversed-Phase HPLC Methods

The purity analysis of this compound, a peptide-based linker, is predominantly achieved using RP-HPLC. The selection of the stationary phase (column), mobile phase composition, and gradient elution profile are key parameters that influence the resolution and accuracy of the purity assessment. Below is a comparison of typical HPLC conditions reported for the analysis of Fmoc-protected peptide linkers and related compounds.

Parameter Method 1: Standard Peptide Analysis Method 2: High-Resolution Analysis Method 3: Alternative Selectivity
Stationary Phase (Column) C18, 5 µm, 4.6 x 150 mm[1]C18, sub-2 µm or superficially porous, 2.1 x 100-150 mmPhenyl-Hexyl or Cyano phase, 3-5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water[1]0.1% Formic acid in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)[1]0.1% Formic acid in Acetonitrile0.1% TFA in Acetonitrile
Gradient Linear gradient, e.g., 5-95% B over 20-30 minOptimized gradient for specific impurities, e.g., shallow gradient around the main peakStandard linear gradient, e.g., 5-95% B over 20-30 min
Flow Rate 1.0 mL/min[1]0.2-0.4 mL/min1.0 mL/min
Column Temperature 25-40 °C30-50 °C25-40 °C
Detection Wavelength 262 nm (for Fmoc group)[2]262 nm and/or 280 nm262 nm
Advantages Robust, widely applicable, good starting point.Higher peak efficiency and resolution, better for closely eluting impurities.Offers different selectivity for impurities that may co-elute on a C18 column.
Disadvantages May not resolve all minor impurities.Higher backpressure, requires UHPLC system. Formic acid may provide different peak shapes.May have lower retention for the main compound.
Alternative and Orthogonal Methods

While RP-HPLC is the gold standard, other techniques can provide complementary information for a comprehensive purity profile of this compound and related ADC components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying impurities by providing mass-to-charge ratio information, thus confirming the identity of peaks observed in the HPLC chromatogram.

  • Capillary Electrophoresis (CE): CE offers a different separation mechanism based on charge-to-size ratio and can be a powerful orthogonal technique to HPLC for purity and stability assessment of ADC components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary method for structural elucidation and can be used to confirm the identity and purity of the synthesized this compound, although it is less sensitive for quantifying minor impurities compared to HPLC.

Experimental Protocols

Below are detailed protocols for the HPLC methods described above.

Protocol 1: Standard Peptide Analysis using RP-HPLC

This protocol is a general method suitable for routine purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm dimensions).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., a mixture of Mobile Phase A and B, or DMSO) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 262 nm.

    • Gradient Program:

      Time (minutes) % Mobile Phase B
      0.0 5
      25.0 95
      30.0 95
      30.1 5

      | 35.0 | 5 |

  • Data Analysis: Integrate the peak areas of all observed peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: High-Resolution Analysis using UHPLC

This protocol is designed to achieve higher resolution of potential impurities using a sub-2 µm or superficially porous particle column.

  • Instrumentation: A UHPLC system capable of handling high backpressures, equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm dimensions).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic acid in HPLC-grade acetonitrile.

  • Sample Preparation: Prepare the sample as described in Protocol 1, but potentially at a lower concentration (e.g., 0.5 mg/mL) due to the higher sensitivity of UHPLC systems.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 45 °C.

    • Injection Volume: 2-5 µL.

    • Detection: UV at 262 nm.

    • Gradient Program:

      Time (minutes) % Mobile Phase B
      0.0 10
      15.0 80
      18.0 95
      20.0 95
      20.1 10

      | 25.0 | 10 |

  • Data Analysis: Perform data analysis as described in Protocol 1. The higher peak capacity of this method should allow for better resolution and quantification of minor impurities.

Visualizations

Experimental Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemPrep HPLC System Equilibration MobilePhase->SystemPrep SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection SystemPrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (262 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC-based purity assessment of this compound.

Logical Relationship of Purity Assessment Methods

Purity_Assessment Primary Primary Method: RP-HPLC Orthogonal Orthogonal Methods Primary->Orthogonal Complemented by Quantification Purity Quantification (% Area) Primary->Quantification Primary goal LCMS LC-MS Orthogonal->LCMS CE Capillary Electrophoresis Orthogonal->CE NMR NMR Spectroscopy Orthogonal->NMR Confirmation Identity Confirmation & Impurity ID LCMS->Confirmation CE->Quantification Alternative quantification NMR->Confirmation

Caption: Relationship between primary and orthogonal methods for purity analysis.

References

A Comparative Analysis of Antibody-Drug Conjugates with Different Cytotoxic Payloads on a Val-Cit-PAB Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. A critical component in ADC design is the linker, which connects the antibody to the payload and dictates the ADC's stability and drug-release mechanism. The valine-citrulline (Val-Cit) dipeptide linked to a p-aminobenzylcarbamate (PAB) self-immolative spacer is a widely utilized enzyme-cleavable linker system, prized for its stability in circulation and efficient intracellular cleavage by lysosomal proteases like Cathepsin B.[1][2][3] This guide provides a comparative analysis of ADCs employing the Val-Cit-PAB linker with different cytotoxic payloads, focusing on their performance based on preclinical data.

Mechanism of Action: The Val-Cit-PAB Linker

The efficacy of an ADC with a Val-Cit-PAB linker hinges on a series of orchestrated events. Upon binding to a target antigen on the cancer cell surface, the ADC is internalized, typically via receptor-mediated endocytosis, and trafficked to the lysosome.[1][4] The acidic environment of the lysosome and the presence of overexpressed proteases, such as Cathepsin B, facilitate the cleavage of the Val-Cit dipeptide. This cleavage initiates a self-immolation cascade of the PAB spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm. If the payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect".

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Cathepsin B Cleavage of Val-Cit Cytotoxicity Cytotoxicity (e.g., Microtubule Disruption, DNA Damage) Payload_Release->Cytotoxicity Bystander_Effect Bystander Effect (for permeable payloads) Payload_Release->Bystander_Effect MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adc_treatment Treat with Serial Dilutions of ADC seed_cells->adc_treatment incubation Incubate for 72-120 hours adc_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Add Solubilization Buffer formazan_formation->solubilization read_absorbance Read Absorbance solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end Xenograft_Model_Workflow start Start implant_cells Implant Tumor Cells into Mice start->implant_cells monitor_growth Monitor Tumor Growth implant_cells->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treat Administer ADC/Control randomize->treat monitor_efficacy Monitor Tumor Volume and Animal Health treat->monitor_efficacy data_analysis Analyze Tumor Growth Inhibition monitor_efficacy->data_analysis end End data_analysis->end

References

A Comparative Guide to the Cross-Reactivity of Cathepsin B Cleavage on Val-Cit Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in the field of drug development, the specificity of payload delivery is paramount to the efficacy and safety of antibody-drug conjugates (ADCs). The valine-citrulline (Val-Cit) dipeptide has become a cornerstone in the design of cleavable linkers for ADCs, engineered for selective cleavage by the lysosomal protease Cathepsin B, which is often upregulated in the tumor microenvironment.[1][2] However, the notion of absolute specificity is an oversimplification. Emerging research highlights significant cross-reactivity, where other proteases can also process the Val-Cit linker, leading to potential off-target toxicities and altered pharmacokinetic profiles.

This guide provides an objective comparison of the Val-Cit linker's performance against emerging alternatives, supported by experimental data and detailed methodologies to aid in the rational design and evaluation of next-generation ADCs.

Mechanism of Action: Cathepsin B-Mediated Payload Release

The intended mechanism for a Val-Cit-based ADC is a multi-step process that ensures the cytotoxic payload is released predominantly within target cancer cells.

  • Internalization : The ADC binds to a specific antigen on the surface of a cancer cell and is internalized via receptor-mediated endocytosis.[1]

  • Lysosomal Trafficking : The ADC-antigen complex is transported to the lysosome, an organelle rich in hydrolytic enzymes.[1]

  • Enzymatic Cleavage : Within the acidic environment of the lysosome (pH 5.0-6.0), Cathepsin B recognizes and cleaves the amide bond between the citrulline residue and a self-immolative spacer, commonly p-aminobenzyl carbamate (PABC).[]

  • Payload Release : The cleavage initiates a cascade where the PABC spacer undergoes a 1,6-elimination reaction, liberating the active cytotoxic drug in its unmodified form.

ADC_Payload_Release_Pathway ADC 1. ADC binds to cell surface antigen Endocytosis 2. Receptor-Mediated Endocytosis ADC->Endocytosis Endosome 3. Trafficking to Lysosome Endocytosis->Endosome Lysosome 4. Lysosomal Environment (Acidic pH, Cathepsin B) Endosome->Lysosome Cleavage 5. Cathepsin B cleaves Val-Cit Linker Lysosome->Cleavage SelfImmolation 6. PABC Spacer Self-Immolation Cleavage->SelfImmolation PayloadRelease 7. Active Payload Released SelfImmolation->PayloadRelease

Caption: ADC internalization and Cathepsin B-mediated payload release pathway.
Cross-Reactivity Profile of the Val-Cit Linker

While designed for Cathepsin B, the Val-Cit dipeptide is not exclusively cleaved by this enzyme. This cross-reactivity is a critical factor influencing an ADC's therapeutic index.

  • Other Cathepsins : Initial assumptions pinpointed Cathepsin B as the primary enzyme for Val-Cit cleavage. However, subsequent gene knockout studies have demonstrated that other lysosomal proteases, including Cathepsin K, L, and S, are also involved in processing the linker. This broad sensitivity could lead to payload release in normal tissues where these other cathepsins are expressed, contributing to off-target toxicity.

  • Neutrophil Elastase : The Val-Cit linker has been shown to be susceptible to cleavage by human neutrophil elastase, a serine protease. This can lead to premature payload release in circulation, which has been implicated as a potential cause of ADC-associated neutropenia.

  • Mouse Carboxylesterase (Ces1c) : A significant challenge in the preclinical evaluation of Val-Cit-containing ADCs is their instability in mouse plasma. This instability is attributed to cleavage by the carboxylesterase Ces1c, an enzyme not found in humans, which complicates the translation of mouse model data to human clinical outcomes.

Comparative Performance of Alternative Cleavable Linkers

To address the limitations of the Val-Cit linker, several alternatives have been developed with improved specificity and stability. The table below summarizes the quantitative and qualitative performance of these linkers.

LinkerKey Features & ModificationsComparative Performance vs. Val-CitKey Advantages & References
Val-Cit Benchmark dipeptide linker.High cleavage efficiency by Cathepsin B but susceptible to off-target cleavage by other proteases.Serves as the industry standard for comparison.
Val-Ala Alanine replaces Citrulline.Cleaved by Cathepsin B at approximately half the rate of Val-Cit.Exhibits lower hydrophobicity, which can reduce ADC aggregation, especially with high drug-to-antibody ratios (DARs).
cBu-Cit Peptidomimetic linker with a cyclobutane-1,1-dicarboxamide (cBu) replacing Valine.Shows significantly enhanced specificity for Cathepsin B. Drug release is inhibited by over 75% with a Cathepsin B inhibitor, compared to less than 15% for Val-Cit.Reduced off-target cleavage improves specificity.
Glu-Val-Cit A glutamic acid residue is added N-terminal to the Val-Cit dipeptide.The added glutamic acid residue dramatically improves ADC half-life in mouse models (from ~2 days to ~12 days) by preventing cleavage by Ces1c.Addresses the challenge of linker instability in mouse plasma, enabling more reliable preclinical evaluation.
Asn-based Linkers containing asparagine (e.g., Asn-Asn).Cleavage rate in lysosomes can be up to five times higher than Val-Cit, attributed to legumain-mediated cleavage.Demonstrates high stability in mouse and human serum and may reduce off-target toxicity.
Sulfatase-cleavable Uses a linker susceptible to sulfatase, an enzyme overexpressed in some tumors.In mouse plasma, these linkers show high stability (over 7 days) compared to Val-Cit and Val-Ala linkers which are hydrolyzed within 1 hour.Offers a distinct enzymatic release mechanism with high plasma stability.

Experimental Protocols

Accurate assessment of linker stability and cleavage kinetics is crucial for ADC development. The following are detailed methodologies for key in vitro assays.

Protocol 1: In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of an ADC linker to cleavage by purified Cathepsin B, typically by quantifying the released payload over time.

Objective : To determine the rate and extent of linker cleavage by recombinant human Cathepsin B.

Materials :

  • ADC construct with the linker of interest

  • Recombinant human Cathepsin B

  • Activation Buffer : 30 mM DTT / 15 mM EDTA in water

  • Assay Buffer : 50 mM sodium citrate or 25 mM sodium acetate, pH 5.0, containing 5 mM DTT

  • Quench Solution : Acetonitrile containing a suitable internal standard for mass spectrometry

  • 96-well microplate, incubator, and LC-MS/MS system

Procedure :

  • Enzyme Activation : Prepare the Cathepsin B solution by first incubating the stock enzyme with Activation Buffer for 15 minutes at room temperature. Then, dilute the activated enzyme to the desired final concentration in pre-warmed (37°C) Assay Buffer.

  • Reaction Setup : In a 96-well plate, add the ADC solution to the Assay Buffer. A typical final ADC concentration is 1 µM.

  • Initiate Cleavage : Start the reaction by adding the activated Cathepsin B solution to the wells containing the ADC. A typical final enzyme concentration is 20-50 nM.

  • Incubation : Incubate the plate at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quench Reaction : At each time point, stop the reaction by adding an excess of cold Quench Solution to the collected aliquot.

  • Control : Run a parallel experiment without Cathepsin B to measure any non-enzymatic hydrolysis of the linker.

  • Analysis : Analyze the samples by LC-MS/MS to quantify the concentration of released payload and remaining intact ADC.

  • Data Interpretation : Calculate the cleavage rate and the half-life (t½) of the linker under these conditions. For kinetic characterization, repeat the assay with varying substrate concentrations to determine Kₘ and kₖₐₜ values.

Cleavage_Assay_Workflow start Start activate 1. Activate Cathepsin B (DTT/EDTA) start->activate setup 2. Prepare ADC in Assay Buffer (pH 5.0) activate->setup initiate 3. Initiate Reaction: Add ADC + Enzyme setup->initiate incubate 4. Incubate at 37°C (Time Course) initiate->incubate quench 5. Quench Aliquots with Acetonitrile incubate->quench analyze 6. Analyze by LC-MS/MS quench->analyze end End analyze->end

Caption: Experimental workflow for an in vitro Cathepsin B cleavage assay.
Protocol 2: Plasma Stability Assay

This assay is critical for evaluating the linker's stability in a biological matrix and predicting its in vivo performance.

Objective : To determine the stability of the ADC and quantify premature payload release in plasma.

Materials :

  • ADC construct

  • Human and/or mouse plasma

  • Incubator (37°C)

  • Analytical system (e.g., ELISA, LC-MS/MS)

Procedure :

  • Preparation : Thaw frozen plasma (human or mouse) in a 37°C water bath.

  • Incubation : Spike the ADC into the plasma to a predetermined final concentration.

  • Time Course : Incubate the plasma-ADC mixture at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Storage : Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • Analysis : Determine the concentration of the intact ADC at each time point. This can be achieved using a sandwich ELISA that detects both the antibody and the payload, or by LC-MS/MS to measure the change in the drug-to-antibody ratio (DAR).

  • Data Interpretation : Plot the percentage of intact ADC versus time to determine the stability profile and half-life of the conjugate in plasma.

Addressing Cross-Reactivity with Next-Generation Linkers

The limitations of the Val-Cit linker have spurred innovation in linker design, focusing on enhancing both specificity and stability to widen the therapeutic window of ADCs.

Linker_Improvement_Logic Problem Problem: Val-Cit Linker Limitations CrossReactivity Cross-Reactivity (Cathepsins K, L, S, Elastase) Problem->CrossReactivity MouseInstability Mouse Plasma Instability (Ces1c Cleavage) Problem->MouseInstability Solution Solution: Next-Generation Linkers CrossReactivity->Solution MouseInstability->Solution Peptidomimetic Peptidomimetic Design (e.g., cBu-Cit) Solution->Peptidomimetic SequenceExt Sequence Extension (e.g., Glu-Val-Cit) Solution->SequenceExt ImprovedSpecificity Improved Specificity for Cathepsin B Peptidomimetic->ImprovedSpecificity EnhancedStability Enhanced Plasma Stability SequenceExt->EnhancedStability Outcome Desired Outcome ImprovedSpecificity->Outcome EnhancedStability->Outcome

References

Val-Cit-PAB Linker Steers Antibody-Drug Conjugates to Clinical Success: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker has become a cornerstone in the design of modern antibody-drug conjugates (ADCs), enabling the targeted delivery of potent cytotoxic agents to tumor cells while maintaining stability in systemic circulation. This guide provides a comparative analysis of several clinically successful ADCs that utilize this protease-cleavable linker, offering insights into their performance, underlying mechanisms, and the experimental methodologies used for their evaluation.

The efficacy of the Val-Cit-PAB linker is rooted in its selective cleavage by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1] This targeted release mechanism enhances the therapeutic window, maximizing the anti-tumor activity of the payload while minimizing off-target toxicities.[1]

Performance of Leading Val-Cit-PAB ADCs

Several ADCs incorporating the Val-Cit-PAB linker have received regulatory approval and demonstrated significant clinical benefit across a range of hematological and solid tumors. Below is a comparative summary of their pivotal clinical trial data.

ADC (Brand Name)Target AntigenPayloadIndicationTrial NameComparatorObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Key Grade ≥3 Adverse Events (%)
Brentuximab Vedotin (Adcetris) CD30MMAEPreviously Untreated Stage 3/4 cHLECHELON-1ABVD82.1%Not Reached (6-yr PFS: 82.2%)Not Reached (6-yr OS: 93.9%)Neutropenia (58%), Febrile Neutropenia (19%), Peripheral Neuropathy (12%)[2][3]
Polatuzumab Vedotin (Polivy) CD79bMMAER/R DLBCLGO29365BR40% (CR: 40%)9.5 months12.4 monthsNeutropenia (42%), Thrombocytopenia (40%), Anemia (24%)[4]
Enfortumab Vedotin (Padcev) Nectin-4MMAELocally Advanced or Metastatic Urothelial Cancer (previously treated)EV-301Chemotherapy40.6%5.6 months12.9 monthsRash (17%), Hyperglycemia (7%), Peripheral Neuropathy (8%)
Tisotumab Vedotin (Tivdak) Tissue FactorMMAERecurrent or Metastatic Cervical CancerinnovaTV 301Chemotherapy17.8%4.2 months11.5 monthsOcular Adverse Events (16%), Peripheral Neuropathy (8%), Hemorrhage (4%)

CR: Complete Response; R/R DLBCL: Relapsed or Refractory Diffuse Large B-cell Lymphoma; BR: Bendamustine + Rituximab; cHL: classical Hodgkin Lymphoma; ABVD: Adriamycin, Bleomycin, Vinblastine, Dacarbazine.

Mechanism of Action and Signaling Pathways

The cytotoxic payloads for the ADCs listed above are predominantly Monomethyl Auristatin E (MMAE) or Monomethyl Auristatin F (MMAF), which are potent anti-mitotic agents. Upon cleavage of the Val-Cit-PAB linker within the target cancer cell, the released payload disrupts cellular function, leading to apoptosis.

Val-Cit-PAB Linker Cleavage Mechanism

The Val-Cit-PAB linker is designed to be stable in the bloodstream but is efficiently cleaved by the lysosomal enzyme Cathepsin B, which is often upregulated in tumor cells.

G Val-Cit-PAB Linker Cleavage Mechanism ADC ADC Internalization Lysosome Trafficking to Lysosome ADC->Lysosome Endocytosis Cleavage Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage Fusion Spacer_Degradation 1,6-Elimination of PAB Spacer Cleavage->Spacer_Degradation Payload_Release Payload (e.g., MMAE) Release Spacer_Degradation->Payload_Release Apoptosis Induction of Apoptosis Payload_Release->Apoptosis MMAE Signaling Pathway to Apoptosis MMAE Released MMAE Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Mitotic_Spindle_Failure Mitotic Spindle Failure Microtubule_Disruption->Mitotic_Spindle_Failure G2M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle_Failure->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers Experimental Workflow for Bystander Effect Assay cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Data Acquisition & Analysis Ag_pos Antigen-Positive Cells Co_culture Co-culture Ag+ and Ag- cells Ag_pos->Co_culture Ag_neg Fluorescently Labeled Antigen-Negative Cells Ag_neg->Co_culture ADC_treatment Add serial dilutions of ADC Co_culture->ADC_treatment Incubation Incubate for 72-120h ADC_treatment->Incubation Fluorescence_reading Read Fluorescence Incubation->Fluorescence_reading Viability_analysis Analyze Ag- Cell Viability Fluorescence_reading->Viability_analysis

References

Safety Operating Guide

Proper Disposal of Fmoc-Val-Cit-PAB: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Responsible Handling and Disposal of Fmoc-Val-Cit-PAB

For researchers and scientists engaged in drug development, particularly in the synthesis of antibody-drug conjugates (ADCs), the safe handling and disposal of chemical reagents like this compound is of paramount importance. This guide provides a procedural, step-by-step framework for the proper disposal of this compound, ensuring laboratory safety and environmental compliance. The information is based on established safety protocols for similar chemical compounds and should be supplemented with the specific Safety Data Sheet (SDS) provided by the manufacturer.

I. Chemical Profile and Hazard Identification

This compound is a cleavable linker used in the synthesis of ADCs.[1] Its structure comprises the Fmoc protecting group, a dipeptide sequence (Val-Cit), and a p-aminobenzyl alcohol (PAB) spacer. While a specific SDS for this compound should always be consulted, related compounds exhibit hazards such as acute oral toxicity and acute and chronic aquatic toxicity.[2] Therefore, it must be handled as hazardous chemical waste.

Table 1: Hazard Identification and Disposal Considerations

ComponentChemical GroupPotential HazardsDisposal Considerations
This compoundSolid Organic CompoundIrritant, potentially harmful if ingested or inhaled. Very toxic to aquatic life with long-lasting effects.[2]Treat as hazardous chemical waste. Do not dispose of down the drain or in regular trash.[3]
Fmoc group byproductsDibenzofulvene and its adducts (from deprotection)Chemical waste.Segregate into appropriate hazardous waste containers.[3]
Solvents (e.g., DMSO, DMF)Organic SolventsFlammable, irritant, potential health hazards.Collect in a designated, compatible, and clearly labeled liquid waste container.

II. Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure the following PPE is worn:

  • Lab Coat: To protect from spills.

  • Safety Goggles: To protect eyes from splashes.

  • Chemical-Resistant Gloves: (e.g., Nitrile) To prevent skin contact.

III. Waste Segregation and Containment

Proper segregation of waste streams is critical to ensure safe handling and disposal.

  • Solid Waste:

    • Includes: Expired or unused this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves, paper towels).

    • Containment: Collect all solid waste in a clearly labeled, sealable container designated for hazardous solid chemical waste. The label must include "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms.

  • Liquid Waste:

    • Includes: Solutions containing this compound, solvents used for its dissolution (e.g., DMSO), and reagents from reaction workups.

    • Containment: Use a separate, compatible, and clearly labeled hazardous liquid waste container. Never mix incompatible waste streams. The container should be kept securely closed when not in use.

IV. Step-by-Step Disposal Protocol

  • Preparation: Ensure all necessary PPE is worn. Prepare designated and properly labeled hazardous waste containers for both solid and liquid waste.

  • Solid Waste Transfer: Carefully transfer any solid this compound waste into the designated solid waste container, avoiding dust generation.

  • Liquid Waste Transfer: Using a funnel, carefully pour liquid waste containing this compound into the designated liquid waste container.

  • Container Sealing: Securely seal both the solid and liquid waste containers.

  • Storage: Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general lab traffic and incompatible materials.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste. Adhere to all institutional, local, and national regulations for hazardous waste disposal.

V. Emergency Procedures: Spills

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, carefully sweep up any solid material, minimizing dust generation, and place it in the designated solid hazardous waste container.

    • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into the solid hazardous waste container.

    • Clean the spill area with an appropriate solvent and decontaminating solution, and dispose of all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's emergency response team or EH&S department.

VI. Disposal Workflow Diagram

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Fmoc-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Fmoc-Val-Cit-PAB

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, which is commonly used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs).

Hazard Summary

The following table summarizes the potential hazards associated with a compound structurally similar to this compound. These should be considered as potential hazards for this compound in the absence of specific data.

Hazard Classification (Based on Fmoc-Gly3-Val-Cit-PAB)GHS Hazard StatementPrecautionary Statements
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[1]P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1]
Acute Aquatic Toxicity (Category 1) H400: Very toxic to aquatic life.P273: Avoid release to the environment. P391: Collect spillage.
Chronic Aquatic Toxicity (Category 1) H410: Very toxic to aquatic life with long lasting effects.P501: Dispose of contents/ container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure when handling this compound, particularly in its powdered form.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.
Face ShieldRecommended in conjunction with safety goggles, especially when handling larger quantities of the powder or during initial reconstitution where splashing may occur.
Body Protection Laboratory CoatA dedicated lab coat, preferably with long sleeves and elastic cuffs, is the minimum requirement.
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile gloves is recommended. Change the outer glove immediately upon contamination.
Respiratory Protection RespiratorAn N95 dust mask or a higher-level respirator (e.g., a half-mask respirator with P100 filters) is necessary when handling the lyophilized powder to prevent inhalation. The choice of respirator should be based on a risk assessment of the specific procedure.

Operational Plan for Safe Handling

A systematic approach is critical for the safe handling of this compound from receipt to use.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or compromised seals.

  • Storage: Store the compound in a tightly sealed container at -20°C, protected from light and moisture. For long-term storage, -80°C may also be suitable.

Step-by-Step Handling Protocol (for Weighing and Reconstitution)

This protocol should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare the workspace within the chemical fume hood by laying down a disposable absorbent bench liner.

    • Gather all necessary equipment: analytical balance, weigh paper, spatulas, appropriate volumetric flasks, and the chosen solvent (e.g., DMSO, DMF).

  • Weighing the Compound:

    • Allow the container of this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.

    • Carefully transfer the desired amount of the powdered compound onto weigh paper using a spatula.

    • Perform this step gently to minimize the generation of airborne dust.

  • Solubilization:

    • Carefully transfer the weighed powder into the appropriate volumetric flask.

    • Add a small amount of the solvent to the weigh paper to rinse any remaining powder into the flask, ensuring a complete transfer.

    • Add the solvent to the flask, cap it, and gently swirl or sonicate to dissolve the compound fully.

    • Once dissolved, add the solvent to the final volume mark.

  • Labeling and Short-Term Storage:

    • Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.

    • If not for immediate use, it is advisable to aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • For short-term storage of the reconstituted peptide, refrigeration at 2°C–8°C is recommended, while for longer-term storage, freezing is preferable.

cluster_prep Preparation cluster_handling Handling cluster_final Final Steps Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Equilibrate Container Equilibrate Container Prepare Fume Hood->Equilibrate Container Weigh Powder Weigh Powder Equilibrate Container->Weigh Powder Transfer to Flask Transfer to Flask Weigh Powder->Transfer to Flask Dissolve in Solvent Dissolve in Solvent Transfer to Flask->Dissolve in Solvent Aliquot Solution Aliquot Solution Dissolve in Solvent->Aliquot Solution Label Vials Label Vials Aliquot Solution->Label Vials Store Appropriately Store Appropriately Label Vials->Store Appropriately End End Store Appropriately->End

Caption: Workflow for the safe handling and preparation of this compound solution.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste:

    • Collect all solid waste, including unused or expired powdered compound, contaminated gloves, pipette tips, weigh paper, and empty vials, in a clearly labeled, sealable container for hazardous chemical waste.

    • The label should include "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.

  • Liquid Waste:

    • Solutions containing this compound and solvents used for its dissolution (e.g., DMSO, DMF) should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.

    • Never dispose of this compound or its solutions down the drain.

Decontamination
  • All non-disposable equipment and surfaces that have come into contact with this compound should be thoroughly decontaminated.

  • Wipe surfaces with a suitable solvent (e.g., 70% ethanol or isopropanol), followed by a detergent solution. All cleaning materials should be disposed of as solid hazardous waste.

Final Disposal
  • Store all waste containers in a designated satellite accumulation area within the laboratory, away from general lab traffic and incompatible materials.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional, local, and national regulations for hazardous waste disposal.

Spill Management
  • Small Spills:

    • For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in the designated solid hazardous waste container.

    • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the absorbent material into the solid hazardous waste container.

  • Large Spills:

    • In the event of a large spill, evacuate the area immediately and alert others.

    • Contact your institution's emergency response team or EHS department for assistance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.